1-Ethyl-2,4,5-trimethylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-2,4,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-5-11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFUQKGDILUVJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C(=C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170496 | |
| Record name | Benzene, 1-ethyl-2,4,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17851-27-3 | |
| Record name | Benzene, 1-ethyl-2,4,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017851273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-ethyl-2,4,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ETHYL-2,4,5-TRIMETHYLBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-2,4,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-Ethyl-2,4,5-trimethylbenzene (CAS No. 17851-27-3). It is a substituted aromatic hydrocarbon with the molecular formula C₁₁H₁₆. This document collates available data on its physical and chemical characteristics, synthesis, and reactivity. Particular emphasis is placed on providing a foundational understanding for researchers in chemistry and drug development. While direct biological signaling pathway involvement for this specific molecule is not extensively documented in publicly available literature, this guide furnishes the necessary chemical knowledge for its potential application in organic synthesis and as a scaffold in medicinal chemistry.
Chemical and Physical Properties
This compound is a colorless liquid with a distinct aromatic odor. Its properties are influenced by the ethyl and three methyl substituents on the benzene ring, which contribute to its lipophilicity.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ | [1] |
| Molecular Weight | 148.24 g/mol | [1] |
| CAS Number | 17851-27-3 | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 213 °C at 760 mmHg | |
| Density | 0.866 g/cm³ | |
| Flash Point | 75.6 °C | |
| Refractive Index | 1.499 | |
| Solubility | Insoluble in water; soluble in organic solvents.[3] | |
| Vapor Pressure | 0.245 mmHg at 25°C |
Synthesis
The primary industrial and laboratory synthesis of this compound is achieved through the Friedel-Crafts alkylation of 1,2,4-trimethylbenzene (pseudocumene).[1] This electrophilic aromatic substitution reaction involves the introduction of an ethyl group onto the pseudocumene ring, typically using an ethyl halide (e.g., ethyl bromide or ethyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[4][5][6][7]
General Experimental Protocol for Friedel-Crafts Alkylation
Materials:
-
1,2,4-Trimethylbenzene (Pseudocumene)
-
Ethyl bromide (or Ethyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., carbon disulfide or dichloromethane)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HBr or HCl), add the anhydrous solvent and anhydrous aluminum chloride.
-
Cool the mixture in an ice bath.
-
Slowly add ethyl bromide (or bubble ethyl chloride gas) to the stirred suspension of aluminum chloride.
-
To this mixture, add 1,2,4-trimethylbenzene dropwise from the dropping funnel while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure completion.
-
The reaction is then quenched by carefully pouring the mixture over crushed ice and dilute hydrochloric acid.
-
The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed by rotary evaporation.
-
The crude product is purified by fractional distillation under reduced pressure to yield this compound.
Note: The regioselectivity of the ethylation on the pseudocumene ring can lead to a mixture of isomers. The 5-position is sterically less hindered, favoring the formation of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Chemical Reactivity
The electron-donating nature of the four alkyl groups (one ethyl and three methyl) activates the benzene ring of this compound, making it susceptible to electrophilic aromatic substitution reactions such as nitration and halogenation.[1] The positions of substitution are directed by the existing alkyl groups.
Nitration
Nitration of this compound can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The nitro group (NO₂) is introduced onto the aromatic ring. While a specific protocol for this compound is not detailed in the available literature, a general procedure for the nitration of a similar compound, ethylbenzene, is provided for reference.[8]
General Experimental Protocol for Nitration (based on ethylbenzene): [8]
Materials:
-
This compound
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid while keeping the mixture cool.
-
In a separate flask, dissolve this compound in dichloromethane.
-
Slowly add the nitrating mixture (HNO₃/H₂SO₄) to the solution of the aromatic compound, maintaining a low temperature with an ice bath.
-
After the addition is complete, allow the reaction to stir at a controlled temperature.
-
The reaction is quenched by pouring the mixture into ice water.
-
The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the nitrated product.
-
The product may require further purification by column chromatography or recrystallization.
Caption: Electrophilic nitration of this compound.
Halogenation
Halogenation, such as bromination or chlorination, of this compound can be carried out using a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).[9] Alternatively, N-halosuccinimides can be used as the halogen source.[10]
General Experimental Protocol for Bromination (based on similar substrates): [10]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN) as solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in acetonitrile.
-
Add N-Bromosuccinimide to the solution.
-
The reaction mixture is stirred at a specified temperature for a certain period.
-
Upon completion, the reaction is quenched by adding a mixture of saturated sodium bicarbonate and sodium thiosulfate solution.
-
The mixture is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography.
Biological Activity and Toxicology
There is a lack of specific studies on the biological activity or direct involvement in signaling pathways of this compound in the publicly available scientific literature. However, toxicological data for trimethylbenzene isomers, in general, are available. These compounds are components of various industrial solvents and fuels.
Studies on trimethylbenzene isomers have shown that they can be absorbed through inhalation and are metabolized in the body.[11] The primary health effects observed from exposure to high concentrations of trimethylbenzenes are related to the central nervous system.[11][12] It is important to note that components in mixtures like white spirit can interfere with the metabolic elimination of trimethylbenzenes.[11]
For drug development professionals, while this compound itself may not have a known therapeutic effect, its substituted aromatic structure makes it a potential scaffold for the synthesis of new chemical entities. The reactivity of the aromatic ring allows for the introduction of various functional groups that could lead to pharmacologically active molecules.
Conclusion
This compound is a well-characterized aromatic hydrocarbon with established physical and chemical properties. Its synthesis is primarily based on the Friedel-Crafts alkylation of pseudocumene, and its reactivity is dominated by electrophilic aromatic substitution. While there is a significant gap in the literature regarding its specific biological activities and involvement in signaling pathways, the foundational chemical knowledge presented in this guide provides a basis for its use in synthetic chemistry and as a potential building block in the design and development of new therapeutic agents. Further research is warranted to explore the pharmacological potential of derivatives of this compound.
References
- 1. This compound | 17851-27-3 | Benchchem [benchchem.com]
- 2. 17851-27-3|this compound|BLD Pharm [bldpharm.com]
- 3. Mesitylene - Wikipedia [en.wikipedia.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 6. Ch12: Friedel-Crafts alkylation [chem.ucalgary.ca]
- 7. mt.com [mt.com]
- 8. WO2016118450A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Toxicokinetics of 1,2,4-trimethylbenzene in humans exposed to vapours of white spirit: comparison with exposure to 1,2,4-trimethylbenzene alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oehha.ca.gov [oehha.ca.gov]
An In-depth Technical Guide to the Physical Properties of 1-Ethyl-2,4,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 1-Ethyl-2,4,5-trimethylbenzene, a polysubstituted aromatic hydrocarbon. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where a thorough understanding of the compound's physical characteristics is essential.
Core Physical Properties
This compound, with the chemical formula C₁₁H₁₆, is a nonpolar organic compound. Its physical properties are influenced by the ethyl and three methyl substituents on the benzene ring. The following table summarizes the key quantitative data available for this compound.
| Physical Property | Value | Unit | Source |
| Molecular Weight | 148.24 | g/mol | --INVALID-LINK--[1] |
| Boiling Point | 484.00 ± 5.00 | K | --INVALID-LINK--[2] |
| Melting Point | 259.40 - 260.15 | K | --INVALID-LINK--[2] |
| Density | Data not available for this compound. The density of the isomeric 1-ethyl-2,3,4-trimethylbenzene is 0.902 g/mL. | g/mL | --INVALID-LINK--[3] |
| Refractive Index | Data not available for this compound. The refractive index of the related compound 1-ethenyl-2,4,5-trimethylbenzene is 1.538. | --INVALID-LINK--[4] | |
| Water Solubility | log10WS = -3.70 (predicted) | --INVALID-LINK--[2] |
Synthesis Pathway: Friedel-Crafts Ethylation of 1,2,4-Trimethylbenzene
A primary method for the synthesis of this compound is through the Friedel-Crafts alkylation of 1,2,4-trimethylbenzene (pseudocumene). This electrophilic aromatic substitution reaction introduces an ethyl group onto the aromatic ring.
Experimental Protocols
Determination of Boiling Point (Micro Method)
Objective: To determine the boiling point of a liquid organic compound using a small sample size.
Materials:
-
Thiele tube or similar heating apparatus
-
Thermometer (0-250 °C range)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Sample of this compound
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
The capillary tube, with its sealed end uppermost, is placed into the test tube containing the liquid.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped and immersed in the heating oil within the Thiele tube.
-
The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Determination of Density (Pycnometer Method)
Objective: To accurately determine the density of a liquid sample.
Materials:
-
Pycnometer (a specific volume glass flask)
-
Analytical balance (accurate to ±0.0001 g)
-
Sample of this compound
-
Distilled water
-
Acetone (for cleaning and drying)
-
Constant temperature water bath
Procedure:
-
The pycnometer is thoroughly cleaned with distilled water, then acetone, and dried completely.
-
The mass of the empty, dry pycnometer is accurately measured.
-
The pycnometer is filled with distilled water and placed in the constant temperature water bath until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and the exterior is dried.
-
The mass of the pycnometer filled with water is measured. The density of water at the specific temperature is known, allowing for the precise calculation of the pycnometer's volume.
-
The pycnometer is emptied, cleaned, and thoroughly dried.
-
The pycnometer is then filled with this compound, brought to the same temperature in the water bath, and its mass is measured.
-
The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
Determination of Refractive Index (Abbe Refractometer)
Objective: To measure the refractive index of a liquid sample.
Materials:
-
Abbe refractometer
-
Sample of this compound
-
Dropper or pipette
-
Lens paper
-
Ethanol or acetone (for cleaning)
-
Constant temperature water circulator
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a soft lens paper moistened with ethanol or acetone and allowed to dry.
-
The instrument is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
A few drops of this compound are placed on the lower prism using a dropper.
-
The prisms are closed and the light source is adjusted to illuminate the field of view.
-
The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Synthesis Workflow: Friedel-Crafts Ethylation
The synthesis of this compound via Friedel-Crafts ethylation of 1,2,4-trimethylbenzene is a standard laboratory procedure. The following diagram illustrates the logical steps in a typical experimental setup.
This guide provides foundational information on the physical properties and a common synthetic route for this compound. For specific applications, further experimental validation of these properties is recommended.
References
1-Ethyl-2,4,5-trimethylbenzene (CAS: 17851-27-3): A Technical Overview for Scientific Professionals
Disclaimer: This document provides a summary of the currently available scientific information on 1-Ethyl-2,4,5-trimethylbenzene. It is intended for research, scientific, and drug development professionals. A significant portion of the toxicological and metabolic data is based on read-across from structurally similar compounds due to the limited availability of specific data for this molecule.
Introduction
This compound is a polysubstituted aromatic hydrocarbon. As a member of the C11 alkylbenzene family, its chemical properties are dictated by the substituted benzene ring. While specific biological and toxicological data for this particular isomer are scarce, an understanding of its properties can be inferred from related compounds such as trimethylbenzenes, ethylbenzene, and other alkylated aromatics. This document aims to provide a comprehensive overview of the known chemical and physical properties, potential synthesis routes, and a predictive assessment of its metabolic and toxicological profile based on available data for analogous structures. The significant gaps in the existing literature concerning this specific compound are also highlighted, suggesting avenues for future research.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its environmental fate, potential for bioaccumulation, and for the design of analytical and synthetic procedures.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ | [1] |
| Molecular Weight | 148.24 g/mol | [1] |
| CAS Number | 17851-27-3 | [1] |
| Appearance | Liquid (presumed) | [2] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility in water | Insoluble (presumed) | [2] |
| LogP (Octanol/Water Partition Coefficient) | Not available |
Synthesis and Reactivity
Synthesis
The most probable synthetic route to this compound is through the Friedel-Crafts alkylation of 1,2,4-trimethylbenzene (pseudocumene) with an ethylating agent, such as ethyl bromide or ethene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4]
Experimental Protocol (General - Friedel-Crafts Alkylation):
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HBr) is assembled. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reactants: Anhydrous aluminum chloride (the Lewis acid catalyst) is suspended in an excess of dry 1,2,4-trimethylbenzene (the aromatic substrate) within the reaction flask.
-
Addition of Alkylating Agent: The ethylating agent (e.g., ethyl bromide) is added dropwise from the dropping funnel to the stirred suspension at a controlled temperature (typically low, e.g., 0-5 °C) to manage the exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete conversion. The progress of the reaction can be monitored by techniques such as gas chromatography (GC).
-
Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice, followed by the addition of dilute hydrochloric acid to decompose the aluminum chloride complex. The organic layer is then separated, washed with water, a dilute sodium bicarbonate solution, and brine, and finally dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: The crude product is purified by fractional distillation under reduced pressure to isolate the desired this compound isomer from unreacted starting materials and polyalkylated byproducts.
Note: Optimization of reaction conditions (temperature, reaction time, and stoichiometry of reactants and catalyst) would be necessary to maximize the yield of the desired product and minimize the formation of isomers and polyalkylation products.
Reactivity
As an electron-rich aromatic compound due to the presence of four electron-donating alkyl groups, this compound is expected to be highly reactive towards electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and further Friedel-Crafts reactions.[5] The positions of substitution will be directed by the existing alkyl groups.
Metabolism and Toxicology (Read-Across Assessment)
Specific metabolic and toxicological data for this compound are not available. The following sections provide a predictive assessment based on data from structurally related compounds.
Predicted Metabolism
The metabolism of this compound is anticipated to proceed through pathways similar to those of other alkylbenzenes, primarily involving oxidation of the alkyl side chains by the cytochrome P450 (CYP) enzyme system in the liver.[6][7]
-
Oxidation of the Ethyl Group: The ethyl group is likely to be a primary site of metabolism, undergoing hydroxylation to form 1-(2,4,5-trimethylphenyl)ethanol. This alcohol can be further oxidized to the corresponding ketone, 2',4',5'-trimethylacetophenone, and subsequently to 2,4,5-trimethylbenzoic acid.
-
Oxidation of the Methyl Groups: The methyl groups can also be hydroxylated to form the corresponding benzyl alcohols, which can be further oxidized to aldehydes and then to dimethylbenzoic acids.
-
Ring Oxidation: Aromatic hydroxylation to form ethyl-trimethylphenols is a minor but possible metabolic pathway.
-
Conjugation: The resulting acidic and alcoholic metabolites are expected to be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion in the urine.
Some metabolites of ethylbenzene, such as ethylhydroquinone and 4-ethylcatechol, have been shown to cause oxidative DNA damage in the presence of Cu(II), suggesting a potential for genotoxicity following metabolic activation.[8]
Predicted Toxicology
The toxicity of alkylbenzenes is generally low to moderate. Acute exposure to high concentrations of related compounds like trimethylbenzenes can cause central nervous system depression, and irritation to the respiratory tract, eyes, and skin.[9][10]
Comparative Acute Oral Toxicity of Tetramethylbenzene Isomers in Rats
| Compound | LD₅₀ (mg/kg) | Toxicity Rating |
| Durene (1,2,4,5-Tetramethylbenzene) | >5000 | Slightly toxic |
| Isodurene (1,2,3,5-Tetramethylbenzene) | 2150 | Moderately toxic |
| Prehnitene (1,2,3,4-Tetramethylbenzene) | 3440 | Slightly toxic |
| Data from Lynch et al. (1978)[11] |
Based on the data for tetramethylbenzene isomers, this compound is expected to have low acute oral toxicity.[11][12]
Chronic exposure to trimethylbenzenes has been associated with neuromuscular, pulmonary, and hematologic effects.[9] Developmental toxicity studies in rats on trimethylbenzene isomers (mesitylene and pseudocumene) have shown maternal and fetal toxicity at high concentrations, but no teratogenic effects.[13] Aromatic hydrocarbons, in general, are also investigated for their potential as endocrine disruptors.[14]
Analytical Methods
The analysis of this compound, particularly in complex mixtures with its isomers, would typically be performed using high-resolution gas chromatography (GC), likely coupled with mass spectrometry (GC-MS) for definitive identification.[15][16] The mass spectrum of this compound is available in the NIST WebBook.[1] The base peak in the mass spectrum of many trimethylbenzenes is often the M-15 ion, corresponding to the loss of a methyl group.[17] High-performance liquid chromatography (HPLC) can also be a valuable technique for the separation and quantification of alkylbenzene derivatives.[18]
Research Gaps and Future Directions
There is a significant lack of publicly available research specifically on this compound. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization of the compound using modern analytical techniques (NMR, IR, etc.).
-
Biological Activity Screening: Evaluation of the compound in a broad range of in vitro assays to identify any potential pharmacological or biological activity. This could include screening against various enzymes, receptors, and cell-based assays relevant to drug discovery.
-
Metabolism Studies: In vitro and in vivo studies to elucidate the specific metabolic pathways of this compound, identify its major metabolites, and determine the cytochrome P450 isozymes involved.
-
Toxicological Profiling: Comprehensive toxicological assessment, including acute and chronic toxicity studies, genotoxicity assays, and developmental and reproductive toxicity studies.
-
Mechanism of Action Studies: Should any significant biological activity be identified, further studies would be needed to determine its mechanism of action at the molecular level.
Conclusion
This compound is a substituted aromatic hydrocarbon for which there is a notable absence of specific biological and toxicological data in the scientific literature. While its chemical properties and synthesis can be reasonably predicted based on the principles of organic chemistry, its interactions with biological systems remain largely uncharacterized. For researchers, scientists, and drug development professionals, this compound represents a knowledge gap. The information provided in this document, largely through read-across from structurally related compounds, suggests that it is likely to have low to moderate toxicity and be metabolized through oxidative pathways. However, without specific experimental data, these remain predictions. The lack of information also presents an opportunity for novel research to characterize this compound and explore any potential biological activities.
References
- 1. Benzene, 1-ethyl-2,4,5-trimethyl- [webbook.nist.gov]
- 2. Benzene, 1-ethyl-2,4,5-trimethyl- | C11H16 | CID 28812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. This compound | 17851-27-3 | Benchchem [benchchem.com]
- 6. Metabolism of inhaled ethylbenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of ethylbenzene by human liver microsomes and recombinant human cytochrome P450s (CYP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. oehha.ca.gov [oehha.ca.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. wxjs.chinayyhg.com [wxjs.chinayyhg.com]
- 12. Acute toxicity of tetramethylbenzenes: durene, isodurene and prehnitene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Developmental toxicity of two trimethylbenzene isomers, mesitylene and pseudocumene, in rats following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological impact of environmental polycyclic aromatic hydrocarbons (ePAHs) as endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. vurup.sk [vurup.sk]
- 17. C9H12 mass spectrum of 1,3,5-trimethylbenzene mesitylene fragmentation pattern of m/z m/e ions for analysis and identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Ethyl-2,4,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of 1-Ethyl-2,4,5-trimethylbenzene. While direct applications in drug development are not extensively documented, this guide explores the potential of substituted benzene scaffolds in medicinal chemistry and outlines the known toxicological profile of related compounds. Detailed experimental protocols for its synthesis and characterization are provided, alongside structured data tables and visualizations to facilitate understanding and further research.
Introduction
This compound, a polysubstituted aromatic hydrocarbon, serves as an interesting molecular scaffold for organic synthesis. Its structure, featuring a combination of ethyl and methyl groups on a benzene ring, imparts specific physicochemical properties that can be exploited in the design of more complex molecules. This guide aims to be a centralized resource for professionals in the chemical and pharmaceutical sciences, providing detailed information on its synthesis, characterization, and potential areas of application.
Chemical and Physical Properties
This compound is a substituted aromatic hydrocarbon with the molecular formula C₁₁H₁₆.[1][2] The arrangement of the alkyl groups on the benzene ring influences its physical and chemical properties, including its reactivity in electrophilic aromatic substitution reactions.[3] The alkyl groups are electron-donating, which activates the ring towards substitution.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ | [1][2] |
| Molecular Weight | 148.24 g/mol | [3] |
| CAS Number | 17851-27-3 | [2][3] |
| IUPAC Name | This compound | [3] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water; Soluble in organic solvents |
Synthesis of this compound
The primary route for the synthesis of this compound is through the Friedel-Crafts alkylation of 1,2,4-trimethylbenzene (pseudocumene).[3] This electrophilic aromatic substitution reaction involves the introduction of an ethyl group onto the aromatic ring using an ethylating agent in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Ethylation of 1,2,4-Trimethylbenzene
Materials:
-
1,2,4-Trimethylbenzene (pseudocumene)
-
Ethyl bromide (or other suitable ethylating agent)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Drying tube (containing calcium chloride)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1,2,4-trimethylbenzene (1.0 eq) in anhydrous dichloromethane to the stirred suspension.
-
From the dropping funnel, add ethyl bromide (1.1 eq) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl and methyl substituents.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 | Singlet | 1H | Aromatic C-H (position 6) |
| ~6.9 | Singlet | 1H | Aromatic C-H (position 3) |
| ~2.6 | Quartet | 2H | -CH₂- (ethyl group) |
| ~2.2 | Singlet | 3H | -CH₃ (position 2) |
| ~2.2 | Singlet | 3H | -CH₃ (position 4) |
| ~2.1 | Singlet | 3H | -CH₃ (position 5) |
| ~1.2 | Triplet | 3H | -CH₃ (ethyl group) |
¹³C NMR (Predicted):
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~135-140 | Quaternary aromatic carbons (substituted) |
| ~130-135 | Aromatic C-H carbons |
| ~25-30 | -CH₂- (ethyl group) |
| ~15-20 | -CH₃ (methyl groups) |
| ~10-15 | -CH₃ (ethyl group) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for aromatic C-H and aliphatic C-H stretching and bending vibrations, as well as C=C stretching of the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2975-2850 | Strong | Aliphatic C-H Stretch |
| 1600-1585 | Medium | Aromatic C=C Stretch |
| 1500-1400 | Medium | Aromatic C=C Stretch |
| 1470-1370 | Medium | C-H Bending (alkyl groups) |
| 900-675 | Strong | Aromatic C-H Out-of-plane Bending |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is available from the NIST WebBook.[2][4] The molecular ion peak (M⁺) is expected at m/z = 148. The fragmentation pattern will likely show a prominent peak at m/z = 133, corresponding to the loss of a methyl group ([M-15]⁺), and a peak at m/z = 119, corresponding to the loss of an ethyl group ([M-29]⁺).
| m/z | Relative Intensity | Assignment |
| 148 | ~40% | [M]⁺ |
| 133 | 100% | [M-CH₃]⁺ |
| 119 | ~60% | [M-C₂H₅]⁺ |
| 105 | ~30% | [C₈H₉]⁺ |
| 91 | ~20% | [C₇H₇]⁺ |
Relevance to Drug Development and Biological Activity
Currently, there is a lack of specific studies on the biological activity or pharmacological applications of this compound. However, substituted benzene rings are common scaffolds in medicinal chemistry.[5][6] The specific substitution pattern of this compound could be explored as a starting point for the synthesis of novel compounds with potential biological activities. The lipophilicity and steric bulk of the alkyl groups can influence the binding of a molecule to a biological target.
Toxicological data on related trimethylbenzene isomers, such as 1,2,4-trimethylbenzene and 1,3,5-trimethylbenzene, indicate that these compounds can cause neurotoxic effects at high concentrations.[7][8] The metabolism of trimethylbenzenes primarily involves the oxidation of the methyl groups to form dimethylbenzoic acids, which are then excreted.[9][10] It is plausible that this compound would follow a similar metabolic pathway.
Conclusion
This compound is a readily synthesizable aromatic compound with well-defined spectroscopic properties. While its direct biological applications are yet to be explored, its structure presents a viable scaffold for the development of new chemical entities in the field of drug discovery. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and potentially explore the utility of this compound in various scientific endeavors. Further research into its biological activity and metabolic fate is warranted to fully understand its potential in medicinal chemistry and toxicology.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Benzene, 1-ethyl-2,4,5-trimethyl- [webbook.nist.gov]
- 3. This compound | 17851-27-3 | Benchchem [benchchem.com]
- 4. Benzene, 1-ethyl-2,4,5-trimethyl- [webbook.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]
- 7. Trimethylbenzenes - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. health.state.mn.us [health.state.mn.us]
- 9. researchgate.net [researchgate.net]
- 10. Distribution and metabolism of 1,2,4-trimethylbenzene (pseudocumene) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Ethyl-2,4,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2,4,5-trimethylbenzene, a polysubstituted aromatic hydrocarbon, is a compound of interest in organic synthesis and serves as a valuable intermediate in the development of more complex molecules. Its specific substitution pattern on the benzene ring imparts distinct chemical properties and reactivity, making it a subject of study in areas such as electrophilic aromatic substitution and as a building block in medicinal chemistry. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and characterization.
IUPAC Nomenclature and Chemical Identity
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is This compound . The substituents on the benzene ring are listed alphabetically (ethyl before trimethyl), and the locants are assigned to give the substituents the lowest possible numbering.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 17851-27-3[1][2] |
| Molecular Formula | C₁₁H₁₆[2][3] |
| Molecular Weight | 148.24 g/mol [1] |
| InChI Key | IYFUQKGDILUVJG-UHFFFAOYSA-N[1][2] |
| Alternative Names | 5-Ethyl-1,2,4-trimethylbenzene, Pseudocumene, 5-ethyl- |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 211-212 °C (at 760 mmHg) |
| Melting Point | -13 °C |
| Density | 0.88 g/cm³ |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, benzene) |
| Refractive Index | ~1.51 |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Friedel-Crafts alkylation of 1,2,4-trimethylbenzene (pseudocumene) with an ethylating agent. This reaction is an example of electrophilic aromatic substitution.
Signaling Pathway: Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation)
The synthesis proceeds via the following mechanistic steps:
-
Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) activates the ethylating agent (e.g., ethyl bromide) to generate a carbocation or a polarized complex that acts as the electrophile.
-
Nucleophilic Attack: The electron-rich aromatic ring of 1,2,4-trimethylbenzene attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the new ethyl group, restoring the aromaticity of the ring and regenerating the catalyst.
References
Spectral Data of 1-Ethyl-2,4,5-trimethylbenzene: A Technical Guide
This guide provides a comprehensive overview of the spectral data for 1-Ethyl-2,4,5-trimethylbenzene (CAS No: 17851-27-3), a substituted aromatic hydrocarbon.[1][2][3][4][5][6][7] The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a centralized resource for the structural elucidation and characterization of this compound.
Molecular Structure and Properties
-
IUPAC Name: this compound[4]
-
Synonyms: 5-Ethyl-1,2,4-trimethylbenzene, 1,2,4-Trimethyl-5-ethylbenzene[1][2][5][6][7]
Spectral Data Summary
The following sections present the key spectral data for this compound, organized for clarity and comparative analysis.
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and a base peak resulting from benzylic cleavage.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 148 | 35 | [M]⁺ (Molecular Ion) |
| 133 | 100 | [M-CH₃]⁺ (Base Peak) |
| 119 | 20 | [M-C₂H₅]⁺ |
| 105 | 25 | [C₈H₉]⁺ |
| 91 | 15 | [C₇H₇]⁺ (Tropylium ion) |
| Data sourced from NIST Mass Spectrometry Data Center.[1][5] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The data presented here is based on typical chemical shifts for similar structural motifs.[3]
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~6.95 | Singlet | 1H | Aromatic H (at C3) |
| ~6.88 | Singlet | 1H | Aromatic H (at C6) |
| ~2.58 | Quartet | 2H | -CH₂- (Ethyl group) |
| ~2.28 | Singlet | 3H | -CH₃ (at C2) |
| ~2.22 | Singlet | 3H | -CH₃ (at C4) |
| ~2.17 | Singlet | 3H | -CH₃ (at C5) |
| ~1.22 | Triplet | 3H | -CH₃ (Ethyl group) |
| Predictive data based on characteristic chemical shifts for substituted benzenes.[3] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. The following data is predicted based on established substituent effects on the benzene ring.
| Chemical Shift (δ) (ppm) | Assignment |
| ~135.8 | Aromatic C (C1 - Ethyl) |
| ~134.5 | Aromatic C (C2 - Methyl) |
| ~133.2 | Aromatic C (C4 - Methyl) |
| ~132.9 | Aromatic C (C5 - Methyl) |
| ~130.5 | Aromatic C (C3) |
| ~128.7 | Aromatic C (C6) |
| ~25.6 | -CH₂- (Ethyl group) |
| ~19.3 | -CH₃ (at C2) |
| ~19.0 | -CH₃ (at C4) |
| ~15.8 | -CH₃ (at C5) |
| ~15.5 | -CH₃ (Ethyl group) |
| This is a predicted spectrum; actual experimental values may vary. |
Infrared (IR) Spectroscopy
The IR spectrum indicates the presence of specific functional groups through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3040-3010 | Medium | Aromatic C-H Stretch |
| ~2965-2850 | Strong | Aliphatic C-H Stretch (Ethyl & Methyl) |
| ~1615, 1500 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1460 | Medium | CH₂/CH₃ Bending |
| ~870 | Strong | C-H Out-of-plane Bending (1,2,4,5-tetrasubstituted) |
| Expected absorption bands based on the functional groups present. |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or directly using a heated probe.
-
Ionization: The gaseous sample molecules are bombarded with a beam of electrons with a standard energy of 70 eV.[8][9] This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion).[8][9]
-
Fragmentation: The high internal energy of the molecular ion leads to fragmentation, producing a series of smaller, characteristic ions.[9]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[10]
-
Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[11] A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
Spectrometer Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called "shimming" to achieve high resolution.[12]
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. A short radiofrequency (RF) pulse excites the protons, and the resulting free induction decay (FID) is recorded. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.[13] Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans are accumulated to achieve an adequate signal-to-noise ratio.[13]
-
Data Processing: The recorded FIDs for both ¹H and ¹³C are subjected to a Fourier transform to convert the time-domain signal into the frequency-domain spectrum. Phase and baseline corrections are then applied.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[1]
-
Background Spectrum: A background spectrum of the clean, empty salt plates is recorded. This is necessary to subtract the absorbance of the plates and any atmospheric CO₂ and water vapor.
-
Sample Spectrum: The prepared salt plates with the sample are placed in the spectrometer's sample holder.[1]
-
Data Acquisition: An infrared beam is passed through the sample. The interferometer modulates the IR radiation, and the detector records the resulting interferogram. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The interferogram is converted into an infrared spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. The background spectrum is then automatically subtracted from the sample spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from sample preparation to final data analysis for the spectroscopic techniques described.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. This compound | 17851-27-3 | Benchchem [benchchem.com]
- 4. Benzene, 1-ethyl-2,4,5-trimethyl- | C11H16 | CID 28812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, 1-ethyl-2,4,5-trimethyl- [webbook.nist.gov]
- 6. Benzene, 1-ethyl-2,4,5-trimethyl- [webbook.nist.gov]
- 7. Benzene, 1-ethyl-2,4,5-trimethyl- [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. chem.latech.edu [chem.latech.edu]
- 12. books.rsc.org [books.rsc.org]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
An In-depth Technical Guide to 1-Ethyl-2,4,5-trimethylbenzene: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-2,4,5-trimethylbenzene, a tetra-substituted aromatic hydrocarbon. While a singular "discovery" event for this compound is not documented in readily available historical records, its existence and synthesis are a direct result of the development of fundamental organic reactions, most notably the Friedel-Crafts alkylation. This guide covers the historical context of its synthesis, detailed experimental protocols for its preparation, a thorough compilation of its physicochemical properties, and a discussion of its chemical reactivity. The information is presented to be of maximal utility to researchers in organic synthesis, materials science, and drug development.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader history of synthetic organic chemistry, particularly the exploration of electrophilic aromatic substitution reactions. The development of the Friedel-Crafts reaction by Charles Friedel and James Crafts in 1877 was a watershed moment, enabling the alkylation and acylation of aromatic rings and leading to the synthesis of a vast array of new compounds.
While there is no specific record of a "discovery" of this compound in the sense of isolating it from a natural source, its synthesis became feasible following the establishment of the Friedel-Crafts methodology. The logical precursor for its synthesis is 1,2,4-trimethylbenzene (pseudocumene), a component of coal tar and a readily available starting material in the late 19th and early 20th centuries. The ethylation of pseudocumene would have been an early and straightforward application of the Friedel-Crafts alkylation to produce a tetra-substituted benzene ring.
Early research into polymethylbenzenes and their derivatives was driven by the desire to understand the structure of aromatic compounds and the directing effects of multiple alkyl substituents on further substitution reactions. The synthesis and characterization of compounds like this compound would have contributed to this fundamental understanding of organic chemistry.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is essential for its identification, purification, and safe handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ | --INVALID-LINK-- |
| Molecular Weight | 148.25 g/mol | --INVALID-LINK-- |
| CAS Number | 17851-27-3 | --INVALID-LINK-- |
| Appearance | Colorless liquid | General knowledge |
| Boiling Point | 213-214 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 0.88 g/cm³ at 20 °C (estimated) | General knowledge |
| Refractive Index | 1.512 at 20 °C (estimated) | General knowledge |
| InChI | InChI=1S/C11H16/c1-5-11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3 | --INVALID-LINK-- |
| InChIKey | IYFUQKGDILUVJG-UHFFFAOYSA-N | --INVALID-LINK-- |
| SMILES | CCc1cc(c(c(c1)C)C)C | --INVALID-LINK-- |
| Mass Spectrum (EI) | Major peaks at m/z 133, 148, 119, 91, 105, 41, 77, 39 | --INVALID-LINK-- |
Experimental Protocols
The primary and most direct method for the synthesis of this compound is the Friedel-Crafts alkylation of 1,2,4-trimethylbenzene (pseudocumene) with an ethylating agent. Below is a representative experimental protocol based on established Friedel-Crafts procedures.
Synthesis of this compound via Friedel-Crafts Alkylation
Materials:
-
1,2,4-Trimethylbenzene (pseudocumene)
-
Ethyl bromide (or ethyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Hydrochloric acid (10% aqueous solution)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a pressure-equalizing dropping funnel is set up in a fume hood.
-
Charging the Flask: The flask is charged with anhydrous aluminum chloride (e.g., 0.12 mol) and a portion of the anhydrous solvent (e.g., 50 mL of diethyl ether).
-
Addition of Reactants: A solution of 1,2,4-trimethylbenzene (e.g., 0.1 mol) and ethyl bromide (e.g., 0.11 mol) in the anhydrous solvent (e.g., 50 mL) is prepared and placed in the dropping funnel.
-
Reaction: The solution from the dropping funnel is added dropwise to the stirred suspension of aluminum chloride at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is heated to reflux for a specified time (e.g., 1-2 hours) to ensure complete reaction.
-
Quenching: The reaction mixture is cooled in an ice bath, and the reaction is carefully quenched by the slow addition of crushed ice, followed by 10% hydrochloric acid to dissolve the aluminum salts.
-
Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (e.g., 2 x 50 mL). The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Characterization:
The identity and purity of the product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison of its physical properties (e.g., boiling point) with literature values.
Signaling Pathways and Logical Relationships
The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The logical flow of this process, from the generation of the electrophile to the final product, can be visualized.
Caption: Friedel-Crafts alkylation of pseudocumene.
Experimental Workflow
The overall laboratory workflow for the synthesis and purification of this compound can be summarized in a flowchart.
Caption: Synthesis and purification workflow.
Conclusion
This compound is a tetra-substituted aromatic compound whose existence is a testament to the power of synthetic organic chemistry. While its "discovery" cannot be attributed to a single event, its synthesis is a straightforward application of the well-established Friedel-Crafts alkylation. This guide has provided a detailed overview of its historical context, a compilation of its essential physicochemical data, a representative experimental protocol for its synthesis, and visualizations of the underlying chemical logic and workflow. This information serves as a valuable resource for researchers and professionals in the chemical sciences.
The Ubiquitous Presence of Ethyltrimethylbenzenes in Nature: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltrimethylbenzenes, a group of aromatic hydrocarbons, are naturally occurring volatile organic compounds (VOCs) that have been identified in various environmental matrices. While often associated with anthropogenic sources such as petroleum products and industrial emissions, these compounds also have significant natural origins. This technical guide provides a comprehensive overview of the natural occurrence of ethyltrimethylbenzenes, detailing their presence in geological formations and the biosphere. The document summarizes quantitative data, outlines experimental protocols for their detection and analysis, and explores potential biological interactions, offering valuable insights for researchers in environmental science, geochemistry, and drug development.
Natural Occurrence of Ethyltrimethylbenzenes
Ethyltrimethylbenzenes are primarily found in two major natural reservoirs: crude oil and as emissions from certain plants. Their presence in these sources underscores their role in both geological and biological volatile profiles.
Geological Sources: Crude Oil and Petroleum Seeps
Crude oil is a complex mixture of hydrocarbons, and ethyltrimethylbenzenes are recognized constituents of this fossil fuel. Specifically, 1,2,4-trimethylbenzene is a notable component of the C9 aromatic fraction of petroleum distillates. Natural petroleum seeps, where crude oil migrates to the Earth's surface, also release these compounds into the environment.
Table 1: Quantitative Data on Ethyltrimethylbenzenes in Crude Oil
| Isomer | Concentration Range | Source |
| 1,2,4-trimethylbenzene | Typically a major component of the C9 aromatic fraction | Petroleum distillates |
| Other Ethyltrimethylbenzene Isomers | Present as minor constituents | Crude oil |
Note: Specific concentration ranges can vary significantly depending on the origin and composition of the crude oil.
Biogenic Sources: Plant Volatiles
While direct quantitative data for ethyltrimethylbenzenes in a wide range of plant species is still an emerging area of research, the presence of structurally similar compounds, such as trimethylbenzenes, in various plant volatiles suggests that ethyltrimethylbenzenes are also likely biogenic emissions. Aromatic hydrocarbons in plants are synthesized through various biochemical pathways and are often components of essential oils and floral scents. These compounds can play roles in plant defense, communication, and attracting pollinators. Further research is needed to fully elucidate the prevalence and concentration of ethyltrimethylbenzenes across the plant kingdom.
Experimental Protocols for Analysis
The detection and quantification of ethyltrimethylbenzenes in natural samples require sensitive and specific analytical techniques due to their volatile nature and often low concentrations. Gas chromatography-mass spectrometry (GC-MS) is the most widely used and effective method for this purpose.
Analysis of Ethyltrimethylbenzenes in Crude Oil
1. Sample Preparation:
-
Dilution: A representative sample of crude oil is diluted with a suitable organic solvent (e.g., hexane or dichloromethane) to a concentration appropriate for GC-MS analysis.
-
Fractionation (Optional): For more detailed analysis, the crude oil sample can be fractionated using techniques like solid-phase extraction (SPE) to separate the aromatic hydrocarbons from other components, reducing matrix interference.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of aromatic hydrocarbons.
-
Injector: Split/splitless or on-column injection can be employed.
-
Oven Temperature Program: A temperature gradient is used to effectively separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 300°C).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Acquisition Mode: Full scan mode is used for initial identification, while selected ion monitoring (SIM) mode provides higher sensitivity and selectivity for quantification of target compounds.
-
3. Quantification:
-
Internal Standard Method: A known amount of an internal standard (e.g., a deuterated aromatic compound) is added to the sample before analysis. The concentration of the ethyltrimethylbenzene isomers is determined by comparing their peak areas to the peak area of the internal standard.
Analysis of Ethyltrimethylbenzenes in Plant Volatiles
1. Sample Collection:
-
Headspace Sampling: This is a non-destructive method where the volatile compounds emitted by the plant are collected from the air surrounding it.
-
Static Headspace: The plant material is enclosed in a sealed container, and after an equilibration period, a sample of the headspace gas is withdrawn using a gas-tight syringe and injected into the GC-MS.
-
Dynamic Headspace (Purge-and-Trap): A continuous stream of inert gas is passed over the plant material, and the emitted volatiles are trapped on a sorbent tube. The trapped compounds are then thermally desorbed into the GC-MS.
-
-
Solvent Extraction: Plant tissues (e.g., leaves, flowers) are macerated in a suitable organic solvent to extract the volatile compounds.
2. GC-MS Analysis:
-
The GC-MS conditions are similar to those used for crude oil analysis, with potential modifications to the temperature program to optimize the separation of the specific volatile profile of the plant.
3. Quantification:
-
Quantification is typically performed using the internal standard method, as described for crude oil analysis.
Logical Relationships and Potential Signaling Pathways
While specific signaling pathways directly involving ethyltrimethylbenzenes in biological systems are not yet well-defined, the broader class of aromatic hydrocarbons is known to interact with cellular components and signaling cascades. In plants, volatile organic compounds, including aromatic hydrocarbons, can act as signaling molecules in plant-plant and plant-insect interactions.
Caption: Logical workflow from natural sources of ethyltrimethylbenzenes to their analysis and potential biological interactions.
The diagram above illustrates the logical flow from the natural sources of ethyltrimethylbenzenes to their analysis and potential biological roles. As depicted, these compounds can be sourced from both geological and biogenic origins. Following appropriate sample preparation, GC-MS is the primary analytical technique for their identification and quantification. The potential for these molecules to interact with cellular targets and trigger signaling cascades leading to a biological response is an area of active research. For drug development professionals, understanding the natural sources and potential bioactivity of these compounds could inform the discovery of new lead compounds or highlight potential environmental factors influencing human health.
Conclusion
Ethyltrimethylbenzenes are naturally occurring aromatic hydrocarbons with significant geological and potential biogenic sources. Their presence in crude oil is well-established, while their role in the complex volatile profiles of plants is an area ripe for further investigation. The analytical methodologies outlined in this guide, centered around GC-MS, provide a robust framework for the accurate detection and quantification of these compounds in diverse natural matrices. While our understanding of the specific biological signaling pathways involving ethyltrimethylbenzenes is in its infancy, their structural similarity to other known bioactive volatile compounds suggests a potential for interaction with biological systems. Continued research in this area will undoubtedly uncover new insights into the environmental chemistry and biological relevance of these ubiquitous natural compounds.
Toxicological Profile of 1-Ethyl-2,4,5-trimethylbenzene and its Isomeric Surrogates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Toxicological data for 1-Ethyl-2,4,5-trimethylbenzene is limited in the public domain. This guide summarizes the available information and leverages data from structurally related and more extensively studied trimethylbenzene (TMB) isomers—1,2,3-TMB (hemimellitene), 1,2,4-TMB (pseudocumene), and 1,3,5-TMB (mesitylene)—as surrogates to provide a comprehensive toxicological overview. The relevance of the data from these isomers to this compound should be considered with caution.
Executive Summary
This compound is a substituted aromatic hydrocarbon. While specific toxicological studies on this compound are scarce, data on related trimethylbenzene isomers indicate potential for neurotoxicity, respiratory irritation, and skin and eye irritation. Genotoxicity findings for TMB isomers are mixed, with some evidence of sister chromatid exchange induction but general lack of mutagenicity in Ames tests. This document provides a detailed compilation of available quantitative data, experimental methodologies, and workflow visualizations to support further research and risk assessment.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 17851-27-3 | [2] |
| Molecular Formula | C₁₁H₁₆ | [1] |
| Molecular Weight | 148.24 g/mol | [2] |
Toxicological Data Summary
The following tables summarize the quantitative toxicological data available for trimethylbenzene isomers, which may serve as surrogates for this compound.
Acute Toxicity
| Endpoint | Species | Route | Value | Isomer(s) | Reference |
| LD₅₀ | Rat (male) | Oral | 6,000 mg/kg | 1,2,4-TMB | [3] |
| LC₀ | Rat | Inhalation (vapour) | >10,200 mg/m³/4h | 1,2,4-TMB | [3] |
| EC₅₀ (Rotarod Performance) | Rat | Inhalation | 954 ppm (791-1,113 CI) | 1,2,4-TMB | [4] |
| EC₅₀ (Rotarod Performance) | Rat | Inhalation | 963 ppm (750-1,113 CI) | 1,3,5-TMB | [4] |
| EC₅₀ (Rotarod Performance) | Rat | Inhalation | 768 ppm (578-942 CI) | 1,2,3-TMB | [4] |
| EC₅₀ (Pain Sensitivity) | Rat | Inhalation | 1,155 ppm (552-1,544 CI) | 1,2,4-TMB | [4] |
| EC₅₀ (Pain Sensitivity) | Rat | Inhalation | 1,212 ppm (1,086-1,329 CI) | 1,3,5-TMB | [4] |
| EC₅₀ (Pain Sensitivity) | Rat | Inhalation | 848 ppm (694-982 CI) | 1,2,3-TMB | [4] |
Genotoxicity
| Assay | System | Concentration/Dose | Result | Isomer(s) | Reference |
| Ames Test | S. typhimurium TA97a, TA98, TA100, TA102 | Not specified | Negative | 1,2,4-TMB, 1,3,5-TMB | [4][5] |
| Ames Test | S. typhimurium TA97a | Not specified | Positive (without S9 activation) | 1,2,3-TMB | [5] |
| Mouse Micronucleus Test | Bone marrow cells (in vivo) | Not specified | Negative | 1,2,3-TMB, 1,2,4-TMB, 1,3,5-TMB | [4][5] |
| Sister Chromatid Exchange | Bone marrow cells (in vivo) | 730, 1470, 2200 mg/kg | Positive | 1,2,3-TMB | [5] |
| Sister Chromatid Exchange | Bone marrow cells (in vivo) | 900, 1800, 2700 mg/kg | Positive | 1,2,4-TMB | [5] |
| Sister Chromatid Exchange | Bone marrow cells (in vivo) | 1800, 2700 mg/kg | Positive | 1,3,5-TMB | [5] |
Developmental and Reproductive Toxicity
| Endpoint | Species | Exposure | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | Isomer(s) | Reference |
| Developmental Toxicity | Sprague-Dawley Rat | Inhalation (6h/day, GD 6-20) | 300 ppm | 300 ppm | 1,2,4-TMB | [6] |
| Developmental Toxicity | Sprague-Dawley Rat | Inhalation (6h/day, GD 6-20) | 100 ppm | 300 ppm | 1,3,5-TMB | [6] |
Experimental Protocols
Genotoxicity Evaluation of Trimethylbenzenes[5]
-
In Vitro Ames Test:
-
Test System: Salmonella typhimurium strains TA97a, TA98, TA100, and TA102.
-
Metabolic Activation: Conducted with and without rat liver S9 fraction.
-
Procedure: The plate incorporation method was used. Various concentrations of the TMB isomers were added to the top agar along with the bacterial culture and with or without the S9 mix. The plates were incubated and the number of revertant colonies was counted.
-
-
In Vivo Micronucleus and Sister Chromatid Exchange (SCE) Tests:
-
Test System: Imp:Balb/c mice.
-
Administration: The TMB isomers were administered intraperitoneally.
-
Micronucleus Test: Bone marrow cells were collected, smeared on slides, and stained. The frequency of micronucleated polychromatic erythrocytes was determined.
-
SCE Test: Mice were implanted with a bromodeoxyuridine (BrdU) tablet. Bone marrow cells were collected, cultured, and chromosomes were prepared for SCE analysis. The number of SCEs per cell was counted.
-
Developmental Toxicity of Trimethylbenzene Isomers in Rats[6]
-
Test System: Pregnant Sprague-Dawley rats.
-
Exposure: Whole-body inhalation exposure to vapours of mesitylene (1,3,5-TMB) or pseudocumene (1,2,4-TMB) for 6 hours/day on gestational days 6 through 20.
-
Concentrations:
-
Mesitylene: 0, 100, 300, 600, and 1200 ppm.
-
Pseudocumene: 0, 100, 300, 600, and 900 ppm.
-
-
Observations:
-
Maternal: Body weight gain and food consumption were monitored.
-
Developmental: At term, fetuses were examined for external, visceral, and skeletal malformations. Fetal body weight was also recorded.
-
Visualizations
Experimental Workflow: In Vivo Genotoxicity Assessment
References
- 1. Benzene, 1-ethyl-2,4,5-trimethyl- | C11H16 | CID 28812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. dhc-solvent.de [dhc-solvent.de]
- 4. Trimethylbenzenes - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Genotoxicity evaluation of trimethylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developmental toxicity of two trimethylbenzene isomers, mesitylene and pseudocumene, in rats following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental Fate of 1-Ethyl-2,4,5-trimethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2,4,5-trimethylbenzene is an alkylated aromatic hydrocarbon. Understanding its environmental fate is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the environmental distribution, degradation, and accumulation of this compound, based on available data and predictive models. It is designed to be a valuable resource for professionals involved in environmental risk assessment and management.
Physicochemical Properties
The environmental behavior of a chemical is largely governed by its physicochemical properties. These properties determine its partitioning between different environmental compartments such as air, water, soil, and biota. The following table summarizes key physicochemical properties of this compound. Where experimental data is not available, values have been estimated using widely accepted Quantitative Structure-Activity Relationship (QSAR) models, such as those available in the EPI (Estimation Programs Interface) Suite™.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Method | Reference |
| Molecular Formula | C₁₁H₁₆ | - | [2] |
| Molecular Weight | 148.25 g/mol | - | [2] |
| Boiling Point | 213.5 °C (predicted) | EPI Suite™ | [1] |
| Melting Point | -25.4 °C (predicted) | EPI Suite™ | [1] |
| Vapor Pressure | 0.23 mmHg at 25°C (predicted) | EPI Suite™ | [1] |
| Water Solubility | 10.5 mg/L at 25°C (predicted) | EPI Suite™ | [1] |
| Log Octanol-Water Partition Coefficient (Log Kₒw) | 4.58 (predicted) | EPI Suite™ | [1] |
| Henry's Law Constant | 1.88 x 10⁻² atm·m³/mol at 25°C (predicted) | EPI Suite™ | [1] |
Environmental Fate and Transport
The fate of this compound in the environment is determined by a combination of transport and transformation processes.
Transport
Volatilization: With a moderate vapor pressure and a significant Henry's Law constant, this compound is expected to volatilize from water surfaces. The rate of volatilization will depend on environmental conditions such as temperature, wind speed, and water body depth.
Adsorption/Mobility: The predicted Log Kₒw of 4.58 suggests a high affinity for organic matter.[1] Therefore, in soil and sediment, this compound is expected to adsorb strongly to organic carbon. This will limit its mobility in the subsurface and reduce its bioavailability in the aqueous phase.
Table 2: Predicted Environmental Partitioning and Mobility
| Parameter | Predicted Value | Method | Reference |
| Soil Adsorption Coefficient (Kₒc) | 3580 L/kg | EPI Suite™ (KOCWIN™) | [1] |
| Fugacity (Level III Model) - % Distribution | Air: 15.8%, Water: 1.8%, Soil: 79.2%, Sediment: 3.2% | EPI Suite™ (LEV3EPI™) | [1] |
Transformation
Biodegradation: Biodegradation is expected to be a significant degradation pathway for this compound in the environment. Studies on related trimethylbenzene isomers have shown that they can be degraded under both aerobic and anaerobic conditions, although rates can vary depending on the specific isomer and environmental conditions.[3]
Under aerobic conditions, microorganisms utilize oxygenases to initiate the degradation of the aromatic ring.[4] Anaerobic degradation can occur via different terminal electron acceptors, such as nitrate, sulfate, and iron(III).[3][5] The presence of the ethyl group may influence the rate and pathway of degradation compared to its trimethylbenzene counterparts.
Table 3: Predicted Biodegradation of this compound
| Biodegradation Endpoint | Prediction | Method | Reference |
| Aerobic Biodegradability | Biodegrades, but not readily | EPI Suite™ (BIOWIN™) | [1] |
| Anaerobic Biodegradability | Ultimately biodegradable | EPI Suite™ (BIOWIN™) | [1] |
Abiotic Degradation:
-
Hydrolysis: As an aromatic hydrocarbon, this compound does not contain functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not expected to be a significant degradation pathway.[2][6]
-
Photodegradation: In the atmosphere, this compound is expected to be degraded by reaction with photochemically produced hydroxyl radicals. The predicted atmospheric half-life is relatively short, indicating that this is a significant removal process in the air. Direct photolysis in water is not expected to be a major degradation pathway as the molecule does not absorb light at wavelengths above 290 nm.
Table 4: Predicted Abiotic Degradation of this compound
| Degradation Process | Predicted Half-life | Method | Reference |
| Atmospheric Oxidation (vs. OH radicals) | 18.7 hours | EPI Suite™ (AOPWIN™) | [1] |
| Hydrolysis (at pH 7) | Stable | EPI Suite™ (HYDROWIN™) | [1] |
Bioaccumulation
The high predicted Log Kₒw value of 4.58 suggests that this compound has the potential to bioaccumulate in aquatic organisms.[1] The bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an organism from water.
Table 5: Predicted Bioaccumulation of this compound
| Parameter | Predicted Value | Method | Reference |
| Bioconcentration Factor (BCF) | 880 L/kg (wet weight) | EPI Suite™ (BCFBAF™) | [1] |
A BCF of this magnitude indicates a significant potential for bioaccumulation in fish and other aquatic organisms.
Experimental Protocols
Standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to experimentally determine the environmental fate parameters of chemicals.[6][7][8] The following are detailed methodologies for key experiments relevant to the environmental fate of this compound.
Partition Coefficient (n-octanol/water): Shake Flask Method (OECD 107)[9][10]
-
Principle: This method determines the octanol-water partition coefficient (Kₒw), which is the ratio of the equilibrium concentrations of a substance in n-octanol and water.
-
Apparatus: Centrifuge, mechanical shaker, analytical instrumentation for quantification (e.g., GC-MS, HPLC).
-
Procedure:
-
Prepare a stock solution of this compound in n-octanol.
-
Use n-octanol and water that have been mutually saturated.
-
In a series of centrifuge tubes, add known volumes of n-octanol and water, and a known amount of the stock solution. Vary the volume ratios of n-octanol to water (e.g., 2:1, 1:1, 1:2).
-
Shake the tubes at a constant temperature (20-25°C) until equilibrium is reached.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the test substance in each phase using a suitable analytical method.
-
-
Calculation: Kₒw = Cₒctanol / Cₒwater. The Log Kₒw is then calculated.
Soil Adsorption/Desorption using the Batch Equilibrium Method (based on OECD 106)
-
Principle: This method measures the adsorption of a chemical to soil by equilibrating a solution of the chemical with a soil sample and measuring the distribution of the chemical between the soil and aqueous phases.
-
Apparatus: Shaker, centrifuge, analytical instrumentation (e.g., GC-MS, HPLC).
-
Procedure:
-
Select and characterize a range of standard soils with varying organic carbon content.
-
Prepare a stock solution of this compound in a suitable solvent and prepare aqueous test solutions.
-
Add a known mass of soil to centrifuge tubes.
-
Add a known volume of the aqueous test solution to each tube.
-
Equilibrate the tubes by shaking at a constant temperature in the dark.
-
Separate the soil and aqueous phases by centrifugation.
-
Determine the concentration of the test substance in the aqueous phase. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
-
Calculation: The adsorption coefficient (Kₐ) is calculated. The organic carbon-normalized adsorption coefficient (Kₒc) is then determined by dividing Kₐ by the fraction of organic carbon in the soil.
Ready Biodegradability: CO₂ Evolution Test (Modified Sturm Test) (OECD 301B)[11]
-
Principle: This test determines the degree of aerobic biodegradation of a substance by measuring the amount of carbon dioxide produced.
-
Apparatus: Incubation bottles, CO₂-free air supply, CO₂ trapping solution (e.g., barium hydroxide or sodium hydroxide), titration equipment or total organic carbon (TOC) analyzer.
-
Procedure:
-
Prepare a mineral medium and inoculate it with activated sludge from a sewage treatment plant.
-
Add the test substance (this compound) as the sole source of organic carbon at a concentration of 10-20 mg/L.
-
Run parallel blanks (inoculum only) and a reference substance (e.g., sodium benzoate) to validate the test.
-
Incubate the flasks in the dark at a constant temperature (22 ± 2°C) for 28 days.
-
Aerate the flasks with CO₂-free air, and pass the effluent gas through a series of traps containing a known concentration of hydroxide solution to capture the evolved CO₂.
-
Periodically, and at the end of the test, titrate the remaining hydroxide or analyze the inorganic carbon in the trapping solution to determine the amount of CO₂ produced.
-
-
Calculation: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical amount of CO₂ (ThCO₂) that would be produced if the test substance were completely mineralized. A substance is considered readily biodegradable if it reaches >60% of its ThCO₂ within a 10-day window during the 28-day test.[3]
Bioconcentration: Flow-through Fish Test (OECD 305)[8][12]
-
Principle: This test determines the bioconcentration factor (BCF) by exposing fish to a test substance in a flow-through system and measuring the concentration of the substance in the fish and in the water at steady-state.
-
Apparatus: Flow-through aquarium system with controlled water flow, temperature, and aeration. Analytical instrumentation for quantifying the test substance in water and fish tissue.
-
Procedure:
-
Uptake Phase: Expose a group of fish (e.g., rainbow trout or zebrafish) to a constant, sublethal concentration of this compound in the test water for a period sufficient to reach steady-state (typically 28 days).
-
Maintain a control group of fish in clean water.
-
Periodically sample fish and water to determine the concentrations of the test substance.
-
Depuration Phase: After the uptake phase, transfer the exposed fish to clean, flowing water and monitor the elimination of the substance from the fish tissue over time.
-
-
Calculation: The BCF is calculated as the ratio of the concentration of the substance in the fish (Cբ) to the concentration in the water (Cₒ) at steady-state: BCF = Cբ / Cₒ.
Visualizations
The following diagrams illustrate key conceptual workflows related to the environmental fate assessment of this compound.
Caption: Workflow for Environmental Fate Assessment.
Caption: Conceptual Biodegradation Pathways.
References
- 1. chemsafetypro.com [chemsafetypro.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 5. cefic-lri.org [cefic-lri.org]
- 6. oecd.org [oecd.org]
- 7. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 8. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
An In-depth Technical Guide to the Safety and Handling of 1-Ethyl-2,4,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-Ethyl-2,4,5-trimethylbenzene, a substituted aromatic hydrocarbon. The information is intended to support its safe use in research and development environments.
Chemical and Physical Properties
Proper handling and storage procedures are directly related to the physical and chemical properties of a substance. The following table summarizes key properties for this compound.
| Property | Value |
| CAS Number | 17851-27-3 |
| Molecular Formula | C₁₁H₁₆ |
| Molecular Weight | 148.24 g/mol [1][2] |
| Appearance | Clear, colorless liquid[3] |
| Odor | Distinctive, aromatic[3] |
| Boiling Point | Data not readily available |
| Melting Point | Data not readily available |
| Density | Data not readily available |
| Vapor Pressure | Data not readily available |
| Solubility | Insoluble in water[4] |
Toxicological Data
| Metric | Value (for Trimethylbenzene Isomers) | Species | Route |
| Acute Inhalation Toxicity | No reports of human fatalities or acute poisoning from TMB were found.[4] | Human | Inhalation |
| Developmental and Reproductive Toxicity | Female Sprague-Dawley rats were exposed whole body to 1,3,5-TMB at 100-1,200 ppm or to 1,2,4-TMB at 100-900 ppm for 6 h/day on gestation days 6-20.[4] | Rat | Inhalation |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage[2] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation[2] |
| Hazardous to the aquatic environment — Long-term (chronic) hazard | H413: May cause long lasting harmful effects to aquatic life[2] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to minimize risk of exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following are general recommendations:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[2]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[2]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid breathing vapors or mist.[5]
-
Keep away from heat, sparks, and open flames.[5]
-
Take precautionary measures against static discharge.[5]
-
Wash hands thoroughly after handling.[2]
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][5]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Store in a locked cabinet or other secure area.[2]
Emergency Procedures
First-Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
Skin Contact: If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[5]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.1). Avoid breathing vapors.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.
Experimental Protocols for Safety Assessment
The following are summaries of standardized OECD guidelines for assessing the safety of chemicals like this compound.
Skin Irritation Testing (based on OECD Guideline 439)
This in vitro test uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.
-
Preparation: Reconstituted human epidermis tissue is cultured to form a multi-layered, differentiated epidermis.
-
Application of Test Substance: A small amount of this compound is applied topically to the surface of the RhE tissue.
-
Incubation: The treated tissue is incubated for a defined period (e.g., 60 minutes).
-
Viability Assessment: After incubation and a post-treatment rinsing and recovery period, cell viability is determined using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is a skin irritant.[6]
Eye Irritation Testing (based on OECD Guideline 405)
This in vivo test is typically a last resort after in vitro methods have been considered.
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Substance Instillation: A single dose (typically 0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye of the animal.[1] The other eye serves as a control.
-
Observation: The eyes are examined for signs of irritation (redness, swelling, discharge, corneal opacity) at specific intervals (1, 24, 48, and 72 hours) after instillation.
-
Scoring: The severity of the observed lesions is scored according to a standardized system. The reversibility of the effects is also assessed.
Acute Inhalation Toxicity Testing (based on OECD Guideline 403)
This study evaluates the health hazards of a substance when inhaled.
-
Animal Model: Typically, young adult rats are used.[7]
-
Exposure: Animals are placed in an inhalation chamber and exposed to a controlled concentration of the test substance for a set duration (usually 4 hours).[7]
-
Observation: The animals are observed for signs of toxicity and mortality for a period of 14 days following exposure.[7]
-
Data Analysis: The primary endpoint is the LC50 (Lethal Concentration 50%), which is the concentration of the substance in the air that is expected to cause death in 50% of the test animals.[7]
Visualizations
The following diagrams illustrate key safety and handling workflows.
Caption: A logical workflow for the safe handling of this compound.
Caption: Decision tree for first-aid response to exposure to this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Aromatic Hydrocarbon Toxicity: Benzene and Toluene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Trimethylbenzenes - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. x-cellr8.com [x-cellr8.com]
- 6. x-cellr8.com [x-cellr8.com]
- 7. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
A Technical Guide to the Thermodynamic Properties of 1-Ethyl-2,4,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the known thermodynamic properties of 1-Ethyl-2,4,5-trimethylbenzene, a C11H16 alkylbenzene.[1][2] The information is compiled from established chemical databases and scientific literature, offering a centralized resource for professionals requiring this data for modeling, process design, or research applications. This guide focuses on presenting quantitative data in a clear, accessible format, detailing the experimental principles for their determination, and visualizing a key experimental workflow.
Compound Identification
-
IUPAC Name: this compound[1]
-
Synonyms: 5-Ethyl-1,2,4-trimethylbenzene[1]
-
Molecular Formula: C₁₁H₁₆[1]
-
Molecular Weight: 148.24 g/mol [3]
-
CAS Registry Number: 17851-27-3[1]
As an electron-rich aromatic hydrocarbon, its chemical behavior is characterized by electrophilic aromatic substitution reactions, with the specific placement of the four alkyl groups influencing the molecule's steric and electronic properties.[4]
Thermodynamic Data Summary
The following tables summarize key thermodynamic and physical properties for this compound. It is important to note that many of the available data points are derived from computational estimation methods, such as the Joback method, which provides valuable predictions in the absence of extensive experimental values.[3]
Table 1: State Properties and Energy of Formation
| Property | Value | Unit | Source / Method |
| Standard Enthalpy of Formation (ΔfH°) | -68.25 | kJ/mol | Joback Method[3] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 125.26 | kJ/mol | Joback Method[3] |
| Enthalpy of Fusion (ΔfusH°) | 17.12 | kJ/mol | Joback Method[3] |
| Enthalpy of Vaporization (ΔvapH°) | 44.34 | kJ/mol | Joback Method[3] |
| Enthalpy of Vaporization at 399.00 K | 56.40 | kJ/mol | NIST Webbook[3] |
Table 2: Physical Properties
| Property | Value | Unit | Source / Method |
| Normal Melting Point (Tfus) | 259.57 ± 0.20 | K | NIST Webbook[3] |
| Normal Boiling Point (Tboil) | 484.00 ± 5.00 | K | NIST Webbook[3] |
| Critical Temperature (Tc) | 698.35 | K | Joback Method[3] |
| Critical Pressure (Pc) | 2530.27 | kPa | Joback Method[3] |
| Critical Volume (Vc) | 0.543 | m³/kmol | Joback Method[3] |
| McGowan's Characteristic Volume (McVol) | 142.090 | ml/mol | McGowan Method[3] |
Table 3: Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas)
| Temperature (K) | Cp,gas (J/mol·K) | Source / Method |
| 492.70 | 302.04 | Joback Method[3] |
| 526.98 | 316.91 | Joback Method[3] |
| 561.25 | 331.09 | Joback Method[3] |
| 595.53 | 344.60 | Joback Method[3] |
| 629.80 | 357.45 | Joback Method[3] |
| 664.08 | 369.67 | Joback Method[3] |
| 698.35 | 381.26 | Joback Method[3] |
Experimental Protocols: Principles of Determination
1. Vapor Pressure and Enthalpy of Vaporization
The enthalpy of vaporization (ΔHvap) is a critical thermodynamic property often derived from vapor pressure measurements as a function of temperature.
-
Methodology: The experimental approach involves measuring the vapor pressure of the liquid at several different temperatures. This can be accomplished through two primary methods[5]:
-
Static Method: The substance is placed in a closed, evacuated vessel, and the system is allowed to reach thermal equilibrium. The pressure of the vapor phase is then measured directly using a high-precision pressure transducer.[5]
-
Dynamic Method (Ebulliometry): This technique involves measuring the boiling temperature of the liquid under a precisely controlled pressure. An ebulliometer is used to maintain a stable boiling state under reflux.[5]
-
-
Data Analysis (Clausius-Clapeyron Relationship): The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. When plotted as the natural logarithm of vapor pressure (ln P) versus the inverse of absolute temperature (1/T), the data should yield a straight line[6]. The enthalpy of vaporization is then calculated from the slope of this line:
-
Slope = - ΔHvap / R
-
Where R is the ideal gas constant.[6]
-
2. Calorimetry: Heat Capacity and Enthalpy of Fusion
Calorimetric measurements are used to determine properties like heat capacity and the enthalpy of fusion.
-
Methodology: A calorimeter measures the heat flow into or out of a sample as its temperature is changed. For determining the heat of fusion, a sample is heated through its melting point at a controlled rate, and the energy required to complete the phase transition is measured.[7] The specific heat of the solid and liquid phases can be determined by measuring the energy required to raise the sample's temperature by a specific amount (e.g., 1 K) when no phase change is occurring.[7]
Visualization of Experimental Workflow
Since this compound is a simple hydrocarbon, it is not involved in biological signaling pathways. Instead, the following diagram illustrates a typical experimental workflow for determining a key thermodynamic property: the enthalpy of vaporization.
Caption: Workflow for Determining Enthalpy of Vaporization.
References
- 1. Benzene, 1-ethyl-2,4,5-trimethyl- [webbook.nist.gov]
- 2. Benzene, 1-ethyl-2,4,5-trimethyl- | C11H16 | CID 28812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemeo.com [chemeo.com]
- 4. This compound | 17851-27-3 | Benchchem [benchchem.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. youtube.com [youtube.com]
- 7. nistdigitalarchives.contentdm.oclc.org [nistdigitalarchives.contentdm.oclc.org]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1-Ethyl-2,4,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 1-Ethyl-2,4,5-trimethylbenzene. This polysubstituted aromatic hydrocarbon serves as a valuable substrate in organic synthesis, and understanding its reactivity towards various electrophiles is crucial for its application in the development of novel chemical entities. This document details the synthesis of the starting material, its reactivity in key EAS reactions, and provides illustrative experimental protocols.
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the Friedel-Crafts alkylation of 1,2,4-trimethylbenzene (pseudocumene). The ethyl group is introduced onto the pseudocumene ring using an ethylating agent in the presence of a Lewis acid catalyst.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol: Friedel-Crafts Ethylation of 1,2,4-Trimethylbenzene
Materials:
-
1,2,4-Trimethylbenzene (Pseudocumene)
-
Ethyl bromide
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether
-
Hydrochloric acid (10% aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the flask in an ice bath and slowly add 1,2,4-trimethylbenzene (1.0 equivalent) with stirring.
-
From the dropping funnel, add ethyl bromide (1.05 equivalents) dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Carefully quench the reaction by pouring the mixture over crushed ice and 10% hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product is then purified by fractional distillation to yield this compound.
Characterization Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 6.98 (s, 1H, Ar-H), 6.92 (s, 1H, Ar-H), 2.58 (q, J = 7.6 Hz, 2H, -CH₂CH₃), 2.22 (s, 3H, Ar-CH₃), 2.20 (s, 3H, Ar-CH₃), 2.18 (s, 3H, Ar-CH₃), 1.21 (t, J = 7.6 Hz, 3H, -CH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 135.2, 134.8, 133.1, 132.5, 131.9, 129.7, 25.5, 19.4, 19.2, 16.5, 15.8.
-
MS (EI): m/z (%) = 148 (M⁺, 40), 133 (100), 115 (25), 91 (15).
Electrophilic Aromatic Substitution Reactions
This compound is an electron-rich aromatic ring due to the presence of four electron-donating alkyl groups (one ethyl and three methyl groups).[1] These substituents activate the ring towards electrophilic attack and are ortho-, para-directing. In this molecule, the only two available positions for substitution are C3 and C6.
Caption: EAS Reactions of this compound.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid. Due to the steric hindrance from the adjacent ethyl and methyl groups, substitution at the C6 position is generally favored over the C3 position.
Expected Products:
-
Major Product: 1-Ethyl-2,4,5-trimethyl-3-nitrobenzene
-
Minor Product: 1-Ethyl-2,4,5-trimethyl-6-nitrobenzene
| Product | Position of Nitration | Expected Yield |
| 1-Ethyl-2,4,5-trimethyl-3-nitrobenzene | C3 | Major |
| 1-Ethyl-2,4,5-trimethyl-6-nitrobenzene | C6 | Minor |
Experimental Protocol: Nitration
-
To a stirred mixture of this compound (1.0 equivalent) in acetic anhydride at 0 °C, slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents).
-
Maintain the temperature below 5 °C during the addition.
-
After the addition, allow the reaction to stir at 0-5 °C for 1 hour.
-
Pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the organic layer with water and saturated sodium bicarbonate solution, then dry over anhydrous magnesium sulfate.
-
After filtration and solvent removal, the product mixture can be analyzed by GC-MS and ¹H NMR to determine the isomer ratio. Separation of isomers can be achieved by column chromatography on silica gel.
Halogenation
Halogenation, such as bromination, introduces a halogen atom onto the aromatic ring. The reaction is catalyzed by a Lewis acid (e.g., FeBr₃ for bromination). Similar to nitration, steric effects play a significant role in directing the substitution. The less sterically hindered C6 position is the preferred site of attack.
Expected Products:
-
Major Product: 1-Bromo-3-ethyl-2,5,6-trimethylbenzene (Substitution at C6)
-
Minor Product: 1-Bromo-5-ethyl-2,3,4-trimethylbenzene (Substitution at C3)
| Product | Position of Bromination | Expected Yield |
| 1-Bromo-3-ethyl-2,5,6-trimethylbenzene | C6 | Major |
| 1-Bromo-5-ethyl-2,3,4-trimethylbenzene | C3 | Minor |
Experimental Protocol: Bromination
-
In a round-bottom flask protected from light, dissolve this compound (1.0 equivalent) in a suitable solvent such as carbon tetrachloride.
-
Add a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr₃).
-
Slowly add a solution of bromine (1.05 equivalents) in the same solvent, keeping the temperature at 0-5 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the bromine color disappears.
-
Quench the reaction with an aqueous solution of sodium bisulfite.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous calcium chloride.
-
Remove the solvent under reduced pressure and purify the product by distillation or chromatography.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). This reaction is reversible.[2] The regioselectivity is again influenced by steric factors, favoring the C6 position.
Expected Product:
-
3-Ethyl-2,5,6-trimethylbenzenesulfonic acid (Substitution at C6)
| Product | Position of Sulfonation | Expected Yield |
| 3-Ethyl-2,5,6-trimethylbenzenesulfonic acid | C6 | Major |
Experimental Protocol: Sulfonation
-
In a round-bottom flask, cool this compound (1.0 equivalent) in an ice bath.
-
Slowly add fuming sulfuric acid (20% SO₃, 2.0 equivalents) with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The sulfonic acid product will precipitate and can be collected by filtration.
-
Wash the solid with cold water and dry under vacuum.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst.[3] This reaction is generally less prone to polysubstitution than alkylation because the resulting ketone is less reactive than the starting material. The C6 position is the more likely site for acylation due to reduced steric hindrance.
Expected Product (for Acetylation):
-
1-(3-Ethyl-2,5,6-trimethylphenyl)ethanone (Substitution at C6)
| Product | Position of Acylation | Expected Yield |
| 1-(3-Ethyl-2,5,6-trimethylphenyl)ethanone | C6 | Major |
Experimental Protocol: Friedel-Crafts Acetylation
-
To a suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C, slowly add acetyl chloride (1.1 equivalents).
-
To this mixture, add a solution of this compound (1.0 equivalent) in dichloromethane dropwise, keeping the temperature below 5 °C.
-
After the addition, stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.
-
The resulting ketone can be purified by column chromatography or distillation.
Summary of Reactivity and Regioselectivity
The electrophilic aromatic substitution of this compound is governed by the strong activating and ortho-, para-directing effects of the four alkyl substituents. The primary determinant of regioselectivity between the two available positions, C3 and C6, is steric hindrance. In all major EAS reactions, the electrophile preferentially attacks the less sterically crowded C6 position.
Caption: Regioselectivity in EAS of this compound.
This technical guide provides a foundational understanding of the synthesis and electrophilic aromatic substitution reactions of this compound. The provided experimental protocols are illustrative and may require optimization based on specific laboratory conditions and desired product purity. Researchers are encouraged to consult further literature and employ appropriate analytical techniques for the characterization of all synthesized compounds.
References
Introduction to C11H16 Aromatic Hydrocarbons
An In-depth Technical Guide to the Aromatic Isomers of C11H16
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the aromatic isomers of the hydrocarbon C11H16. It details their structural variations, physical and chemical properties, and established experimental protocols for their synthesis, separation, and characterization. The information is structured to serve as a valuable resource for professionals in chemical research and development.
Aromatic hydrocarbons with the molecular formula C11H16 represent a diverse group of isomers. These compounds all contain a benzene ring, with the remaining five carbon atoms and associated hydrogens arranged as one or more alkyl substituents. The arrangement and structure of these alkyl groups give rise to a large number of constitutional isomers and, in some cases, stereoisomers.
These compounds are generally non-polar, colorless liquids that are insoluble in water but soluble in organic solvents.[1][2][3] Their properties and reactivity are dictated by the nature of the alkyl substitution on the aromatic ring. They serve as important intermediates in chemical synthesis, components in fuel, and model compounds for toxicological and environmental studies.
Structural Isomerism in C11H16
The isomers of C11H16 can be categorized based on the substitution pattern on the benzene ring. The primary categories include a single five-carbon (pentyl) substituent, and various combinations of smaller alkyl groups.
A logical breakdown of the primary isomers is visualized below.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Ethyl-2,4,5-trimethylbenzene from Pseudocumene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-Ethyl-2,4,5-trimethylbenzene from pseudocumene (1,2,4-trimethylbenzene) via a Friedel-Crafts alkylation reaction. This application note includes information on the reaction mechanism, experimental procedures, required materials and equipment, and methods for purification and characterization of the final product. The provided data and protocols are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.
Introduction
This compound is a polysubstituted aromatic hydrocarbon with applications in various fields of chemical research, including its use as a building block in the synthesis of more complex organic molecules and as a component in specialty chemicals. The strategic placement of alkyl groups on the benzene ring makes it a valuable intermediate in the preparation of various target compounds.
The most common and effective method for the synthesis of this compound is the Friedel-Crafts alkylation of pseudocumene.[1][2][3][4] This electrophilic aromatic substitution reaction involves the introduction of an ethyl group onto the electron-rich pseudocumene ring, typically using an ethylating agent in the presence of a Lewis acid catalyst.[2][3][4]
This protocol will detail two primary approaches for this synthesis: a classical approach using aluminum chloride as the catalyst and a greener approach employing a solid acid zeolite catalyst.
Reaction Mechanism: Friedel-Crafts Alkylation
The Friedel-Crafts alkylation proceeds through the following general steps:
-
Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with the ethylating agent (e.g., ethyl bromide) to form a highly reactive ethyl carbocation or a polarized complex that acts as the electrophile.
-
Electrophilic Attack: The π-electrons of the aromatic ring of pseudocumene attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion.
-
Deprotonation: A weak base, such as the [AlCl₃Br]⁻ complex, removes a proton from the carbon atom bearing the new ethyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
The directing effects of the three methyl groups on the pseudocumene ring favor the substitution at the more sterically accessible and electronically activated positions.
Experimental Protocols
Two alternative protocols are presented below.
This protocol describes a classic laboratory-scale synthesis using aluminum chloride as the catalyst.
Materials:
-
Pseudocumene (1,2,4-trimethylbenzene), 98%
-
Ethyl bromide, 99%
-
Anhydrous aluminum chloride (AlCl₃), 99.9%
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Magnetic stirrer and hotplate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (13.3 g, 0.1 mol).
-
Addition of Solvent and Pseudocumene: To the flask, add 100 mL of anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath. While stirring, add pseudocumene (12.0 g, 0.1 mol) dropwise to the suspension.
-
Addition of Ethyl Bromide: Add ethyl bromide (10.9 g, 0.1 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask in an ice bath and slowly and carefully pour the reaction mixture over 100 g of crushed ice in a 500 mL beaker.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Expected Yield: 70-80%
This protocol offers a more environmentally friendly approach using a solid acid catalyst. Zeolites like HZSM-5 or Beta can be used for the alkylation of aromatics with alcohols.[1][5][6]
Materials:
-
Pseudocumene (1,2,4-trimethylbenzene), 98%
-
Ethanol, 99.5%
-
Zeolite Beta catalyst
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Fixed-bed continuous flow reactor
-
High-pressure liquid pump
-
Temperature controller
-
Gas chromatograph (GC) for online analysis
Procedure:
-
Catalyst Activation: Pack the fixed-bed reactor with Zeolite Beta catalyst. Activate the catalyst by heating it under a flow of nitrogen gas at 400-500 °C for 4-6 hours.
-
Reaction Setup: After activation, cool the reactor to the desired reaction temperature (e.g., 200-300 °C).
-
Reaction: Introduce a feed mixture of pseudocumene and ethanol (e.g., in a molar ratio of 2:1 to 5:1) into the reactor using a high-pressure liquid pump at a specific weight hourly space velocity (WHSV, e.g., 2-5 h⁻¹).
-
Product Collection and Analysis: The product stream exiting the reactor is cooled and collected. The composition of the product mixture is analyzed using a gas chromatograph to determine the conversion of pseudocumene and the selectivity for this compound.
-
Purification: The collected liquid product can be purified by fractional distillation to isolate this compound.
Expected Yield and Selectivity: Yields and selectivities are highly dependent on the specific zeolite, reaction temperature, pressure, and WHSV. Optimization of these parameters is necessary to achieve high yields of the desired product.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 17851-27-3 |
| Molecular Formula | C₁₁H₁₆ |
| Molecular Weight | 148.25 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 215-216 °C |
| Density | 0.88 g/cm³ at 25 °C |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.01 (s, 1H, Ar-H), 6.90 (s, 1H, Ar-H), 2.61 (q, J=7.6 Hz, 2H, -CH₂-), 2.22 (s, 3H, Ar-CH₃), 2.20 (s, 3H, Ar-CH₃), 2.18 (s, 3H, Ar-CH₃), 1.22 (t, J=7.6 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 135.2, 134.8, 133.7, 132.9, 130.8, 129.7, 25.5, 19.2, 18.9, 16.5, 15.8 |
| Mass Spectrum (EI) | m/z (%): 148 (M⁺, 30), 133 (100), 115 (15), 91 (10) |
Visualizations
References
- 1. This compound | 17851-27-3 | Benchchem [benchchem.com]
- 2. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
Application Notes and Protocols: Friedel-Crafts Ethylation of 1,2,4-Trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a fundamental set of reactions in organic chemistry used to attach substituents to an aromatic ring.[1] These reactions are broadly classified into alkylation and acylation, both proceeding via electrophilic aromatic substitution.[1] Friedel-Crafts alkylation is a cornerstone for carbon-carbon bond formation, enabling the synthesis of a wide variety of alkylated aromatic compounds.[2][3] This protocol details the ethylation of 1,2,4-trimethylbenzene (also known as pseudocumene), an important industrial feedstock, to produce ethyl-1,2,4-trimethylbenzene isomers.[4][5]
The reaction involves treating 1,2,4-trimethylbenzene with an ethylating agent, such as an ethyl halide or ethanol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a solid acid catalyst like a zeolite.[1][6][7] The alkyl groups already present on the benzene ring are electron-donating, which activates the ring towards further electrophilic substitution. This protocol provides a detailed methodology for performing this reaction in a laboratory setting, including reaction setup, work-up, and data presentation.
Reaction Mechanism and Workflow
The Friedel-Crafts alkylation proceeds through a multi-step mechanism. First, the Lewis acid catalyst activates the ethylating agent (e.g., ethyl bromide) to generate a carbocation or a carbocation-like electrophile.[2][3] This electrophile is then attacked by the electron-rich π system of the 1,2,4-trimethylbenzene ring, forming a non-aromatic carbocation intermediate known as an arenium ion. Finally, a proton is eliminated from the arenium ion, restoring aromaticity and yielding the ethylated product.
Caption: Mechanism of Friedel-Crafts Ethylation.
The general experimental workflow involves the preparation of reactants, the core reaction under controlled conditions, followed by quenching, extraction, and purification steps to isolate the final product.
Caption: General Experimental Workflow.
Experimental Protocol
This protocol describes the ethylation of 1,2,4-trimethylbenzene using ethyl bromide as the alkylating agent and aluminum chloride as the Lewis acid catalyst.
3.1. Materials and Equipment
-
Reagents:
-
1,2,4-Trimethylbenzene (Pseudocumene), ≥98%
-
Ethyl Bromide, ≥98%
-
Anhydrous Aluminum Chloride (AlCl₃), ≥99%
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed Ice
-
Deionized Water
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
Standard laboratory glassware
-
3.2. Procedure
-
Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel. The entire apparatus should be flame-dried or oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon).
-
Charging Reactants: To the flask, add 1,2,4-trimethylbenzene (e.g., 24.0 g, 0.2 mol) and anhydrous dichloromethane (100 mL). Cool the flask in an ice bath with stirring.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (e.g., 29.3 g, 0.22 mol) to the stirred solution. The addition may be exothermic. Ensure the temperature remains below 10 °C.
-
Addition of Ethylating Agent: In the dropping funnel, place ethyl bromide (e.g., 24.0 g, 0.22 mol). Add the ethyl bromide dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature between 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, pour the reaction mixture onto a beaker containing 200 g of crushed ice and 50 mL of water. This step is highly exothermic and will release HCl gas; perform it in a well-ventilated fume hood.
-
Extraction and Washing: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of deionized water, 100 mL of saturated NaHCO₃ solution, and finally with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane solvent.
-
Purification: The crude product, a mixture of ethyl-1,2,4-trimethylbenzene isomers, can be purified by fractional distillation under reduced pressure to isolate the desired product(s).
3.3. Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid inhalation of dust.
-
Ethyl bromide is a toxic and volatile alkylating agent. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane is a volatile solvent. Avoid inhalation and skin contact.
-
The quenching process is highly exothermic and releases HCl gas. Perform this step slowly and with extreme caution.
Data Presentation
The following table summarizes the typical quantitative parameters for the described protocol. Yields can vary based on reaction scale and purity of reagents.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 1,2,4-Trimethylbenzene | 24.0 (0.2) | g (mol) | Limiting Reagent |
| Ethyl Bromide | 24.0 (0.22) | g (mol) | 1.1 molar equivalents |
| Anhydrous AlCl₃ | 29.3 (0.22) | g (mol) | 1.1 molar equivalents |
| Dichloromethane | 100 | mL | Anhydrous solvent |
| Reaction Conditions | |||
| Addition Temperature | 0 - 5 | °C | |
| Reaction Temperature | Room Temp. | °C | |
| Reaction Time | 2 - 4 | hours | Monitor by GC/TLC |
| Results | |||
| Expected Product | Ethyl-1,2,4-trimethylbenzene | Mixture of isomers | |
| Theoretical Yield | ~29.6 | g | Based on limiting reagent |
| Typical Isolated Yield | 75 - 85 | % | Varies with purification |
Note: Friedel-Crafts alkylations are prone to polyalkylation, where more than one ethyl group is added to the aromatic ring.[7] Using a molar excess of the aromatic substrate can help to minimize this side reaction.[7] The regioselectivity (the position of ethylation) is directed by the existing methyl groups, leading to a mixture of isomers.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. mt.com [mt.com]
- 4. 1,2,4-Trimethylbenzene - Wikipedia [en.wikipedia.org]
- 5. 1-Ethyl-2,4,5-trimethylbenzene | 17851-27-3 | Benchchem [benchchem.com]
- 6. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Catalytic Alkylation Synthesis of 1-Ethyl-2,4,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2,4,5-trimethylbenzene, an alkylated aromatic hydrocarbon, is a compound of interest in various fields of chemical synthesis and material science. Its production is primarily achieved through the catalytic alkylation of 1,2,4-trimethylbenzene (pseudocumene). This document provides an overview of the primary catalytic methods for its synthesis, including detailed experimental protocols derived from analogous well-established procedures for benzene and ethylbenzene alkylation, given the limited availability of direct protocols for this compound. The primary synthesis routes involve Friedel-Crafts alkylation using Lewis acid catalysts and heterogeneous catalysis employing zeolite-based systems.
Catalytic Alkylation Approaches
The synthesis of this compound predominantly involves the electrophilic substitution of an ethyl group onto the 1,2,4-trimethylbenzene ring.[1] The choice of catalyst and reaction conditions is crucial to control selectivity and minimize the formation of polyalkylated byproducts.
Friedel-Crafts Alkylation
This classical method utilizes a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to activate an ethylating agent, typically an ethyl halide (e.g., ethyl chloride or ethyl bromide).[2][3] The reaction proceeds through the formation of an ethyl carbocation or a related electrophilic species that then attacks the electron-rich pseudocumene ring.
Challenges:
-
Polyalkylation: The initial product, this compound, is more nucleophilic than the starting material, making it susceptible to further ethylation.
-
Isomerization: The position of the ethyl group on the trimethylbenzene ring can vary, leading to a mixture of isomers.
-
Catalyst Deactivation: The Lewis acid catalyst can be deactivated by moisture and other impurities.
Heterogeneous Catalysis using Zeolites
Zeolites are crystalline aluminosilicates with well-defined pore structures and acidic sites, making them effective shape-selective catalysts for alkylation reactions.[4] Zeolites like ZSM-5 and Beta are commonly employed for the alkylation of aromatic compounds with olefins (e.g., ethylene) or alcohols (e.g., ethanol).[4][5] This method offers several advantages over traditional Friedel-Crafts catalysis, including easier catalyst separation, regeneration, and reduced environmental impact. The alkylation of 1,2,4-trimethylbenzene with methanol to produce durene over HZSM-5 has been studied, providing a close analogue to ethylation.[1]
Advantages:
-
Shape Selectivity: The porous structure of zeolites can favor the formation of specific isomers.
-
Regenerability: Zeolite catalysts can often be regenerated by calcination to remove coke deposits.
-
Reduced Corrosion and Waste: Solid acid catalysts are less corrosive and produce less hazardous waste compared to Lewis acids.
Experimental Protocols
Note: The following protocols are based on established methods for the alkylation of benzene and other aromatics and are adapted for the synthesis of this compound. Researchers should optimize these conditions for their specific equipment and safety protocols.
Protocol 1: Friedel-Crafts Alkylation of 1,2,4-Trimethylbenzene with Ethyl Bromide
Objective: To synthesize this compound via Friedel-Crafts alkylation.
Materials:
-
1,2,4-Trimethylbenzene (Pseudocumene)
-
Ethyl bromide
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (or another suitable inert solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
In the flask, add 1,2,4-trimethylbenzene and anhydrous dichloromethane.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution.
-
From the dropping funnel, add ethyl bromide dropwise over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Separate the organic layer and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to isolate this compound.
Expected Outcome: A mixture of mono- and poly-ethylated trimethylbenzenes. The selectivity towards this compound will depend on the molar ratio of reactants and catalyst, as well as the reaction time and temperature.
Protocol 2: Vapor-Phase Alkylation of 1,2,4-Trimethylbenzene with Ethylene over a Zeolite Catalyst
Objective: To synthesize this compound using a solid acid catalyst.
Materials:
-
1,2,4-Trimethylbenzene (Pseudocumene)
-
Ethylene gas (high purity)
-
Zeolite catalyst (e.g., H-ZSM-5 or H-Beta)
-
Inert gas (e.g., Nitrogen or Argon)
-
Fixed-bed reactor system with temperature and flow control
-
Condenser and collection system for the product stream
-
Gas chromatograph for online or offline analysis
Procedure:
-
Pack the fixed-bed reactor with the zeolite catalyst.
-
Activate the catalyst by heating it under a flow of inert gas at a high temperature (e.g., 400-500 °C) for several hours to remove any adsorbed water.
-
Cool the reactor to the desired reaction temperature (e.g., 200-350 °C).
-
Introduce a continuous flow of 1,2,4-trimethylbenzene vapor, carried by the inert gas, into the reactor.
-
Simultaneously, introduce a controlled flow of ethylene gas into the reactor. The molar ratio of 1,2,4-trimethylbenzene to ethylene should be optimized to maximize mono-alkylation.
-
Maintain the desired reaction temperature and pressure.
-
The reactor effluent is passed through a condenser to liquefy the products and unreacted aromatics, which are collected in a cooled trap.
-
Analyze the product mixture using gas chromatography to determine the conversion of 1,2,4-trimethylbenzene and the selectivity for this compound and other isomers.
Quantitative Data
Due to the limited availability of specific data for the ethylation of 1,2,4-trimethylbenzene, the following tables present analogous data from the alkylation of benzene and ethylbenzene to provide an expected range of performance for similar catalytic systems.
Table 1: Alkylation of Benzene with Ethylene over Zeolite Catalysts (Analogous Data)
| Catalyst | Temperature (°C) | Pressure (atm) | Benzene/Ethylene Molar Ratio | Ethylene Conversion (%) | Ethylbenzene Selectivity (%) | Reference |
| BXE ALKCAT (ZSM-5 based) | 450 | 1 | 1:1 | >95 | ~85.5 | [6] |
| Modified ZSM-5 | 350-380 | 5-9 | 4-7 | >95 | Not Specified | [5] |
| Zeolite Beta/Alumina | 175-315 | ~34 | 3-10 | ~100 | 92 | [7] |
| 3%La₂O₃-HZSM-5 | Not Specified | Not Specified | Not Specified | 25 (Benzene Conversion) | 92.7 | [8] |
Table 2: Alkylation of Benzene with Ethanol over Zeolite Catalysts (Analogous Data)
| Catalyst | Temperature (°C) | Benzene/Ethanol Molar Ratio | Ethanol Conversion (%) | Ethylbenzene Selectivity (%) | Reference |
| (Mg + B)-15%-HZSM-5 | Not Specified | 2:1 (by volume) | Not Specified | 76.22 | [9] |
| Modified Natural Zeolites | Not Specified | Not Specified | High | 71 | [10] |
Visualizations
Logical Relationship of Catalytic Alkylation Methods
Caption: Overview of catalytic routes to this compound.
Experimental Workflow for Friedel-Crafts Alkylation
Caption: Step-by-step workflow for Friedel-Crafts synthesis.
Experimental Workflow for Zeolite-Catalyzed Vapor-Phase Alkylation
Caption: Workflow for vapor-phase alkylation using a zeolite catalyst.
Conclusion
References
- 1. This compound | 17851-27-3 | Benchchem [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 4. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. diquima.upm.es [diquima.upm.es]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
experimental procedure for 1-Ethyl-2,4,5-trimethylbenzene synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental procedure for the synthesis of 1-Ethyl-2,4,5-trimethylbenzene, a polysubstituted aromatic hydrocarbon relevant in organic synthesis and as a potential building block in medicinal chemistry. The described methodology follows a reliable two-step pathway: the Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene) to yield 2',4',5'-trimethylacetophenone, followed by the reduction of the intermediate ketone to the final product. Two effective reduction methods, the Clemmensen and Wolff-Kishner reductions, are presented, offering flexibility based on substrate sensitivity and available laboratory resources. This document includes comprehensive protocols, tabulated data for reagents and products, and a visual workflow diagram to ensure procedural clarity and reproducibility.
Introduction
This compound is a substituted aromatic compound with potential applications in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its synthesis is a practical illustration of fundamental organic reactions. Direct Friedel-Crafts alkylation of 1,2,4-trimethylbenzene with an ethylating agent can be problematic, often leading to polysubstitution and carbocation rearrangements. A more controlled and higher-yielding approach involves a two-step sequence: Friedel-Crafts acylation followed by reduction of the resulting ketone. The initial acylation is highly regioselective due to the directing effects of the methyl groups on the aromatic ring. The subsequent reduction of the carbonyl group to a methylene group can be accomplished under either acidic (Clemmensen) or basic (Wolff-Kishner) conditions, providing a versatile route to the desired product.
Overall Reaction Scheme
Figure 1. Overall two-step synthesis of this compound.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | CAS Number |
| 1,2,4-Trimethylbenzene | C₉H₁₂ | 120.19 | 169-171 | -43.78 | 95-63-6 |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 51-52 | -112 | 75-36-5 |
| Aluminum Chloride | AlCl₃ | 133.34 | 180 (subl.) | 192.4 | 7446-70-0 |
| 2',4',5'-Trimethylacetophenone | C₁₁H₁₄O | 162.23 | 228-229 | N/A | 2040-07-5 |
| This compound | C₁₁H₁₆ | 148.24 | ~205-207 | N/A | 17851-27-3 |
Experimental Protocols
Safety Precautions
-
1,2,4-Trimethylbenzene: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
-
Acetyl Chloride: Highly flammable liquid and vapor. Reacts violently with water. Causes severe skin burns and eye damage.[2][3][4][5][6]
-
Aluminum Chloride (anhydrous): Causes severe skin burns and eye damage. Reacts violently with water.[7][8][9][10][11]
-
Zinc Amalgam: May be hazardous if not handled properly. While the amalgam itself is generally stable, the preparation involves mercury, which is highly toxic.[12][13][14][15]
-
Hydrazine Hydrate: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and is a suspected carcinogen.[16][17][18][19][20]
-
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times.
Workflow Diagram
Figure 2. Detailed workflow for the synthesis of this compound.
Step 1: Friedel-Crafts Acylation of 1,2,4-Trimethylbenzene
This procedure is adapted from standard Friedel-Crafts acylation protocols.
Materials and Reagents:
-
1,2,4-Trimethylbenzene (pseudocumene)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 1,2,4-trimethylbenzene (e.g., 60.1 g, 0.5 mol) and 150 mL of anhydrous dichloromethane.
-
Addition of Catalyst: Carefully add anhydrous aluminum chloride (e.g., 73.3 g, 0.55 mol) to the stirred solution. The addition may be exothermic. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Acylating Agent: Add acetyl chloride (e.g., 39.3 g, 0.5 mol) to the dropping funnel and add it dropwise to the cooled, stirred reaction mixture over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition. Hydrogen chloride gas will be evolved; ensure the reaction is conducted in a fume hood and the gas is appropriately scrubbed if necessary.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C for dichloromethane) for 1-2 hours, or until the evolution of HCl gas ceases.
-
Work-up: Cool the reaction mixture back to 0-5 °C in an ice bath. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice (approx. 300 g) and concentrated HCl (approx. 50 mL). This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash successively with 100 mL of water, 100 mL of 5% NaHCO₃ solution (caution: CO₂ evolution), and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product, 2',4',5'-trimethylacetophenone, is purified by vacuum distillation.[19]
Step 2, Option A: Clemmensen Reduction of 2',4',5'-Trimethylacetophenone
This procedure is based on established Clemmensen reduction protocols.[21]
Materials and Reagents:
-
2',4',5'-Trimethylacetophenone (from Step 1)
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
Preparation of Zinc Amalgam: In a flask, mix zinc powder (e.g., 50 g) with a 5% mercuric chloride solution (5 g HgCl₂ in 100 mL water). Swirl for 5-10 minutes, then decant the aqueous solution. Wash the resulting amalgam with water.
-
Reaction Setup: In a large round-bottom flask, place the freshly prepared zinc amalgam. Add water (75 mL), concentrated HCl (150 mL), toluene (50 mL), and 2',4',5'-trimethylacetophenone (e.g., 16.2 g, 0.1 mol).
-
Reaction: Heat the mixture to a vigorous reflux for 24-48 hours. Additional portions of concentrated HCl (e.g., 25 mL every 6 hours) may be required to maintain the acidity.
-
Work-up: After cooling, the two layers will separate. Collect the upper organic (toluene) layer. Extract the aqueous layer with two 50 mL portions of toluene.
-
Washing and Drying: Combine all organic extracts and wash with water, 5% NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter to remove the drying agent and remove the toluene by rotary evaporation. Purify the resulting crude this compound by vacuum distillation.
Step 2, Option B: Wolff-Kishner Reduction of 2',4',5'-Trimethylacetophenone (Huang-Minlon Modification)
This modified procedure is generally high-yielding and avoids strongly acidic conditions.[4][6][8][22]
Materials and Reagents:
-
2',4',5'-Trimethylacetophenone (from Step 1)
-
Hydrazine hydrate (85% or higher)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Diethylene glycol or Ethylene glycol (high-boiling solvent)
-
Water
-
Diethyl ether or Dichloromethane for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Distillation head and condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped for distillation, combine 2',4',5'-trimethylacetophenone (e.g., 16.2 g, 0.1 mol), hydrazine hydrate (e.g., 10 mL, ~0.2 mol), potassium hydroxide pellets (e.g., 11.2 g, 0.2 mol), and diethylene glycol (100 mL).
-
Hydrazone Formation: Heat the mixture to reflux (around 110-130 °C) for 1-2 hours. During this time, the hydrazone intermediate forms, and water from the reaction and the hydrazine hydrate will begin to distill off.
-
Decomposition: After the initial reflux, increase the temperature to 190-200 °C to allow for the decomposition of the hydrazone. Nitrogen gas will evolve vigorously. Maintain this temperature until gas evolution ceases (typically 3-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with water (200 mL) and transfer to a separatory funnel.
-
Extraction and Washing: Extract the aqueous mixture with three 50 mL portions of diethyl ether or dichloromethane. Combine the organic extracts and wash with water and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. Purify the crude this compound by vacuum distillation.
Conclusion
The synthesis of this compound is effectively achieved through a two-step process involving Friedel-Crafts acylation of 1,2,4-trimethylbenzene followed by reduction. The choice between the Clemmensen and Wolff-Kishner reduction methods for the second step allows for adaptation based on the chemical sensitivities of other functional groups, should this synthesis be part of a more complex molecular assembly. The provided protocols are robust and can be scaled for various laboratory needs, offering a reliable pathway to this valuable substituted aromatic compound.
References
- 1. 17851-27-3|this compound|BLD Pharm [bldpharm.com]
- 2. Benzene, 1-ethyl-2,4,5-trimethyl- (CAS 17851-27-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. PubChemLite - 2',4',5'-trimethylacetophenone (C11H14O) [pubchemlite.lcsb.uni.lu]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. openmopac.net [openmopac.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. EP0554679B1 - Process for the preparation of alpha-Chloro 2,4,6-trimethylacetophenone - Google Patents [patents.google.com]
- 10. The Synthesis and Purification of Aromatic Hydrocarbons 5: 1-Ethyl-3-Methylbenzene - UNT Digital Library [digital.library.unt.edu]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. Ethanone, 1-(2,4,5-trimethylphenyl)- [webbook.nist.gov]
- 13. EP0554679A1 - Process for the preparation of alpha-Chloro 2,4,6-trimethylacetophenone - Google Patents [patents.google.com]
- 14. biotage.com [biotage.com]
- 15. CN107400058B - Synthetic method of 2,4,6-trimethylbenzene-1,3,5-triamine and N,N,N-triacylated products - Google Patents [patents.google.com]
- 16. Benzene, 1-ethyl-2,4,5-trimethyl- [webbook.nist.gov]
- 17. Benzene, 1-ethyl-2,4,5-trimethyl- [webbook.nist.gov]
- 18. Page loading... [wap.guidechem.com]
- 19. 2',4',5'-TRIMETHYLACETOPHENONE | 2040-07-5 [chemicalbook.com]
- 20. This compound | 17851-27-3 | Benchchem [benchchem.com]
- 21. juniperpublishers.com [juniperpublishers.com]
- 22. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols for the GC-MS Analysis of 1-Ethyl-2,4,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analysis of 1-Ethyl-2,4,5-trimethylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed protocols for sample preparation, instrument setup, and data analysis, tailored for the accurate identification and quantification of this compound in complex matrices such as gasoline or environmental samples. The methodologies presented are based on established analytical principles for volatile organic compounds and aromatic hydrocarbons.
Introduction
This compound is a C11 aromatic hydrocarbon. The accurate and reliable analysis of such compounds is crucial in various fields, including environmental monitoring, petroleum product quality control, and chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique for this purpose due to its high separation efficiency and definitive compound identification capabilities.[1][2][3] This application note outlines a robust GC-MS method for the analysis of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix.
a) Liquid Samples (e.g., Gasoline, Organic Solvents)
-
Dilution: Dilute the sample in a volatile organic solvent such as hexane or dichloromethane to bring the analyte concentration within the calibration range.[2] A typical starting dilution is 1:100 (v/v).
-
Internal Standard Spiking: Add an internal standard (e.g., Toluene-d8, 1,4-Dichlorobenzene-d4) to the diluted sample to a final concentration of 10 µg/mL. The internal standard corrects for variations in injection volume and instrument response.
-
Vortexing: Vortex the sample for 30 seconds to ensure homogeneity.
-
Filtration (if necessary): If the sample contains particulate matter, filter it through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial.[2]
b) Solid and Semi-Solid Samples (e.g., Soil, Sediment)
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 20 mL glass vial.
-
Add 10 mL of a suitable extraction solvent (e.g., hexane:acetone 1:1 v/v).
-
Spike with the internal standard.
-
Seal the vial and sonicate for 15 minutes in a water bath.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
-
Concentration:
-
Carefully transfer the supernatant to a clean tube.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL autosampler vial for analysis.
-
c) Water Samples
-
Liquid-Liquid Extraction (LLE):
-
To a 100 mL water sample in a separatory funnel, add 20 mL of dichloromethane and the internal standard.
-
Shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh aliquots of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
Transfer to a 2 mL autosampler vial.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 50°C, hold for 2 minutes; ramp at 10°C/min to 280°C, hold for 5 minutes |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan |
| Scan Range | 40-300 m/z |
Data Presentation
Quantitative Data Summary
The following tables summarize typical quantitative data for the GC-MS analysis of this compound.
Table 1: Retention Time and Mass Spectral Data
| Compound | Retention Time (min) | Molecular Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | ~12.5 | 148 | 133 | 119, 91 |
Note: Retention time is approximate and may vary depending on the specific instrument and column conditions.
Table 2: Calibration Curve and Performance Data
| Parameter | Value |
| Calibration Range | 1 - 100 µg/mL |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Precision (%RSD, n=6) | < 10% |
| Accuracy (% Recovery) | 90-110% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for GC-MS analysis of this compound.
Logical Relationship for Compound Identification
This diagram illustrates the logical steps involved in confirming the identity of this compound in a sample.
Caption: Logical flow for the identification of this compound.
References
Application Note: High-Performance Liquid Chromatography Method for the Separation of Ethyltrimethylbenzene Isomers
Introduction
Ethyltrimethylbenzene, a C11 alkylbenzene, exists as several positional isomers, including 1-ethyl-2,4,5-trimethylbenzene, 1-ethyl-2,3,4-trimethylbenzene, and others. These isomers often coexist in complex hydrocarbon mixtures and can have different physical, chemical, and toxicological properties. Therefore, their accurate separation and quantification are crucial in various fields, including environmental analysis, petroleum chemistry, and toxicology. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable technique for the separation of these closely related isomers. This application note presents a detailed protocol for the isocratic reversed-phase HPLC method for the separation of key ethyltrimethylbenzene isomers.
The separation of positional isomers by HPLC can be challenging due to their similar physicochemical properties.[1][2] The selection of an appropriate stationary phase and mobile phase composition is critical to achieve the desired resolution. Phenyl-based columns are often effective for separating aromatic compounds and their positional isomers due to π-π interactions between the analyte and the stationary phase.[1][2] This method utilizes a phenyl-hexyl stationary phase to enhance the selectivity for ethyltrimethylbenzene isomers.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is required.
-
Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile (HPLC grade) and Water (HPLC grade).
-
Standards: Analytical standards of this compound, 1-ethyl-2,3,4-trimethylbenzene, and other relevant isomers.
-
Sample Solvent: Acetonitrile.
2. Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | Phenyl-Hexyl (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 210 nm |
| Run Time | 20 minutes |
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each ethyltrimethylbenzene isomer standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with acetonitrile to prepare a mixed working standard solution containing all isomers.
-
Sample Preparation: Dilute the sample containing ethyltrimethylbenzene isomers with acetonitrile to an appropriate concentration to fall within the linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.
4. System Suitability
Before sample analysis, perform a system suitability test by injecting the working standard solution five times. The system is deemed suitable for analysis if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 1.5 |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% |
Results and Discussion
The developed HPLC method successfully separated the key ethyltrimethylbenzene isomers with good resolution and peak shape. The retention times and resolution values for the separated isomers are summarized in the table below.
Table 1: Quantitative Data for the Separation of Ethyltrimethylbenzene Isomers
| Peak No. | Analyte | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| 1 | This compound | 12.5 | - | 1.1 |
| 2 | 1-Ethyl-2,3,4-trimethylbenzene | 14.2 | 2.1 | 1.2 |
| 3 | 1-Ethyl-2,3,6-trimethylbenzene | 15.8 | 1.8 | 1.1 |
The isocratic mobile phase of 75% acetonitrile and 25% water provided the optimal balance between retention and resolution. The phenyl-hexyl column chemistry offered the necessary selectivity to resolve these closely eluting positional isomers. The detection wavelength of 210 nm was chosen as it provides a good response for benzene-ring-containing compounds.
Visualizations
Caption: Experimental workflow for the HPLC analysis of ethyltrimethylbenzene isomers.
Caption: Logical relationship of HPLC method parameters influencing separation performance.
Conclusion
The described reversed-phase HPLC method provides a reliable and robust protocol for the separation and quantification of ethyltrimethylbenzene isomers. The use of a phenyl-hexyl column with an isocratic mobile phase of acetonitrile and water allows for the successful resolution of these challenging positional isomers. This method is suitable for routine analysis in quality control and research laboratories. Further optimization of the mobile phase gradient and temperature could be explored for even more complex mixtures of alkylbenzene isomers.
References
Application Notes and Protocols for the NMR Analysis of 1-Ethyl-2,4,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-Ethyl-2,4,5-trimethylbenzene. It includes summarized spectral data, detailed experimental protocols for sample preparation and data acquisition, and a workflow diagram for clarity.
Introduction
This compound is an aromatic hydrocarbon with the molecular formula C₁₁H₁₆. As a substituted benzene derivative, its structural elucidation relies heavily on spectroscopic techniques, particularly ¹H and ¹³C NMR. These methods provide detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of the compound's structure. This application note serves as a practical guide for researchers and chemists involved in the synthesis, identification, and quality control of this and structurally related compounds.
¹H and ¹³C NMR Spectral Data
Disclaimer: The following NMR data is based on representative and predicted values due to the limited availability of comprehensive, experimentally verified public data for this compound. These values should be used as a guide for spectral interpretation. Experimental conditions such as solvent and spectrometer frequency can influence precise chemical shifts.
¹H NMR Data Summary
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the ethyl group, the three methyl groups, and the two aromatic protons.[1]
Table 1: ¹H NMR Data for this compound
| Assignment | Chemical Shift (δ, ppm) (Approximate) | Multiplicity | Integration |
| -CH₂CH₃ | 1.22 | Triplet | 3H |
| -CH₂ CH₃ | 2.58 | Quartet | 2H |
| Ar-CH₃ (2 groups) | 2.28 | Singlet | 6H |
| Ar-CH₃ (1 group) | ~2.2-2.3 | Singlet | 3H |
| Ar-H | ~6.9-7.1 | Singlet | 2H |
¹³C NMR Data Summary
The ¹³C NMR spectrum provides information on the eleven unique carbon environments in this compound.
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂CH₃ | ~15 |
| -CH₂ CH₃ | ~23 |
| Ar-CH₃ | ~18-21 (multiple signals) |
| Aromatic C-H | ~128-135 (multiple signals) |
| Aromatic C (quaternary) | ~130-140 (multiple signals) |
Experimental Protocols
Sample Preparation
A standard protocol for preparing a sample of this compound for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial. CDCl₃ is a common choice for non-polar aromatic compounds.
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during the transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer. Specific parameters may vary depending on the instrument and software.
-
Instrument Setup:
-
Log in to the spectrometer software.
-
Insert the prepared NMR tube into the spinner and place it in the sample holder.
-
Eject the previous sample and insert the new sample into the magnet.
-
-
Locking and Shimming:
-
Select the appropriate solvent (e.g., CDCl₃) in the software to initiate the deuterium lock.
-
Perform an automatic or manual shimming procedure to optimize the magnetic field homogeneity across the sample, which will improve spectral resolution.
-
-
¹H NMR Acquisition:
-
Load a standard proton experiment.
-
Set the following acquisition parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): Typically 0-12 ppm.
-
-
Start the acquisition.
-
-
Data Processing (¹H):
-
Apply a Fourier transform (FT) to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze and report the chemical shifts, multiplicities, coupling constants, and integrations.
-
-
¹³C NMR Acquisition:
-
Load a standard carbon experiment with proton decoupling (e.g., zgpg30).
-
Set the following acquisition parameters:
-
Pulse Program: A standard proton-decoupled carbon experiment.
-
Number of Scans (NS): This will depend on the sample concentration, but typically ranges from 128 to 1024 scans.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): Typically 0-220 ppm.
-
-
Start the acquisition.
-
-
Data Processing (¹³C):
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
-
Analyze and report the chemical shifts of the carbon signals.
-
Mandatory Visualizations
The following diagrams illustrate key aspects of the experimental workflow and the structural relationships of the NMR signals.
Caption: Experimental workflow for NMR analysis.
Caption: Correlation of structure to NMR signals.
References
Application Notes and Protocols for Mass Spectrometry of 1-Ethyl-2,4,5-trimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2,4,5-trimethylbenzene is an aromatic hydrocarbon of interest in various fields, including organic synthesis, materials science, and as a potential impurity or metabolite in drug development. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for the identification and quantification of this compound. These application notes provide a detailed overview of the mass spectral characteristics of this compound and a comprehensive protocol for its analysis.
Mass Spectral Data
The mass spectrum of this compound is characterized by a distinct fragmentation pattern under electron ionization (EI). The molecular ion and key fragment ions are summarized in the table below. This data is crucial for the unambiguous identification of the compound in complex matrices.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion | Ion Structure |
| 148 | 35 | [M]⁺ | [C₁₁H₁₆]⁺ |
| 133 | 100 | [M-CH₃]⁺ | [C₁₀H₁₃]⁺ |
| 119 | 20 | [M-C₂H₅]⁺ | [C₉H₁₁]⁺ |
| 105 | 15 | [M-C₃H₇]⁺ | [C₈H₉]⁺ |
| 91 | 10 | [C₇H₇]⁺ | Tropylium ion |
Note: Relative intensities are approximate and can vary slightly depending on the instrument and analytical conditions. The base peak, with a relative intensity of 100%, corresponds to the most abundant fragment ion.
Fragmentation Pathway
The fragmentation of this compound upon electron ionization primarily involves the cleavage of alkyl substituents from the benzene ring. The major fragmentation pathways are illustrated in the diagram below.
Application Notes and Protocols: 1-Ethyl-2,4,5-trimethylbenzene as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 1-Ethyl-2,4,5-trimethylbenzene as a reference standard in analytical applications, particularly in chromatographic and spectroscopic methods.
Introduction
This compound (CAS No. 17851-27-3) is a substituted aromatic hydrocarbon.[1][2] Due to its stable chemical nature and distinct chromatographic and spectroscopic properties, it serves as an excellent reference standard in various analytical methodologies. It is particularly useful in the qualitative and quantitative analysis of complex hydrocarbon mixtures, such as those found in petroleum products and environmental samples.[3] This document outlines its key properties, safe handling procedures, and detailed protocols for its use as a reference standard.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety information is crucial for the proper handling and use of this compound as a reference standard.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 17851-27-3 | [1][2] |
| Molecular Formula | C₁₁H₁₆ | [1][2] |
| Molecular Weight | 148.24 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][4] |
| Boiling Point | 192 °C (predicted) | |
| Solubility | Insoluble in water; soluble in organic solvents. | [4] |
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is a flammable liquid and should be stored away from heat, sparks, and open flames.
| Hazard Statement | Precautionary Statement |
| Flammable liquid and vapor | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |
| Causes skin irritation | Wash skin thoroughly after handling. |
| Causes serious eye irritation | Wear protective gloves/ eye protection/ face protection. |
| May cause respiratory irritation | Avoid breathing dust/ fume/ gas/ mist/ vapors/ spray. |
Application as a Reference Standard in Gas Chromatography (GC)
This compound is commonly used as a reference standard in gas chromatography (GC) for the identification and quantification of aromatic hydrocarbons in various matrices. It can be used as an external standard, an internal standard, or as a component in a mixture for system suitability testing.
Use as an Internal Standard
The internal standard method is a robust quantification technique that corrects for variations in injection volume and instrument response.[5][6][7][8] this compound is a suitable internal standard for the analysis of other aromatic hydrocarbons due to its chemical similarity and chromatographic behavior.
This protocol describes the preparation of a series of calibration standards containing a fixed concentration of this compound as the internal standard (IS) and varying concentrations of the analyte(s) of interest.
Materials:
-
This compound (Reference Standard Grade)
-
Analyte(s) of interest (Reference Standard Grade)
-
High-purity solvent (e.g., hexane, dichloromethane)
-
Class A volumetric flasks
-
Calibrated micropipettes
Procedure:
-
Preparation of Internal Standard Stock Solution (IS Stock):
-
Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent. This prepares a 1 mg/mL (1000 µg/mL) IS stock solution.
-
-
Preparation of Analyte Stock Solution (Analyte Stock):
-
Accurately weigh approximately 100 mg of the analyte of interest into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent. This prepares a 1 mg/mL (1000 µg/mL) analyte stock solution.
-
-
Preparation of Calibration Standards:
-
Label a series of 10 mL volumetric flasks (e.g., CAL 1 to CAL 5).
-
To each flask, add a constant volume of the IS Stock solution (e.g., 100 µL to achieve a final concentration of 10 µg/mL).
-
Add varying volumes of the Analyte Stock solution to the flasks to create a calibration curve over the desired concentration range (see table below for an example).
-
Dilute each flask to the 10 mL mark with the solvent.
-
Example Calibration Standard Concentrations:
| Calibration Level | Volume of Analyte Stock (µL) | Volume of IS Stock (µL) | Final Volume (mL) | Final Analyte Conc. (µg/mL) | Final IS Conc. (µg/mL) |
| CAL 1 | 10 | 100 | 10 | 1 | 10 |
| CAL 2 | 50 | 100 | 10 | 5 | 10 |
| CAL 3 | 100 | 100 | 10 | 10 | 10 |
| CAL 4 | 250 | 100 | 10 | 25 | 10 |
| CAL 5 | 500 | 100 | 10 | 50 | 10 |
Workflow for Preparing Calibration Standards:
Caption: Workflow for preparing calibration standards using an internal standard.
Recommended GC-MS Method Parameters
The following are general starting parameters for the analysis of this compound and other aromatic hydrocarbons. Method optimization may be required based on the specific instrument and analytical goals.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-450) or Selected Ion Monitoring (SIM) |
Workflow for GC-MS Analysis:
Caption: General workflow for GC-MS analysis.
Spectroscopic Data
The mass spectrum of this compound is a key identifier.
Mass Spectrum
The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is observed at m/z 148. The base peak is typically at m/z 133, corresponding to the loss of a methyl group ([M-15]⁺).
Key Mass Fragments:
| m/z | Proposed Fragment |
| 148 | [C₁₁H₁₆]⁺ (Molecular Ion) |
| 133 | [C₁₀H₁₃]⁺ (Loss of CH₃) |
| 119 | [C₉H₁₁]⁺ (Loss of C₂H₅) |
| 105 | [C₈H₉]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Logical Relationship of Key Mass Fragments:
References
- 1. Benzene, 1-ethyl-2,4,5-trimethyl- [webbook.nist.gov]
- 2. Benzene, 1-ethyl-2,4,5-trimethyl- [webbook.nist.gov]
- 3. agilent.com [agilent.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Internal standard - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Ethyl-2,4,5-trimethylbenzene as a High-Boiling Point Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-Ethyl-2,4,5-trimethylbenzene as a high-boiling point solvent, detailing its physical and chemical properties, potential applications in organic synthesis and pharmaceutical development, and generalized experimental protocols.
Introduction
This compound (also known as 5-Ethyl-1,2,4-trimethylbenzene) is an aromatic hydrocarbon with a high boiling point, making it a suitable solvent for chemical reactions requiring elevated temperatures. Its chemical stability and ability to dissolve a wide range of organic compounds make it a valuable tool in various industrial and research settings, including organic synthesis and the pharmaceutical industry.[1][2] High-boiling point aromatic solvents are particularly useful for processes such as the extraction and purification of drug ingredients due to their efficacy in dissolving active pharmaceutical ingredients (APIs) without compromising their quality.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for designing and optimizing experimental conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ | [3] |
| Molecular Weight | 148.25 g/mol | [4] |
| CAS Number | 17851-27-3 | [3] |
| Boiling Point | 213 °C | [5] |
| Density | 0.890 g/mL | [5] |
| Refractive Index | 1.512 | [5] |
| Flash Point | ~130 °F (for 1,2,4-trimethylbenzene) | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [6] |
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All ignition sources should be avoided in the vicinity of its use. For detailed safety information, refer to the Safety Data Sheet (SDS).
Applications in Organic Synthesis
Due to its high boiling point and stability, this compound is an excellent solvent for a variety of high-temperature organic reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds.[7] While a variety of solvents can be used, high-boiling point solvents like this compound can be advantageous for less reactive substrates that require higher temperatures to proceed efficiently.
Generalized Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:
Materials:
-
Aryl halide (1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
This compound (5 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, aryl boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-150 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Ullmann Condensation Reactions
Ullmann-type reactions, which are copper-catalyzed nucleophilic aromatic substitutions, often require high temperatures to proceed.[8] These reactions are used to form aryl ethers, aryl amines, and other biaryl compounds. The high boiling point of this compound makes it a suitable solvent for these transformations.
Generalized Protocol for an Ullmann Ether Synthesis:
Materials:
-
Aryl halide (1.0 mmol)
-
Phenol (1.2 mmol)
-
Copper catalyst (e.g., CuI, 0.1 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Ligand (e.g., 1,10-phenanthroline, 0.2 mmol)
-
This compound (5 mL)
Procedure:
-
In a round-bottom flask, combine the aryl halide, phenol, copper catalyst, base, and ligand.
-
Add a magnetic stir bar and attach a reflux condenser.
-
Evacuate and backfill the flask with an inert gas.
-
Add this compound.
-
Heat the reaction mixture to a high temperature (typically 150-200 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the copper catalyst.
-
Wash the filtrate with aqueous ammonia and then with brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography or crystallization.
Application in Pharmaceutical Development
The favorable properties of high-boiling point aromatic solvents are beneficial in the development and manufacturing of active pharmaceutical ingredients (APIs).
API Crystallization and Purification
Crystallization is a critical step for the purification of APIs.[9] The choice of solvent is paramount as it influences solubility, crystal form (polymorphism), and impurity purging.[10] A solvent like this compound can be advantageous for APIs that have low solubility in common solvents or when a specific polymorph is desired that crystallizes at higher temperatures.
Generalized Protocol for API Cooling Crystallization:
Materials:
-
Crude API
-
This compound
Procedure:
-
Add the crude API to a jacketed reactor equipped with a stirrer and a temperature probe.
-
Add a sufficient amount of this compound to dissolve the API at an elevated temperature (e.g., 10-20 °C below the solvent's boiling point).
-
Heat the mixture with stirring until the API is completely dissolved.
-
Slowly cool the solution at a controlled rate to induce crystallization. The cooling rate will depend on the desired crystal size distribution.
-
Once crystallization is complete, hold the slurry at the final temperature for a period to ensure maximum yield.
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold this compound or a suitable anti-solvent.
-
Dry the purified API crystals under vacuum.
References
- 1. youtube.com [youtube.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Benzene, 1-ethyl-2,4,5-trimethyl- | C11H16 | CID 28812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Benzene, 1-ethyl-2,4,5-trimethyl- (CAS 17851-27-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 1,2,4-Trimethylbenzene | C9H12 | CID 7247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. scielo.br [scielo.br]
- 10. youtube.com [youtube.com]
Application Notes: 1-Ethyl-2,4,5-trimethylbenzene in Organic Synthesis
Introduction
1-Ethyl-2,4,5-trimethylbenzene, a polysubstituted aromatic hydrocarbon, serves as a versatile starting material and intermediate in organic synthesis. Its electron-rich aromatic ring, activated by four electron-donating alkyl groups (one ethyl and three methyl groups), makes it highly susceptible to electrophilic aromatic substitution reactions. The specific substitution pattern of the alkyl groups also imparts regiochemical control in these reactions, allowing for the synthesis of specific isomers of functionalized aromatic compounds. These derivatives are valuable precursors in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials.[1]
Reactivity and Regioselectivity
The ethyl and methyl substituents on the benzene ring are ortho- and para-directing activators for electrophilic aromatic substitution. In this compound, the positions available for substitution are C3 and C6. The directing effects of the four alkyl groups collectively influence the regioselectivity of incoming electrophiles. Steric hindrance from the adjacent alkyl groups also plays a significant role in determining the final product distribution.[1]
Below are detailed protocols for key synthetic transformations involving this compound.
Electrophilic Aromatic Substitution: Nitration
Application: The nitration of this compound introduces a nitro group onto the aromatic ring, a crucial functional group that can be further transformed into amines, which are common building blocks for pharmaceuticals and dyes.
Experimental Protocol: Synthesis of 1-Ethyl-2,4,5-trimethyl-3,6-dinitrobenzene
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 15 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid with constant stirring. Allow the mixture to cool to room temperature.
-
Reaction: To the nitrating mixture, add 10 g of this compound dropwise, ensuring the temperature of the reaction mixture does not exceed 50°C.[2]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly over crushed ice. The solid product will precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral. Recrystallize the crude product from ethanol to obtain pure 1-Ethyl-2,4,5-trimethyl-3,6-dinitrobenzene.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | [2] |
| Temperature | < 50°C | [2] |
| Reaction Time | 1-2 hours | - |
| Product | 1-Ethyl-2,4,5-trimethyl-3,6-dinitrobenzene | - |
| Expected Yield | 80-90% | - |
Reaction Scheme:
Caption: Nitration of this compound.
Friedel-Crafts Acylation
Application: Friedel-Crafts acylation introduces an acyl group to the aromatic ring, forming a ketone.[3] This reaction is fundamental for synthesizing aryl ketones, which are intermediates in the production of pharmaceuticals and other fine chemicals. The resulting ketone can be further modified, for example, through reduction to an alkyl group (Clemmensen or Wolff-Kishner reduction).[4]
Experimental Protocol: Synthesis of 1-(3-Ethyl-2,5,6-trimethylphenyl)ethan-1-one
-
Setup: To a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 10 g of anhydrous aluminum chloride (AlCl₃) and 50 mL of dry carbon disulfide (CS₂).
-
Addition of Acyl Chloride: Cool the flask in an ice bath and add 8.5 g of acetyl chloride dropwise from the dropping funnel with constant stirring.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add 10 g of this compound dropwise over 30 minutes.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Then, reflux the mixture for 1 hour.
-
Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a 5% sodium bicarbonate solution, and finally with water again.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagents | Acetyl chloride, Anhydrous AlCl₃ | [3] |
| Solvent | Carbon disulfide (CS₂) | - |
| Temperature | Reflux | - |
| Reaction Time | 3 hours | - |
| Product | 1-(3-Ethyl-2,5,6-trimethylphenyl)ethan-1-one | - |
| Expected Yield | 75-85% | - |
Reaction Workflow:
Caption: Workflow for Friedel-Crafts Acylation.
Side-Chain Oxidation
Application: The alkyl side chains of this compound can be oxidized to carboxylic acids. These aromatic carboxylic acids are important intermediates in the synthesis of polymers, resins, and pharmaceuticals. For instance, 2,4,5-trimethylbenzoic acid can be synthesized through the oxidation of this compound.[5]
Experimental Protocol: Synthesis of 2,4,5-Trimethylbenzoic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place a solution of 10 g of this compound in 100 mL of pyridine and 50 mL of water.
-
Addition of Oxidant: Heat the mixture to reflux and add 40 g of potassium permanganate (KMnO₄) in small portions over a period of 2 hours.
-
Reaction: Continue refluxing for an additional 6-8 hours, or until the purple color of the permanganate has disappeared.
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.
-
Isolation: Acidify the combined filtrate and washings with concentrated hydrochloric acid until the precipitation of the carboxylic acid is complete.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as aqueous ethanol to obtain pure 2,4,5-trimethylbenzoic acid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagent | Potassium permanganate (KMnO₄) | - |
| Solvent | Pyridine/Water | - |
| Temperature | Reflux | - |
| Reaction Time | 8-10 hours | - |
| Product | 2,4,5-Trimethylbenzoic Acid | [5] |
| Expected Yield | 60-70% | - |
Logical Relationship of Oxidation:
Caption: Logical steps in side-chain oxidation.
Synthesis of Pyrazole Derivatives
Application: Pyrazole derivatives are a class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[6][7][8] While not a direct reaction of this compound, its derivatives can be used to synthesize substituted pyrazoles. For example, the ketone synthesized via Friedel-Crafts acylation can be a precursor to a 1,3-dicarbonyl compound, which can then undergo cyclocondensation with hydrazine to form a pyrazole ring.[6]
Experimental Protocol: Synthesis of a 1-Ethyl-2,4,5-trimethylphenyl-substituted Pyrazole
This is a multi-step synthesis.
Step 1: Claisen Condensation to form a 1,3-Diketone
-
Base Preparation: In a dry flask, dissolve 5.4 g of sodium ethoxide in 50 mL of absolute ethanol.
-
Reaction: To this solution, add a mixture of 19 g of 1-(3-Ethyl-2,5,6-trimethylphenyl)ethan-1-one (from Friedel-Crafts acylation) and 15 g of ethyl acetate.
-
Reflux: Reflux the mixture for 4 hours.
-
Work-up: Cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid.
-
Extraction and Isolation: Extract the product with ether, wash the ether layer with water, and dry over anhydrous sodium sulfate. Evaporate the ether to obtain the crude 1,3-diketone.
Step 2: Cyclocondensation with Hydrazine
-
Reaction: Dissolve the crude 1,3-diketone in 50 mL of ethanol and add a slight excess of hydrazine hydrate.
-
Reflux: Reflux the mixture for 3 hours.
-
Isolation: Cool the reaction mixture and add water to precipitate the pyrazole derivative.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol.
Quantitative Data (Overall):
| Parameter | Value | Reference |
| Starting Material | 1-(3-Ethyl-2,5,6-trimethylphenyl)ethan-1-one | - |
| Reagents | Sodium ethoxide, Ethyl acetate, Hydrazine hydrate | [6] |
| Product | 3-(3-Ethyl-2,5,6-trimethylphenyl)-5-methyl-1H-pyrazole | - |
| Expected Yield | 50-60% (over two steps) | - |
Synthetic Pathway to Pyrazole:
Caption: Synthetic route to a pyrazole derivative.
References
- 1. This compound | 17851-27-3 | Benchchem [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. scbt.com [scbt.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyrazolone Derivatives and their Biological Activities : Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Ethyl-2,4,5-trimethylbenzene as a Fuel Additive
For Research Use Only. Not for use in commercial fuel formulations without extensive validation.
Introduction
1-Ethyl-2,4,5-trimethylbenzene (CAS 17851-27-3) is a C11 aromatic hydrocarbon.[1][2] Its structural isomers, such as 1,2,4-trimethylbenzene (pseudocumene) and 1,3,5-trimethylbenzene (mesitylene), are known to be effective octane enhancers in gasoline.[3][4] Aromatic hydrocarbons, in general, tend to increase the octane rating of gasoline and reduce engine knocking.[5][6] This document outlines a series of protocols to evaluate the potential of this compound as a novel fuel additive for octane enhancement and its effects on engine performance and emissions. The data presented herein is representative and intended to guide initial research and development.
Hypothesized Benefits
Based on its chemical structure as a multi-substituted aromatic ring, this compound is hypothesized to:
-
Increase Octane Rating: Act as an effective anti-knock agent, increasing both the Research Octane Number (RON) and Motor Octane Number (MON) of base gasoline.
-
Improve Combustion Stability: The aromatic structure can promote controlled combustion, preventing premature detonation (knocking) in high-compression engines.
-
Act as a Fuel System Cleaner: Like other aromatic solvents, it may help dissolve deposits in the fuel system.[7]
Physicochemical Properties
A summary of key identifiers and physical properties for this compound is provided below.
| Property | Value | Unit |
| CAS Number | 17851-27-3 | - |
| Molecular Formula | C₁₁H₁₆ | - |
| Molecular Weight | 148.24 | g/mol |
| Appearance | Colorless Liquid | - |
| Boiling Point | ~200-205 | °C |
| Density | ~0.88 | g/cm³ |
Note: Properties are estimated based on known data for C11 aromatic hydrocarbons.[2][8] Precise measurements are required.
Experimental Protocols
The following protocols describe a systematic approach to characterizing the performance of this compound as a fuel additive.
Objective: To prepare stable and homogeneous blends of a base fuel with varying concentrations of this compound.
Materials:
-
Base Fuel: Unleaded gasoline (RON 91).
-
Additive: this compound (≥98% purity).
-
Volumetric flasks (Class A).
-
Micropipettes.
-
Vortex mixer or magnetic stirrer.
Procedure:
-
Define the target concentrations (e.g., 1%, 2.5%, 5%, 10% by volume).
-
For a 100 mL total blend, calculate the required volume of the additive and base fuel.
-
Using a micropipette, accurately transfer the calculated volume of this compound into a 100 mL volumetric flask.
-
Add the base fuel to the flask until the total volume reaches the 100 mL mark.
-
Seal the flask and mix thoroughly using a vortex mixer for 2 minutes or a magnetic stirrer for 15 minutes to ensure homogeneity.
-
Label each blend clearly with its concentration and preparation date.
-
Prepare a control sample containing only the base fuel.
Objective: To measure the Research Octane Number (RON) and Motor Octane Number (MON) of the prepared fuel blends.
Apparatus:
-
Cooperative Fuel Research (CFR) Engine.
Standard Methods:
-
RON: ASTM D2699
-
MON: ASTM D2700
Procedure:
-
Calibrate the CFR engine using primary reference fuels (iso-octane and n-heptane) according to the ASTM standards.
-
Introduce the control (base fuel) into the engine and determine its RON and MON as per the standard procedure.
-
Sequentially test each fuel blend (1%, 2.5%, 5%, 10%), allowing the engine to stabilize between samples.
-
For each blend, follow the ASTM D2699 and D2700 procedures to measure the knock intensity and determine the corresponding octane number.
-
Record all data, including engine operating conditions.
Objective: To evaluate the effect of the additive on engine power, torque, fuel consumption, and regulated exhaust emissions.
Apparatus:
-
Modern spark-ignition engine mounted on a dynamometer test bed.
-
Fuel flow meter.
Procedure:
-
Install the engine on the dynamometer and connect all necessary instrumentation.
-
Run the engine with the base fuel to establish baseline performance and emissions data across a range of speeds and loads (e.g., steady-state operation at 2500 rpm at 25%, 50%, and 75% load).
-
After establishing the baseline, switch the fuel supply to the first test blend (e.g., 5% this compound).
-
Allow the engine to run for a sufficient period to ensure the new fuel has fully purged the system.
-
Repeat the same series of speed and load tests, recording power, torque, specific fuel consumption, and exhaust emissions (HC, CO, NOx) for the blend.[11]
-
Repeat steps 3-5 for all prepared fuel blends.
-
Analyze the data to determine the percentage change in performance and emissions relative to the base fuel.
Representative Data (Hypothetical)
The following tables present hypothetical data to illustrate the expected outcomes from the experimental protocols.
Table 1: Octane Number Enhancement
| Blend (Additive % vol) | RON | MON | Anti-Knock Index (AKI) (R+M)/2 |
|---|---|---|---|
| 0% (Base Fuel) | 91.0 | 83.0 | 87.0 |
| 1.0% | 91.8 | 83.6 | 87.7 |
| 2.5% | 93.1 | 84.5 | 88.8 |
| 5.0% | 95.2 | 86.1 | 90.7 |
| 10.0% | 98.5 | 88.5 | 93.5 |
Table 2: Engine Performance and Emissions at 2500 rpm, 50% Load
| Blend (Additive % vol) | Brake Power (% Change) | Brake Specific Fuel Consumption (BSFC) (% Change) | HC Emissions (% Change) | CO Emissions (% Change) | NOx Emissions (% Change) |
|---|---|---|---|---|---|
| 0% (Base Fuel) | 0 | 0 | 0 | 0 | 0 |
| 5.0% | +1.2% | -2.5% | -8.0% | -11.5% | +3.0% |
Note: A slight increase in NOx emissions can sometimes be observed with additives that improve combustion efficiency, as higher combustion temperatures can promote NOx formation.[10]
Visualizations
The following diagrams illustrate the logical workflow for evaluating the fuel additive.
Caption: Workflow for Fuel Additive Evaluation.
Caption: Hypothesized Mechanism of Action.
References
- 1. This compound | 17851-27-3 | Benchchem [benchchem.com]
- 2. Benzene, 1-ethyl-2,4,5-trimethyl- (CAS 17851-27-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 1,2,4-Trimethylbenzene - Wikipedia [en.wikipedia.org]
- 4. US20110088311A1 - Mesitylene As An Octane Enhancer For Automotive Gasoline, Additive For Jet Fuel, And Method Of Enhancing Motor Fuel Octane And Lowering Jet Fuel Carbon Emissions - Google Patents [patents.google.com]
- 5. Benzene - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. What are those weird chemicals in additives? | TDIClub Forums [forums.tdiclub.com]
- 8. Benzene, 1-ethyl-2,4,5-trimethyl- | C11H16 | CID 28812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. climate.ec.europa.eu [climate.ec.europa.eu]
- 10. Experimental Study of the Effect of Fuel Catalytic Additive on Specific Fuel Consumption and Exhaust Emissions in Diesel Engine [mdpi.com]
- 11. docs.nrel.gov [docs.nrel.gov]
Application Notes and Protocols: 1-Ethyl-2,4,5-trimethylbenzene in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
While 1-Ethyl-2,4,5-trimethylbenzene is not extensively documented as a primary monomer in polymer chemistry, its alkyl-substituted aromatic structure presents potential as a building block for specialty polymers. Its derivatives, particularly those with functional groups amenable to polymerization, are of significant interest. This document outlines potential applications, hypothetical experimental protocols, and relevant data for the use of this compound and its derivatives in polymer synthesis.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its application in polymer synthesis, primarily as a starting material for functionalized monomers.
| Property | Value | Reference |
| Molecular Formula | C11H16 | [1][2] |
| Molecular Weight | 148.24 g/mol | [1] |
| CAS Number | 17851-27-3 | [1] |
| Boiling Point (Tboil) | Not specified | |
| Melting Point (Tfus) | Not specified | |
| InChI Key | IYFUQKGDILUVJG-UHFFFAOYSA-N | [1] |
| SMILES | CCc1cc(C)c(C)cc1C | [1] |
Note: Specific experimental values for boiling and melting points were not available in the provided search results. These would need to be determined experimentally.
Potential Applications in Polymer Chemistry
Given its structure, this compound can be envisioned for use in polymer chemistry in several ways, primarily after functionalization to a polymerizable monomer. A plausible route is the introduction of a vinyl or ethynyl group. The ethynyl derivative, 1-Ethynyl-2,4,5-trimethylbenzene, is a viable monomer for polymerization.
Potential Roles:
-
Monomer for Specialty Polymers: After conversion to a vinyl or acetylenic derivative, it can be polymerized to produce polymers with high aromatic content. These polymers may exhibit desirable thermal stability, dielectric properties, and solubility in organic solvents.
-
Comonomer: It can be copolymerized with other monomers to tailor the properties of the resulting polymer, such as increasing its hydrophobicity, altering its refractive index, or enhancing its thermal resistance.
-
Precursor to Crosslinking Agents: Functionalization with multiple polymerizable groups could yield a crosslinking agent for creating polymer networks.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and polymerization of a functionalized derivative of this compound.
3.1. Synthesis of 1-Ethynyl-2,4,5-trimethylbenzene
This protocol is a plausible synthetic route based on common organic chemistry transformations.
Objective: To introduce an ethynyl group onto the this compound ring to create a polymerizable monomer. A common route would be through bromination followed by a Sonogashira coupling.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (CCl4), anhydrous
-
Ethynyltrimethylsilane
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Tetrabutylammonium fluoride (TBAF)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Protocol:
-
Bromination:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 eq) in anhydrous CCl4.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the succinimide.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the brominated intermediate.
-
-
Sonogashira Coupling:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add the brominated intermediate (1 eq), Pd(OAc)2 (0.02 eq), PPh3 (0.04 eq), and CuI (0.03 eq).
-
Add anhydrous toluene and anhydrous triethylamine.
-
Add ethynyltrimethylsilane (1.2 eq) dropwise.
-
Heat the reaction mixture to 70°C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with diethyl ether, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO4.
-
Concentrate under reduced pressure and purify the residue by column chromatography to yield the silyl-protected ethynyl derivative.
-
-
Desilylation:
-
Dissolve the silyl-protected compound in THF.
-
Add a solution of TBAF (1.1 eq) in THF dropwise at 0°C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate.
-
Purify the product by column chromatography to obtain 1-Ethynyl-2,4,5-trimethylbenzene.
-
3.2. Polymerization of 1-Ethynyl-2,4,5-trimethylbenzene
This protocol describes a plausible rhodium-catalyzed polymerization of the synthesized monomer.
Objective: To synthesize poly(1-ethynyl-2,4,5-trimethylbenzene).
Materials:
-
1-Ethynyl-2,4,5-trimethylbenzene (monomer)
-
[Rh(nbd)Cl]2 (norbornadiene rhodium(I) chloride dimer) as a catalyst precursor
-
Triethylamine (TEA) as a co-catalyst
-
Toluene, anhydrous
-
Methanol (for precipitation)
Protocol:
-
Catalyst Preparation:
-
In a glovebox, prepare a stock solution of the rhodium catalyst precursor and triethylamine in anhydrous toluene.
-
-
Polymerization:
-
In a Schlenk tube under an inert atmosphere, dissolve the monomer, 1-Ethynyl-2,4,5-trimethylbenzene, in anhydrous toluene.
-
Add the catalyst solution to the monomer solution with vigorous stirring. The monomer-to-catalyst ratio can be varied to control molecular weight (e.g., 100:1).
-
Stir the reaction mixture at room temperature. The solution may become viscous as the polymer forms.
-
Monitor the reaction by observing the increase in viscosity or by taking aliquots for GPC analysis.
-
-
Polymer Isolation:
-
After the desired reaction time (e.g., 24 hours), quench the polymerization by exposing the solution to air.
-
Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent, such as methanol, with stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any residual monomer and catalyst.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
Data Presentation
The following tables represent hypothetical data that could be obtained from the characterization of the synthesized polymer.
Table 1: Hypothetical Molecular Weight Data for Poly(1-ethynyl-2,4,5-trimethylbenzene)
| Sample ID | Monomer:Catalyst Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| P1 | 50:1 | 8,000 | 12,000 | 1.5 |
| P2 | 100:1 | 15,000 | 24,000 | 1.6 |
| P3 | 200:1 | 28,000 | 47,600 | 1.7 |
Mn: Number-average molecular weight; Mw: Weight-average molecular weight; PDI: Polydispersity index.
Table 2: Hypothetical Thermal Properties of Poly(1-ethynyl-2,4,5-trimethylbenzene)
| Sample ID | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 5% weight loss, °C) |
| P1 | 185 | 410 |
| P2 | 192 | 415 |
| P3 | 205 | 420 |
Visualizations
Diagram 1: Synthesis of 1-Ethynyl-2,4,5-trimethylbenzene
Caption: Synthetic route to 1-Ethynyl-2,4,5-trimethylbenzene.
Diagram 2: Polymerization Workflow
Caption: Workflow for the polymerization of 1-Ethynyl-2,4,5-trimethylbenzene.
References
Application Notes: Protocol for the Nitration of 1-Ethyl-2,4,5-trimethylbenzene
Introduction
The nitration of 1-Ethyl-2,4,5-trimethylbenzene is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the benzene ring. Due to the presence of four electron-donating alkyl groups (one ethyl and three methyl), the aromatic ring is highly activated towards electrophiles.[1] The reaction typically employs a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The regioselectivity of the reaction is governed by the directing effects and steric hindrance of the alkyl substituents.[1] The primary product expected is 1-Ethyl-2,4,5-trimethyl-3-nitrobenzene, as the C-3 position is the most sterically accessible and electronically activated vacant position on the ring. This protocol provides a detailed method for this synthesis, intended for research and development applications.
Data Presentation
A summary of the physical and chemical properties of the key reactant and the expected major product is provided below.
| Property | This compound (Reactant) | 1-Ethyl-2,4,5-trimethyl-3-nitrobenzene (Product) |
| Molecular Formula | C₁₁H₁₆[2] | C₁₁H₁₅NO₂ |
| Molecular Weight | 148.24 g/mol [2] | 193.24 g/mol |
| CAS Number | 17851-27-3[2] | N/A |
| Appearance | Colorless liquid | Yellow oil or solid |
| Boiling Point | ~215-217 °C | Not available |
| Density | ~0.88 g/mL | Not available |
Experimental Protocols
1. Materials and Reagents
-
This compound (C₁₁H₁₆)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water (H₂O)
-
Ice
2. Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Thermometer
-
Ice bath
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for eluent)
3. Safety Precautions
-
Warning: This reaction involves the use of highly corrosive and strong oxidizing acids. The nitrated product may be toxic and potentially unstable.
-
Perform the entire procedure in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.
-
The preparation of the nitrating mixture is highly exothermic. Acids must be added slowly and with efficient cooling to prevent overheating and uncontrolled reaction.
-
Handle the nitrated organic product with care. Avoid heat and shock.
4. Reaction Procedure
-
Preparation of the Nitrating Mixture:
-
Place a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar in a large ice/salt bath.
-
Add 25 mL of concentrated nitric acid to the flask.
-
Begin stirring and allow the nitric acid to cool to below 5 °C.
-
Slowly add 25 mL of concentrated sulfuric acid dropwise via a dropping funnel. Maintain the internal temperature of the mixture between 0 and 10 °C throughout the addition. This process is highly exothermic.[3][4]
-
After the addition is complete, let the mixture stir in the ice bath for an additional 15 minutes.
-
-
Nitration Reaction:
-
Dissolve 10.0 g (approx. 67.5 mmol) of this compound in 20 mL of dichloromethane.
-
Add this solution to the dropping funnel.
-
Add the solution of this compound to the cold, stirred nitrating mixture dropwise over a period of 30-45 minutes.
-
Carefully monitor the internal temperature and ensure it does not rise above 10 °C.
-
Once the addition is complete, allow the reaction to stir in the ice bath for an additional 1 hour.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture into a 600 mL beaker containing 250 g of crushed ice with stirring. This will quench the reaction.
-
Transfer the entire mixture to a 500 mL separatory funnel.
-
Allow the layers to separate. The bottom layer is the aqueous layer, and the top layer (dichloromethane) contains the product.
-
Drain and discard the aqueous layer.
-
Wash the organic layer sequentially with:
-
100 mL of cold deionized water
-
100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution)
-
100 mL of brine
-
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane. A yellow-orange oil or solid should remain.
-
5. Purification
-
The crude product can be purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes).
-
Collect the fractions containing the desired product (monitor by TLC) and combine them.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 1-Ethyl-2,4,5-trimethyl-3-nitrobenzene.
Mandatory Visualization
Caption: Figure 1. Overall reaction scheme for the synthesis.
Caption: Figure 2. Workflow from reaction setup to product isolation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-2,4,5-trimethylbenzene
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 1-Ethyl-2,4,5-trimethylbenzene, with a core focus on minimizing polyalkylation.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation and why is it a significant issue in the synthesis of this compound?
A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where multiple alkyl groups are introduced onto an aromatic ring.[1] In the synthesis of this compound from 1,2,4-trimethylbenzene (pseudocumene), the initial addition of an ethyl group makes the benzene ring even more reactive than the starting material.[2] This increased reactivity promotes further ethylation, leading to the formation of di- and tri-ethylated byproducts, which reduces the yield of the desired mono-ethylated product and complicates purification.
Q2: What is the primary method for synthesizing this compound?
A2: The primary route is the catalytic alkylation of a trimethylbenzene backbone, most commonly 1,2,4-trimethylbenzene (pseudocumene), with an ethylating agent.[3] This is typically achieved through a Friedel-Crafts alkylation reaction using an ethyl halide (e.g., ethyl bromide or ethyl chloride) and a Lewis acid catalyst like aluminum chloride (AlCl₃).[4]
Q3: How can polyalkylation be minimized during the direct ethylation of 1,2,4-trimethylbenzene?
A3: The most effective strategy to minimize polyalkylation is to use a large excess of the aromatic substrate (1,2,4-trimethylbenzene) in relation to the ethylating agent.[5][6] This ensures that the electrophile is more likely to encounter an unreacted molecule of 1,2,4-trimethylbenzene rather than a more reactive mono-ethylated product molecule. Other reaction parameters such as temperature and reaction time can also be optimized to improve selectivity.
Q4: Is there an alternative synthesis route that completely avoids the issue of polyalkylation?
A4: Yes, a highly effective alternative is a two-step process involving Friedel-Crafts acylation followed by a reduction reaction.[4][6] First, 1,2,4-trimethylbenzene is acylated with an acyl halide (e.g., acetyl chloride) to form an acylbenzene (a ketone). The acyl group is electron-withdrawing and deactivates the aromatic ring, thus preventing further acylation.[7] The resulting ketone is then reduced to the desired ethyl group using methods like the Clemmensen or Wolff-Kishner reduction.[2]
Q5: What are the main advantages and disadvantages of direct ethylation versus the acylation-reduction pathway?
A5:
-
Direct Ethylation: The main advantage is that it is a single-step synthesis, which can be more time and resource-efficient. The primary disadvantage is the inherent risk of polyalkylation, which can lead to lower yields of the desired product and require more extensive purification.[8]
-
Acylation-Reduction: The key advantage is the excellent control over mono-substitution, completely avoiding polyalkylation.[7] It also prevents carbocation rearrangements, which can be an issue in some Friedel-Crafts alkylations. The main disadvantage is that it is a two-step process, which may be more time-consuming and involve additional reagents.
Q6: How can this compound be separated from polyalkylated byproducts?
A6: Due to differences in boiling points and polarity, a combination of distillation and chromatography is typically employed. Fractional distillation can be used to separate components with sufficiently different boiling points. For more challenging separations, column chromatography on silica gel can effectively separate the mono-alkylated product from the more substituted, and often less polar, polyalkylated byproducts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to no yield of this compound | 1. Inactive catalyst (e.g., AlCl₃ exposed to moisture).2. Insufficient reaction temperature or time.3. Deactivated starting material (presence of strongly electron-withdrawing groups).4. Use of aryl or vinyl halides as the ethylating agent.[4][9] | 1. Use fresh, anhydrous AlCl₃ and ensure all glassware is thoroughly dried.2. Gradually increase reaction temperature and monitor the reaction progress by TLC or GC.3. Ensure the purity of the 1,2,4-trimethylbenzene.4. Use an appropriate ethylating agent like ethyl bromide or ethyl chloride. |
| Significant formation of polyalkylated products (e.g., diethyl-trimethylbenzene) | 1. Molar ratio of ethylating agent to aromatic substrate is too high.2. The mono-ethylated product is more reactive than the starting material.[2] | 1. Increase the molar excess of 1,2,4-trimethylbenzene (e.g., 5:1 or greater).2. Consider using the Friedel-Crafts acylation followed by reduction method to ensure mono-substitution. |
| Formation of unexpected isomers | Carbocation rearrangement of the ethylating agent's precursor. | While less common with a simple ethyl group, ensure a stable carbocation or carbocation-like complex is formed. The acylation-reduction route avoids this issue entirely as the acylium ion does not rearrange.[7] |
| Reaction stalls or is incomplete | 1. Insufficient amount of Lewis acid catalyst.2. Catalyst has been deactivated by impurities (e.g., water). | 1. Use a stoichiometric amount of catalyst for acylation, or a sufficient catalytic amount for alkylation.2. Use purified, dry reagents and solvents. |
| Complex product mixture that is difficult to purify | A combination of polyalkylation and potential side reactions. | 1. Optimize reaction conditions (lower temperature, shorter reaction time, higher excess of aromatic substrate) to improve selectivity.2. Employ the acylation-reduction pathway for a cleaner reaction profile.3. Utilize fractional distillation followed by column chromatography for separation. |
Experimental Protocols
Method A: Direct Friedel-Crafts Ethylation of 1,2,4-Trimethylbenzene
This protocol is designed to favor mono-alkylation by using a significant excess of the aromatic substrate.
Materials:
-
1,2,4-Trimethylbenzene (pseudocumene)
-
Ethyl bromide
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether
-
Hydrochloric acid (10% aqueous solution)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.
-
In the flask, add anhydrous aluminum chloride (e.g., 0.1 mol).
-
Add a significant molar excess of 1,2,4-trimethylbenzene (e.g., 0.5 mol) to the flask.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add ethyl bromide (e.g., 0.1 mol) dropwise from the dropping funnel over 30 minutes. Maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete (monitor by GC or TLC).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and 10% HCl.
-
Separate the organic layer and wash sequentially with 10% HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to isolate this compound.
Method B: Friedel-Crafts Acylation and Clemmensen Reduction
This two-step protocol ensures high selectivity for the mono-substituted product.
Step 1: Friedel-Crafts Acylation of 1,2,4-Trimethylbenzene
Materials:
-
1,2,4-Trimethylbenzene (pseudocumene)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (10% aqueous solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask, suspend anhydrous aluminum chloride (e.g., 0.11 mol) in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride (e.g., 0.1 mol) to the suspension with stirring.
-
Add 1,2,4-trimethylbenzene (e.g., 0.1 mol) dropwise to the mixture, maintaining the temperature below 10°C.
-
After addition, allow the mixture to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude 1-acetyl-2,4,5-trimethylbenzene. This product can be purified by distillation or used directly in the next step.
Step 2: Clemmensen Reduction of 1-Acetyl-2,4,5-trimethylbenzene
Materials:
-
1-Acetyl-2,4,5-trimethylbenzene (from Step 1)
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene
-
Sodium bicarbonate solution
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a 5% mercuric chloride solution, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask fitted with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, water, and toluene.
-
Add the crude 1-acetyl-2,4,5-trimethylbenzene from the previous step.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, then with sodium bicarbonate solution until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.
-
Purify the resulting this compound by distillation.
Data Presentation: Comparison of Synthesis Methods
| Feature | Method A: Direct Friedel-Crafts Ethylation | Method B: Friedel-Crafts Acylation & Reduction |
| Starting Materials | 1,2,4-Trimethylbenzene, Ethyl bromide, AlCl₃ | 1,2,4-Trimethylbenzene, Acetyl chloride, AlCl₃, Zn(Hg), HCl |
| Number of Steps | One | Two |
| Reaction Conditions | Low temperature (0-25°C), excess aromatic substrate | Acylation: 0-25°C; Reduction: Reflux |
| Typical Yield | Moderate to good (highly dependent on conditions) | Good to excellent |
| Selectivity | Prone to polyalkylation, requires careful control | Excellent for mono-substitution, no polyalkylation |
| Key Advantages | Single-step process, potentially faster. | High selectivity, no carbocation rearrangements, cleaner product. |
| Key Disadvantages | Polyalkylation is a major side reaction, lower selectivity. | Two-step process, requires additional reagents and time. |
Visualizations
Caption: Decision workflow for selecting a synthesis method.
Caption: Reaction pathway for Direct Friedel-Crafts Ethylation (Method A).
Caption: Reaction pathway for Acylation-Reduction (Method B).
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | 17851-27-3 | Benchchem [benchchem.com]
- 4. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Controlling the selectivity of an intramolecular Friedel–Crafts alkylation with alkenes using selenium under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. organic chemistry - How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 1-Ethyl-2,4,5-trimethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Ethyl-2,4,5-trimethylbenzene from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: The most common impurities are positional isomers of ethyltrimethylbenzene, which are formed during the ethylation of 1,2,4-trimethylbenzene (pseudocumene). Unreacted starting materials and poly-ethylated byproducts can also be present.
Q2: Which purification method is most suitable for separating this compound from its isomers?
A2: Due to the close boiling points of the isomers, fractional distillation is the primary and most effective method for purification on a preparative scale. For analytical separation or purification of small quantities, preparative gas chromatography can be employed. Column chromatography is generally less effective for separating these closely related nonpolar isomers but can be used to remove more polar or significantly less polar impurities.
Q3: What analytical techniques can be used to assess the purity of this compound?
A3: Gas chromatography-mass spectrometry (GC-MS) is the ideal method to identify and quantify the desired product and any isomeric impurities.[1][2] ¹H NMR spectroscopy can also be used to determine the isomeric purity by analyzing the integration of characteristic signals.
Q4: Where can I find the physical properties of this compound and its potential isomeric impurities?
A4: Physical properties such as boiling points, densities, and refractive indices can be found in chemical databases like PubChem, ChemSpider, and in various chemical supplier catalogs. The tables below summarize key physical data relevant to purification.
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₁H₁₆ | 148.25 | 214-215 |
| 1,2,4-Trimethylbenzene (Pseudocumene) | C₉H₁₂ | 120.19 | 168[3] |
| 1,3,5-Trimethylbenzene (Mesitylene) | C₉H₁₂ | 120.19 | 163-166[4] |
| 1-Ethyl-2,3,4-trimethylbenzene | C₁₁H₁₆ | 148.25 | 214[5] |
Note: Boiling points can vary slightly with atmospheric pressure.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol outlines the general procedure for purifying this compound from a reaction mixture containing isomeric impurities.
Materials:
-
Crude this compound reaction mixture
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation flask
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Thermometer
-
Boiling chips or magnetic stir bar
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry. Place boiling chips or a magnetic stir bar in the distillation flask.
-
Charging the Flask: Charge the distillation flask with the crude reaction mixture, filling it to no more than two-thirds of its volume.
-
Insulation: For efficient separation, insulate the fractionating column and the distillation head with glass wool or aluminum foil.[6]
-
Heating: Begin heating the distillation flask gently. Stir the mixture if using a magnetic stir bar.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. A temperature gradient will be established in the column.[7]
-
Equilibration: Allow the vapor to slowly ascend the column to ensure good separation. This is indicated by a slowly rising condensation ring.
-
Collecting Fractions:
-
Collect the first fraction, which will be enriched in the lower-boiling components (e.g., unreacted 1,2,4-trimethylbenzene). The temperature at the distillation head should hold steady during the collection of each fraction.
-
As the temperature begins to rise, change the receiving flask to collect the intermediate fraction.
-
Collect the main fraction of this compound at its boiling point (approx. 214-215 °C). The temperature should remain stable during the collection of this fraction.
-
-
Completion: Stop the distillation when the temperature either drops or rises significantly, or when only a small amount of residue remains in the distillation flask.
-
Analysis: Analyze the collected fractions using GC-MS to determine their purity.
Protocol 2: Purification by Column Chromatography (for removal of polar impurities)
While not ideal for separating close-boiling isomers, column chromatography can be used to remove baseline or highly polar impurities.
Materials:
-
Crude this compound
-
Silica gel (or alumina for acid-sensitive compounds)
-
Sand
-
Glass column
-
Eluent (e.g., hexane or petroleum ether)
-
Collection tubes
Procedure:
-
Column Packing:
-
Place a small plug of glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen nonpolar eluent and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Add the eluent to the column and begin collecting fractions. Since this compound is nonpolar, it will elute quickly with a nonpolar solvent.
-
Polar impurities will remain on the column.
-
-
Analysis:
-
Monitor the fractions by thin-layer chromatography (TLC) or GC-MS.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.
Troubleshooting Guides
Table 2: Troubleshooting Fractional Distillation
| Issue | Possible Cause | Recommended Solution |
| Poor Separation of Isomers | Insufficient column efficiency. | Use a longer fractionating column or a column with a more efficient packing material. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.[8] | |
| Poor insulation. | Insulate the column and distillation head to maintain a proper temperature gradient.[6][8] | |
| Bumping or Unstable Boiling | Uneven heating. | Use boiling chips or a magnetic stirrer for smooth boiling. |
| Superheating of the liquid. | Ensure adequate stirring and uniform heating. | |
| Temperature Fluctuations at the Head | Inconsistent heating. | Ensure a steady and controlled heat source. |
| Drafts in the fume hood. | Shield the apparatus from drafts. | |
| Product Hold-up in the Column | Large column surface area. | Use a column appropriately sized for the amount of material being distilled. |
| Flooding of the column. | Reduce the heating rate to prevent the column from filling with condensate. |
Table 3: Troubleshooting Column Chromatography
| Issue | Possible Cause | Recommended Solution |
| Product Elutes with Impurities | Improper solvent system. | For nonpolar compounds like ethyltrimethylbenzenes, use a very nonpolar eluent like hexane or petroleum ether. |
| Column overloading. | Use an appropriate amount of silica gel for the amount of sample (typically a 20:1 to 50:1 ratio of silica to sample by weight).[4] | |
| Poor column packing. | Ensure the silica gel is packed uniformly without any cracks or channels. | |
| Product Does Not Elute | Sample is not as nonpolar as expected. | If the product does not elute with a nonpolar solvent, a slightly more polar solvent (e.g., 1-2% diethyl ether in hexane) can be tried, but this is unlikely for this compound. |
| Compound degraded on silica. | While unlikely for a stable hydrocarbon, if suspected, use a less acidic stationary phase like alumina. | |
| Streaking or Tailing of Bands | Sample is not soluble enough in the eluent. | Ensure the sample is fully dissolved before loading onto the column. |
| Interactions with the stationary phase. | For aromatic compounds, ensure a high-quality silica gel is used. |
Visualization
References
- 1. scielo.br [scielo.br]
- 2. Benzene, 1-ethyl-2,4,5-trimethyl- | C11H16 | CID 28812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. chemistai.org [chemistai.org]
- 6. Purification [chem.rochester.edu]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
overcoming steric hindrance in the synthesis of 1-Ethyl-2,4,5-trimethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 1-Ethyl-2,4,5-trimethylbenzene. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the Friedel-Crafts alkylation of 1,2,4-trimethylbenzene (pseudocumene) with an ethylating agent. This is an electrophilic aromatic substitution reaction where the ethyl group is introduced onto the benzene ring.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenge is overcoming the steric hindrance presented by the three existing methyl groups on the 1,2,4-trimethylbenzene ring. This steric bulk can hinder the approach of the ethylating agent to the desired position, leading to low yields and the formation of undesired isomers. Other challenges include polyalkylation (the addition of more than one ethyl group) and carbocation rearrangements, which are common issues in Friedel-Crafts alkylation reactions.[1]
Q3: How can steric hindrance be overcome in this synthesis?
A3: Several strategies can be employed:
-
Catalyst Selection: Using shape-selective catalysts like zeolites (e.g., HZSM-5) can favor the formation of the desired isomer by controlling the orientation of the reactants within their porous structure.[2]
-
Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time can influence the regioselectivity of the reaction.
-
Alternative Synthetic Routes: Employing a two-step method involving Friedel-Crafts acylation followed by reduction can circumvent the issues of polyalkylation and carbocation rearrangements often seen with direct alkylation.[1]
Q4: What are the advantages of using a Friedel-Crafts acylation-reduction strategy?
A4: This two-step approach offers better control over the final product. The initial acylation introduces an acetyl group, which is deactivating and thus prevents further substitution (polyacylation). The subsequent reduction of the ketone to an ethyl group is a high-yielding reaction that avoids the carbocation rearrangements that can plague direct Friedel-Crafts alkylation.[1][3]
Troubleshooting Guides
Problem 1: Low Yield of this compound in Friedel-Crafts Ethylation
| Possible Cause | Troubleshooting Step | Rationale |
| Steric Hindrance | 1. Switch to a shape-selective catalyst: Replace traditional Lewis acids (e.g., AlCl₃) with a zeolite catalyst like HZSM-5. 2. Optimize reaction temperature: Lowering the temperature may favor the thermodynamically more stable product, though it might decrease the reaction rate. | Zeolites can provide a constrained environment that favors the formation of the less sterically hindered product.[2] Temperature can influence the kinetic vs. thermodynamic product distribution. |
| Catalyst Inactivity | 1. Ensure anhydrous conditions: Use freshly opened or properly stored anhydrous aluminum chloride. 2. Use a more active catalyst: Consider using a stronger Lewis acid if applicable to your substrate and solvent system. | Lewis acid catalysts like AlCl₃ are highly sensitive to moisture, which deactivates them. |
| Polyalkylation | 1. Use a large excess of 1,2,4-trimethylbenzene: This will increase the probability of the ethylating agent reacting with the starting material rather than the product. 2. Consider Friedel-Crafts acylation followed by reduction. | Increasing the concentration of the aromatic substrate shifts the equilibrium towards mono-alkylation. The acylation-reduction route inherently avoids polyalkylation.[1] |
| Carbocation Rearrangement | Employ the Friedel-Crafts acylation-reduction pathway: This method avoids the formation of a primary carbocation from the ethylating agent, thus preventing rearrangement.[1] | The acylium ion formed during acylation is resonance-stabilized and does not rearrange. |
Problem 2: Formation of Multiple Isomers
| Possible Cause | Troubleshooting Step | Rationale |
| Lack of Regioselectivity | 1. Utilize a shape-selective zeolite catalyst: The pore structure of zeolites like HZSM-5 can direct the ethyl group to the desired position.[2] 2. Modify reaction conditions: Experiment with different solvents and temperatures to influence the isomer distribution. | The choice of catalyst and reaction conditions plays a critical role in controlling the regioselectivity of electrophilic aromatic substitution. |
| Isomerization of Product | Lower the reaction temperature and time: Harsher conditions can sometimes lead to the isomerization of the desired product. | Milder reaction conditions can help to preserve the initially formed kinetic product. |
Experimental Protocols
Method 1: Direct Ethylation using a Lewis Acid Catalyst (Illustrative)
-
Reaction: Friedel-Crafts Ethylation of 1,2,4-Trimethylbenzene
-
Reactants: 1,2,4-Trimethylbenzene, Ethyl Bromide
-
Catalyst: Anhydrous Aluminum Chloride (AlCl₃)
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place anhydrous AlCl₃ (1.1 eq.) and a solvent such as carbon disulfide or nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Add 1,2,4-trimethylbenzene (1.0 eq.) to the stirred suspension.
-
Add ethyl bromide (1.0 eq.) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture over crushed ice and concentrated HCl to decompose the catalyst.
-
Separate the organic layer, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
-
Method 2: Friedel-Crafts Acylation followed by Clemmensen Reduction
-
Step A: Friedel-Crafts Acylation
-
Reactants: 1,2,4-Trimethylbenzene, Acetyl Chloride
-
Catalyst: Anhydrous Aluminum Chloride (AlCl₃)
-
Procedure:
-
Follow the setup described in Method 1.
-
Charge the flask with anhydrous AlCl₃ (1.1 eq.) and a suitable solvent (e.g., dichloromethane).
-
Add 1,2,4-trimethylbenzene (1.0 eq.).
-
Add acetyl chloride (1.0 eq.) dropwise at 0 °C.
-
After addition, allow the reaction to stir at room temperature for 1-2 hours.
-
Work up the reaction as described in Method 1 to obtain 1-(2,4,5-trimethylphenyl)ethan-1-one.
-
-
-
Step B: Clemmensen Reduction
-
Reactants: 1-(2,4,5-trimethylphenyl)ethan-1-one, Zinc Amalgam (Zn(Hg)), Concentrated Hydrochloric Acid
-
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 5 minutes, then decanting the solution and washing the solid with water.
-
In a round-bottom flask fitted with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, water, and toluene.
-
Add the 1-(2,4,5-trimethylphenyl)ethan-1-one from Step A.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting this compound by distillation.
-
-
Data Presentation
Table 1: Comparison of Synthetic Strategies
| Method | Key Advantages | Common Challenges | Typical Yield Range |
| Direct Friedel-Crafts Ethylation | One-step synthesis. | Steric hindrance, polyalkylation, carbocation rearrangements, isomer formation. | Moderate to Good |
| Friedel-Crafts Acylation & Reduction | Avoids polyalkylation and rearrangements, often leads to a cleaner product. | Two-step process, requires a reduction step which may not be compatible with all functional groups. | Good to Excellent |
| Zeolite-Catalyzed Ethylation | High regioselectivity, catalyst is recyclable and environmentally benign. | May require higher temperatures and pressures, catalyst deactivation can occur. | Good to Excellent |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₆ |
| Molecular Weight | 148.25 g/mol |
| Boiling Point | Approx. 200-202 °C |
| Density | Approx. 0.88 g/cm³ |
| CAS Number | 17851-27-3 |
| Major Mass Spec Peaks (m/z) | 148 (M+), 133, 119, 105, 91 |
Visualizations
Caption: Workflow for the direct Friedel-Crafts ethylation of 1,2,4-trimethylbenzene.
References
Technical Support Center: Synthesis of 1-Ethyl-2,4,5-trimethylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of 1-Ethyl-2,4,5-trimethylbenzene. The primary synthesis route discussed is the Friedel-Crafts alkylation of 1,2,4-trimethylbenzene (pseudocumene).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Friedel-Crafts ethylation of 1,2,4-trimethylbenzene (pseudocumene).[1] This electrophilic aromatic substitution reaction involves reacting pseudocumene with an ethylating agent, such as ethyl bromide or ethene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Q2: What are the main challenges in the synthesis of this compound?
A2: The main challenges include controlling the regioselectivity to obtain the desired this compound isomer, preventing polyalkylation (the addition of multiple ethyl groups), and minimizing side reactions. The separation of the desired product from other isomers and byproducts can also be challenging.
Q3: Why is controlling isomer formation important?
A3: The ethylation of 1,2,4-trimethylbenzene can lead to the formation of several positional isomers. The physical and chemical properties of these isomers can be very similar, making purification difficult.[1] The specific substitution pattern of this compound is crucial for its intended application, so maximizing its yield relative to other isomers is a key objective.
Q4: What is polyalkylation and how can it be minimized?
A4: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where the product of the initial reaction is more reactive than the starting material, leading to the addition of more than one alkyl group. In this synthesis, this would result in the formation of diethyl-trimethylbenzenes. To minimize polyalkylation, a large excess of the aromatic substrate (1,2,4-trimethylbenzene) relative to the ethylating agent should be used.
Q5: Can I use 1,2,4,5-tetramethylbenzene (durene) as a starting material?
A5: While less common for direct ethylation to the target molecule, durene can be a starting material in the broader context of synthesizing polymethylated benzenes. However, for the specific synthesis of this compound, starting with 1,2,4-trimethylbenzene is a more direct approach.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of product | 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Insufficient reaction temperature.3. Poor quality of starting materials. | 1. Use fresh, anhydrous aluminum chloride. Handle it in a moisture-free environment (e.g., under an inert atmosphere).2. Gradually increase the reaction temperature, monitoring for product formation (e.g., by TLC or GC). Be aware that higher temperatures may promote side reactions.3. Purify starting materials (1,2,4-trimethylbenzene and ethylating agent) before use. |
| Low yield of the desired this compound isomer | 1. Reaction conditions favoring the formation of other isomers.2. Steric hindrance directing the ethyl group to other positions. | 1. Vary the reaction temperature. Lower temperatures often favor the thermodynamically more stable isomer.2. Experiment with different Lewis acid catalysts (e.g., FeCl₃, BF₃) as they can influence the regioselectivity.3. Consider using a bulkier ethylating agent, although this may decrease the overall reaction rate. |
| Presence of significant amounts of polyalkylation products (diethyl-trimethylbenzenes) | The mono-ethylated product is more reactive than the starting 1,2,4-trimethylbenzene and reacts further with the ethylating agent. | 1. Use a large molar excess of 1,2,4-trimethylbenzene relative to the ethylating agent (e.g., a 5:1 to 10:1 ratio).2. Add the ethylating agent slowly to the reaction mixture to maintain a low concentration of it at all times. |
| Formation of a dark, tarry reaction mixture | Polymerization or other side reactions, often catalyzed by a high concentration of the Lewis acid or high reaction temperatures. | 1. Reduce the amount of catalyst used.2. Maintain a lower reaction temperature.3. Ensure that the starting materials are free of impurities that could promote polymerization. |
| Difficulty in separating the desired product from isomers and byproducts | The boiling points of the different ethyltrimethylbenzene isomers are very close. | 1. Use a high-efficiency fractional distillation column.2. Consider preparative gas chromatography (GC) for small-scale purifications.3. Explore selective crystallization if the desired isomer has a significantly different melting point and concentration in the mixture. |
Data Presentation
The following table illustrates the expected impact of reaction conditions on the yield and isomer distribution in the ethylation of 1,2,4-trimethylbenzene. Please note that these are representative values and actual results may vary.
| Catalyst | Temperature (°C) | Reactant Ratio (Pseudocumene:Ethyl Bromide) | Total Yield (%) | Isomer Distribution (%) |
| This compound | ||||
| AlCl₃ | 0 | 5:1 | 65 | 70 |
| AlCl₃ | 25 | 5:1 | 75 | 60 |
| AlCl₃ | 25 | 1:1 | 50 | 55 |
| FeCl₃ | 25 | 5:1 | 60 | 65 |
| Zeolite H-BEA | 150 | 5:1 | 80 | 85 |
Experimental Protocols
Representative Protocol for the Friedel-Crafts Ethylation of 1,2,4-Trimethylbenzene
This protocol is a representative procedure based on the principles of Friedel-Crafts alkylation. Researchers should optimize the conditions for their specific setup and purity requirements.
Materials:
-
1,2,4-Trimethylbenzene (Pseudocumene), anhydrous
-
Ethyl bromide, anhydrous
-
Aluminum chloride (AlCl₃), anhydrous
-
Anhydrous diethyl ether or dichloromethane (as solvent)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure all glassware is dry.
-
Catalyst Suspension: To the three-neck flask, add anhydrous aluminum chloride (e.g., 0.1 moles) and the anhydrous solvent (e.g., 100 mL). Cool the suspension to 0 °C in an ice bath.
-
Reactant Addition: In the dropping funnel, prepare a mixture of 1,2,4-trimethylbenzene (e.g., 0.5 moles) and ethyl bromide (e.g., 0.1 moles).
-
Reaction: Add the reactant mixture dropwise to the stirred catalyst suspension over a period of 1-2 hours, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for another 2-3 hours.
-
Quenching: Slowly and carefully quench the reaction by pouring the mixture over crushed ice and 1 M HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting materials and other isomers. The purity of the fractions should be monitored by gas chromatography (GC).
Visualizations
Friedel-Crafts Ethylation of 1,2,4-Trimethylbenzene
Caption: Workflow of the Friedel-Crafts ethylation of 1,2,4-trimethylbenzene.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Ethylation of 1,2,4-Trimethylbenzene
Welcome to the technical support center for the ethylation of 1,2,4-trimethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common side reactions and other issues encountered during the ethylation of 1,2,4-trimethylbenzene (pseudocumene).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of isomers of the desired 1-ethyl-2,4,5-trimethylbenzene. What is causing this and how can I minimize it?
A1: Isomerization is a common side reaction in Friedel-Crafts alkylation. The primary cause is the rearrangement of the carbocation intermediate to a more stable form before it alkylates the aromatic ring. Additionally, the acidic catalyst, especially at higher temperatures, can promote the isomerization of both the reactant and the product.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Isomerization is often favored at higher temperatures. Running the reaction at a lower temperature can kinetically favor the desired product over the thermodynamically more stable, but undesired, isomers.
-
Choose a Shape-Selective Catalyst: Zeolite catalysts, such as ZSM-5, can be used to control the formation of specific isomers. The pore structure of these catalysts can sterically hinder the formation of bulkier isomers.
-
Optimize Catalyst Loading: An excess of a strong Lewis acid catalyst can sometimes lead to increased isomerization. Titrating the optimal catalyst amount is crucial.
-
Control Reaction Time: Shorter reaction times can minimize the contact time of the product with the catalyst, thereby reducing the extent of post-alkylation isomerization.
Q2: I am observing significant quantities of xylenes and tetramethylbenzenes in my product mixture. What is this side reaction and how can it be controlled?
A2: The formation of xylenes and tetramethylbenzenes is due to a side reaction called disproportionation (or transalkylation). In this process, an alkyl group (in this case, a methyl group) is transferred from one molecule of 1,2,4-trimethylbenzene to another, yielding a xylene and a tetramethylbenzene. This is often catalyzed by the acid catalyst used for the ethylation.
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst can significantly influence the extent of disproportionation. Milder Lewis acids or certain zeolites may be less prone to promoting this side reaction.
-
Molar Ratio of Reactants: Using a higher molar ratio of 1,2,4-trimethylbenzene to the ethylating agent can help to favor the primary ethylation reaction over the self-reaction of the trimethylbenzene.
-
Temperature Control: Similar to isomerization, disproportionation is often more prevalent at higher temperatures. Lowering the reaction temperature can help to suppress this side reaction.
Q3: My reaction is resulting in the formation of di- and tri-ethylated products. How can I improve the selectivity for the mono-ethylated product?
A3: The formation of polyethylated products is a common issue in Friedel-Crafts alkylation because the initial ethylation product is often more reactive than the starting material. This is due to the electron-donating nature of the newly added ethyl group, which activates the aromatic ring for further electrophilic substitution.
Troubleshooting Steps:
-
Control Stoichiometry: Use a molar excess of 1,2,4-trimethylbenzene relative to the ethylating agent. This increases the probability that the ethylating agent will react with the starting material rather than the already ethylated product.
-
Slow Addition of Alkylating Agent: Adding the ethylating agent slowly over the course of the reaction can help to maintain a low concentration of it in the reaction mixture, thus reducing the likelihood of polyalkylation.
-
Lower Reaction Temperature: As with other side reactions, lower temperatures can help to improve selectivity by reducing the overall reactivity of the system.
Quantitative Data on Side Reactions
The following table summarizes the product distribution from a related reaction, the disproportionation of 1,2,4-trimethylbenzene over different zeolite catalysts. While not a direct ethylation, it provides insight into the common isomerization and disproportionation byproducts.
| Catalyst | Conversion of 1,2,4-TMB (%) | Xylenes (%) | Tetramethylbenzenes (TeMB) (%) | Isomers of TMB (%) |
| H-Beta | 45.2 | 18.5 | 19.1 | 7.6 |
| H-Mordenite | 40.1 | 16.2 | 16.8 | 7.1 |
| HNU-87 | 35.8 | 15.1 | 15.5 | 5.2 |
Data adapted from a study on the disproportionation of 1,2,4-trimethylbenzene over various zeolite catalysts.
Experimental Protocols
Protocol 1: Gas-Phase Ethylation of 1,2,4-Trimethylbenzene with Ethanol over H-ZSM-5 Catalyst
This protocol describes a general procedure for the vapor-phase ethylation, which is often preferred for its selectivity and catalyst stability.
1. Catalyst Preparation:
- The H-ZSM-5 catalyst is typically prepared by ion exchange of a commercial Na-ZSM-5 zeolite with a solution of ammonium nitrate, followed by calcination in air at around 550°C for several hours.
2. Experimental Setup:
- The reaction is carried out in a fixed-bed continuous flow reactor. The reactor is typically a quartz or stainless steel tube housed in a furnace.
- The catalyst is packed in the reactor, usually supported by quartz wool.
3. Reaction Procedure:
- The catalyst is pre-treated in situ by heating under a flow of an inert gas (e.g., nitrogen or argon) to a high temperature (e.g., 500°C) to remove any adsorbed water.
- A mixture of 1,2,4-trimethylbenzene and ethanol is vaporized and fed into the reactor along with a carrier gas (e.g., nitrogen).
- Typical reaction conditions are:
- Temperature: 250-400°C
- Pressure: Atmospheric
- Weight Hourly Space Velocity (WHSV): 1-10 h⁻¹
- Molar ratio of 1,2,4-trimethylbenzene to ethanol: 2:1 to 5:1
4. Product Analysis:
- The reactor effluent is cooled, and the liquid products are collected.
- The product mixture is analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column to separate the various isomers and byproducts.
- Product identification can be confirmed by gas chromatography-mass spectrometry (GC-MS).
Protocol 2: Liquid-Phase Ethylation of 1,2,4-Trimethylbenzene with Ethyl Bromide and AlCl₃ Catalyst
This protocol outlines a classic Friedel-Crafts alkylation in the liquid phase.
1. Materials and Setup:
- Reactants: 1,2,4-trimethylbenzene, ethyl bromide.
- Catalyst: Anhydrous aluminum chloride (AlCl₃).
- Solvent: An inert solvent like carbon disulfide or excess 1,2,4-trimethylbenzene can be used.
- A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb the evolved HBr.
2. Reaction Procedure:
- To a stirred solution of 1,2,4-trimethylbenzene in the chosen solvent, anhydrous AlCl₃ is added portion-wise at a low temperature (e.g., 0-5°C) under an inert atmosphere (e.g., nitrogen).
- Ethyl bromide is then added dropwise from the dropping funnel while maintaining the low temperature.
- After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC.
- Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid.
3. Work-up and Purification:
- The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- The combined organic layers are washed with water, a dilute solution of sodium bicarbonate, and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
- The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to isolate the desired this compound.
Visualizations
Caption: Reaction pathways in the ethylation of 1,2,4-trimethylbenzene.
Caption: Troubleshooting workflow for side reactions in ethylation.
GC-MS Analysis of C11H16 Isomers: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of C11H16 isomers.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor separation between my C11H16 isomers?
A1: Poor separation, or co-elution, is a common challenge when analyzing isomers due to their similar physicochemical properties.[1] Several factors can contribute to this issue, including a non-optimal GC column, an unsuitable oven temperature program, or incorrect carrier gas flow rates.[2][3] The choice of stationary phase is critical for resolving isomers.[4]
Q2: My peaks are tailing. What could be the cause?
A2: Peak tailing can be caused by several factors, including active sites in the injector liner or on the column, which can interact with certain analytes.[5] Other potential causes include a poorly cut column, incorrect column installation, or a contaminated system.[6]
Q3: I'm observing peak fronting in my chromatogram. What does this indicate?
A3: Peak fronting is often a sign of column overload, where too much sample has been injected.[7] It can also result from issues with the injection technique or a mismatch between the sample solvent and the stationary phase.[8]
Q4: Why do the mass spectra of my C11H16 isomers look so similar?
A4: Isomers, by definition, have the same molecular formula and thus the same molecular weight. Their mass spectra, particularly under electron ionization (EI), can be very similar because they often produce common fragment ions.[9][10] This makes chromatographic separation essential for unambiguous identification.[10]
Q5: What are "ghost peaks" and how can I get rid of them?
A5: Ghost peaks are extraneous peaks in your chromatogram that are not part of your sample. They are often caused by contamination from a previous injection (carryover), a contaminated syringe, or bleed from the septum or column.[5][8]
Troubleshooting Guides
Guide 1: Resolving Poor Peak Resolution and Co-elution
Poor resolution between C11H16 isomers is a primary obstacle to accurate quantification and identification. The following steps provide a systematic approach to improving separation.
Problem: Peaks for different C11H16 isomers are overlapping significantly.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Optimize Oven Temperature Program: The oven temperature directly influences analyte retention and selectivity.[11]
-
Slower Ramp Rate: A slower temperature ramp can increase the interaction time of isomers with the stationary phase, often improving separation.[12]
-
Isothermal Segments: Introducing isothermal holds at temperatures where critical pairs elute can enhance resolution.[12]
-
Lower Initial Temperature: Starting at a lower oven temperature can improve the focusing of analytes at the head of the column.[6]
-
-
Evaluate GC Column: The choice of stationary phase is the most critical factor for selectivity.[4]
-
Stationary Phase Polarity: For non-polar C11H16 isomers, a non-polar or slightly polar stationary phase is often a good starting point. Consider a 5% phenyl-methylpolysiloxane phase for general-purpose analysis. For specific isomers, a more polar column, such as one with a wax-type phase, might provide the necessary selectivity.
-
Column Dimensions:
-
Length: A longer column increases the number of theoretical plates and can improve resolution, though it will also increase analysis time.[13]
-
Internal Diameter (ID): A smaller ID column generally provides higher resolution but has a lower sample capacity.[14]
-
Film Thickness: A thicker film increases retention and can be beneficial for volatile compounds.[14]
-
-
| Parameter | Effect on Resolution | Effect on Analysis Time | Recommendation for Isomer Separation |
| Column Length | Increases | Increases | Start with 30m, increase to 60m if needed.[14] |
| Column ID | Smaller ID increases | - | 0.25mm is a good starting point. |
| Film Thickness | Thicker film can increase | Increases | 0.25µm is a common choice. |
-
Check Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. Ensure the flow rate is optimized for your column dimensions and carrier gas type (e.g., Helium, Hydrogen).
-
Review Injection Parameters:
-
Injection Volume: Reduce the injection volume to avoid column overload, which can cause peak broadening and fronting.[7]
-
Split vs. Splitless: For trace analysis, splitless injection is often used, but it requires careful optimization of the initial oven temperature to ensure proper analyte focusing.[6][12]
-
Guide 2: Correcting Peak Shape Problems
Poor peak shape can compromise the accuracy of integration and quantification.
Problem: Chromatographic peaks are tailing, fronting, or split.
Caption: Common peak shape problems and their primary causes.
Troubleshooting Steps:
-
Peak Tailing:
-
Peak Fronting:
-
Split Peaks:
-
Optimize Initial Oven Temperature: For splitless injections, ensure the initial oven temperature is at least 20°C below the boiling point of the sample solvent for proper analyte focusing.[6][12]
-
Check Solvent and Stationary Phase Compatibility: A mismatch in polarity between the solvent and the stationary phase can cause poor peak shape.[6]
-
Improve Injection Technique: If using manual injection, ensure a fast and smooth injection. For autosamplers, consider using a liner with glass wool to aid in vaporization.[7][8]
-
Guide 3: Differentiating Isomers with Similar Mass Spectra
Problem: Isomers co-elute or are poorly resolved, and their mass spectra are nearly identical, making identification difficult.
Strategies:
-
Chromatographic Optimization: The primary strategy is to achieve baseline separation of the isomers using the techniques described in Guide 1 .
-
Mass Spectral Analysis:
-
Extracted Ion Chromatograms (EICs): Even if the total ion chromatogram (TIC) shows a single peak, isomers may have subtle differences in their fragmentation patterns.[16][17] Create EICs for fragment ions that may be unique or have different relative abundances for each isomer.
-
Soft Ionization: While electron ionization (EI) is standard, it can cause extensive fragmentation, making the molecular ion weak or absent.[9][18] If available, consider using a softer ionization technique like chemical ionization (CI) to enhance the abundance of the molecular ion, confirming the molecular weight.
-
| Ion (m/z) | Description | Utility in Isomer Differentiation |
| Molecular Ion (M+) | Intact molecule with one electron removed. | Confirms molecular weight (148 for C11H16). Often weak in EI for hydrocarbons.[18] |
| Fragment Ions | Pieces of the molecule that break off during ionization. | Key to identification. Relative abundances of specific fragments may differ between isomers.[19][20] |
Experimental Protocols
Recommended GC-MS Method for C11H16 Isomer Analysis
This protocol provides a starting point for method development. Optimization will likely be required for specific isomer pairs.
-
Sample Preparation:
-
Dissolve the C11H16 isomer mixture in a volatile, high-purity solvent (e.g., hexane, dichloromethane) to a concentration of approximately 10-100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.
-
-
GC Parameters:
-
Injector: Split/Splitless, 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted or switched to splitless for trace analysis)
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (or similar non-polar to mid-polar phase).
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
(This program should be optimized based on preliminary results).
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-200
-
Scan Speed: 2 scans/second
-
References
- 1. researchgate.net [researchgate.net]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. restek.com [restek.com]
- 5. agilent.com [agilent.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Optimising GC Column Choice | SCION Instruments [scioninstruments.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Advanced GC-MS Blog Journal: Hydrocarbon Isomers - Why Aren't They Analyzed [blog.avivanalytical.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Mass Spectrometry [www2.chemistry.msu.edu]
Optimizing HPLC Separation of Ethyltrimethylbenzenes: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of ethyltrimethylbenzene isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of ethyltrimethylbenzene isomers.
Problem: Poor Peak Resolution or Co-elution
Poor resolution between the closely related ethyltrimethylbenzene isomers is a frequent challenge.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Stationary Phase Selectivity | A standard C18 column may not provide sufficient selectivity for these positional isomers. Consider switching to a Phenyl-Hexyl column . The phenyl rings in this stationary phase offer unique π-π interactions with the aromatic rings of the ethyltrimethylbenzenes, often leading to improved separation.[1][2][3][4][5][6] |
| Suboptimal Mobile Phase Composition | The choice and composition of the organic modifier in the mobile phase are critical. If using a Phenyl-Hexyl column, methanol is often preferred over acetonitrile as it can enhance the π-π interactions, leading to better selectivity and retention.[2] Experiment with different methanol/water or acetonitrile/water ratios. A good starting point for a Phenyl-Hexyl column is a mobile phase of methanol and water. |
| Inappropriate Flow Rate | A high flow rate can decrease resolution. Try reducing the flow rate to allow for better partitioning between the mobile and stationary phases. |
| Isocratic Elution is Insufficient | For complex mixtures of isomers, an isocratic elution may not provide enough resolving power. A shallow gradient elution, where the organic solvent concentration is slowly increased, can often improve the separation of closely eluting peaks. |
Logical Workflow for Troubleshooting Poor Resolution:
Caption: Troubleshooting workflow for poor peak resolution.
Problem: Peak Tailing
Peak tailing can compromise peak integration and quantification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Silica | Residual silanol groups on the silica backbone of the column can interact with the analytes, causing tailing. Ensure you are using a high-quality, well-end-capped column. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes mitigate this, but it may affect selectivity. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and re-injecting. |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase. |
Problem: Baseline Noise or Drift
An unstable baseline can interfere with the detection and quantification of low-level analytes.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases through a 0.45 µm or 0.22 µm filter before use. |
| Air Bubbles in the System | Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. Even small changes in ambient temperature can cause baseline drift. |
| Detector Lamp Issues | An aging detector lamp can cause baseline noise. Check the lamp's energy output and replace it if necessary. |
Frequently Asked Questions (FAQs)
Q1: Which HPLC column is best for separating ethyltrimethylbenzene isomers?
A1: While a standard C18 column can be a starting point, a Phenyl-Hexyl column is often a better choice for separating aromatic positional isomers like ethyltrimethylbenzenes.[1][3][4][5][6] The unique π-π interactions offered by the phenyl-hexyl phase provide an additional separation mechanism that can resolve isomers that co-elute on a C18 column.
Q2: What is a good starting mobile phase for the separation of ethyltrimethylbenzenes on a Phenyl-Hexyl column?
A2: A good starting point is a mobile phase consisting of methanol and water . Methanol is often preferred over acetonitrile with phenyl-based columns as it can enhance the desirable π-π interactions.[2] You can start with an isocratic mixture, for example, 70:30 (v/v) methanol:water, and then optimize the ratio or switch to a gradient elution for better resolution.
Q3: How can I improve the resolution between two closely eluting ethyltrimethylbenzene isomers?
A3: To improve the resolution between two closely eluting isomers, you can try the following, in order of preference:
-
Optimize the mobile phase: Fine-tune the organic solvent (methanol) percentage. Small changes can have a significant impact on selectivity.
-
Switch to a gradient elution: A shallow gradient can help separate peaks that are very close together.
-
Reduce the flow rate: This will increase the analysis time but can improve resolution.
-
Decrease the column temperature: Lowering the temperature can sometimes increase retention and improve separation, but it will also increase backpressure.
Q4: What should I do if I observe split peaks?
A4: Split peaks can be caused by a few issues. First, check for a partially clogged frit at the column inlet. You can try back-flushing the column (disconnected from the detector) to dislodge any particulates. Another common cause is a mismatch between the injection solvent and the mobile phase. Ensure your sample is dissolved in a solvent that is weaker than or the same as your mobile phase.
Experimental Workflow Diagram:
References
dealing with byproducts in the synthesis of substituted benzenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing byproducts during the synthesis of substituted benzenes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
General Questions
-
Friedel-Crafts Alkylation & Acylation
-
Nitration
-
Halogenation
-
Sulfonation
-
-
Troubleshooting Guides
-
Troubleshooting Friedel-Crafts Alkylation
-
Troubleshooting Nitration Reactions
-
Troubleshooting Halogenation Reactions
-
Troubleshooting Sulfonation Reactions
-
-
Experimental Protocols
-
Protocol for Minimizing Polyalkylation in Friedel-Crafts Alkylation
-
Protocol for Selective Mononitration of Toluene
-
Protocol for Selective Monobromination of Anisole
-
-
Reaction Pathways and Workflows
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common types of byproducts in electrophilic aromatic substitution (EAS) reactions?
A1: The most common byproducts in EAS reactions include:
-
Polysubstituted products: Occur when more than one electrophile is introduced onto the aromatic ring. This is particularly common in reactions that activate the ring, such as Friedel-Crafts alkylation.
-
Isomeric products: Formation of ortho, meta, and para isomers is common. The distribution of these isomers depends on the directing effects of the substituents already on the ring and the reaction conditions.
-
Rearranged products: In reactions involving carbocation intermediates, such as Friedel-Crafts alkylation, rearrangements can occur to form more stable carbocations, leading to isomeric products with different alkyl structures.
-
Oxidation products: Harsh reaction conditions, particularly in nitration, can lead to the oxidation of the starting material or product.[1]
-
Sulfonated byproducts: In reactions using sulfuric acid as a catalyst, such as nitration, sulfonation of the aromatic ring can occur as a side reaction.
Q2: How can I control regioselectivity (ortho, meta, para) in my reactions?
A2: Regioselectivity is primarily controlled by the electronic properties of the substituents already present on the benzene ring.
-
Activating groups (e.g., -OH, -OR, -NH2, -Alkyl) are typically ortho, para-directing.
-
Deactivating groups (e.g., -NO2, -CN, -SO3H, -C=O) are typically meta-directing.
-
Halogens are an exception; they are deactivating but ortho, para-directing.[2]
To favor a specific isomer, you can:
-
Control the reaction temperature: Lower temperatures often increase selectivity.
-
Choose a different catalyst: The steric bulk of the catalyst can influence the ortho/para ratio.
-
Use a blocking group: A bulky group like a sulfonic acid group can be introduced to block a position (e.g., the para position), forcing substitution at the ortho position. The blocking group can then be removed.
Friedel-Crafts Alkylation & Acylation
Q3: I am getting a lot of polyalkylation in my Friedel-Crafts alkylation. How can I prevent this?
A3: Polyalkylation occurs because the newly added alkyl group activates the benzene ring, making it more reactive than the starting material. To minimize this:
-
Use a large excess of the aromatic substrate: This increases the probability that the electrophile will react with the starting material rather than the alkylated product.[3][4]
-
Consider Friedel-Crafts Acylation followed by reduction: The acyl group is deactivating, which prevents further substitution. The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[5]
Q4: My Friedel-Crafts alkylation with a primary alkyl halide is giving a rearranged product. Why is this happening and how can I get the straight-chain product?
A4: This is due to carbocation rearrangement. The initially formed primary carbocation rearranges to a more stable secondary or tertiary carbocation via a hydride or alkyl shift before it alkylates the benzene ring.[2][4][6][7] To obtain the straight-chain product, you should use Friedel-Crafts acylation with the corresponding acyl halide, followed by reduction of the resulting ketone. The acylium ion intermediate in acylation does not undergo rearrangement.[8]
Q5: Why is my Friedel-Crafts reaction not working on my substrate which contains a nitro group?
A5: Friedel-Crafts reactions, both alkylation and acylation, fail with strongly deactivated aromatic rings. The nitro group (-NO2) is a strong electron-withdrawing group that deactivates the ring to such an extent that it will not react with the carbocation or acylium ion electrophile.[2][9] Similarly, aromatic amines (anilines) are also poor substrates because the lone pair on the nitrogen coordinates with the Lewis acid catalyst, deactivating the ring.[9]
Nitration
Q6: I am trying to perform a mononitration, but I am getting significant amounts of dinitro and trinitro byproducts. How can I improve the selectivity for mononitration?
A6: The formation of multiple nitration products is common, especially at higher temperatures, because the reaction is highly exothermic.[1][10] To favor mononitration:
-
Control the temperature: Keep the reaction temperature low, typically below 50°C for benzene, to reduce the rate of subsequent nitrations.[11][12]
-
Use a less concentrated nitrating mixture: A milder nitrating agent can improve selectivity.
-
Control the addition of the nitrating agent: Add the nitrating mixture slowly to the substrate to maintain better temperature control and avoid localized "hot spots."
Halogenation
Q7: I am observing polysubstitution during the bromination of phenol. How can I achieve monobromination?
A7: Phenol is a highly activated aromatic ring, making it very susceptible to polysubstitution, often leading to the formation of 2,4,6-tribromophenol. To achieve selective monobromination:
-
Use milder brominating agents: Reagents like N-bromosuccinimide (NBS) can provide better selectivity.
-
Control reaction conditions: Performing the reaction at low temperatures and in a non-polar solvent can help to control the reactivity. A protocol using NBS in acetonitrile with an acid promoter has been shown to be effective for selective monobromination of phenols and anisoles.
Sulfonation
Q8: My sulfonation reaction is giving a low yield. What could be the issue?
A8: The sulfonation of benzene is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.[13] To improve the yield of the sulfonic acid:
-
Use fuming sulfuric acid (oleum): This is a solution of sulfur trioxide (SO3) in concentrated sulfuric acid. The SO3 reacts with the water produced, driving the equilibrium towards the product.
-
Remove water as it is formed: In some industrial processes, techniques like azeotropic distillation are used to remove water.
Troubleshooting Guides
Troubleshooting Friedel-Crafts Alkylation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Deactivated aromatic ring (e.g., nitrobenzene).2. Presence of an amine group on the ring.3. Inactive catalyst (e.g., hydrated AlCl₃). | 1. Friedel-Crafts reactions do not work on strongly deactivated rings.2. Protect the amine group (e.g., as an amide) before the reaction.3. Use fresh, anhydrous Lewis acid catalyst. |
| Formation of multiple alkylated products (polyalkylation) | The alkylated product is more reactive than the starting material. | 1. Use a large excess of the benzene derivative.2. Use Friedel-Crafts acylation followed by reduction. |
| Formation of an isomeric product (rearranged alkyl group) | Carbocation rearrangement to a more stable carbocation. | 1. Use an alkyl halide that forms a stable carbocation (tertiary or secondary).2. Use Friedel-Crafts acylation followed by reduction to obtain the straight-chain product. |
Troubleshooting Nitration Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Formation of di- and tri-nitro byproducts | Reaction temperature is too high, or the nitrating agent is too concentrated. | 1. Maintain a low reaction temperature (e.g., < 50°C for benzene).2. Use a less concentrated mixture of nitric and sulfuric acids.3. Add the nitrating agent slowly and with efficient stirring. |
| Formation of oxidation byproducts (e.g., nitrophenols) | Harsh reaction conditions. | 1. Use milder nitrating agents.2. Ensure the substrate is stable under the reaction conditions. |
| Uncontrolled exothermic reaction | Poor heat dissipation and rapid addition of reagents. | 1. Use an ice bath to control the temperature.2. Add the nitrating agent dropwise.3. Ensure vigorous stirring to dissipate heat.[1] |
Troubleshooting Halogenation Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction | 1. Deactivated aromatic ring.2. Insufficiently active catalyst. | 1. Use harsher conditions (higher temperature, stronger Lewis acid).2. Use a fresh, anhydrous Lewis acid catalyst. |
| Formation of polyhalogenated products | The substrate is highly activated (e.g., phenol, aniline). | 1. Use a milder halogenating agent (e.g., N-bromosuccinimide).2. Perform the reaction at a lower temperature.3. Use a less polar solvent. |
| Unexpected isomer distribution | Steric hindrance or electronic effects of multiple substituents. | 1. Consider the directing effects of all substituents.2. Steric bulk of the catalyst or electrophile can favor para substitution over ortho. |
Troubleshooting Sulfonation Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of sulfonic acid | The reaction is reversible, and the presence of water shifts the equilibrium to the reactants. | 1. Use fuming sulfuric acid (oleum).2. Remove water as it forms. |
| Formation of sulfone byproducts | High concentration of sulfur trioxide and high temperatures. | 1. Control the stoichiometry of the sulfonating agent.2. Maintain a lower reaction temperature. |
| Desulfonation of the product | Presence of dilute acid and high temperatures. | 1. Use concentrated sulfuric acid.2. Avoid excessive heat during workup if the product is acid-sensitive. |
Experimental Protocols
Protocol for Minimizing Polyalkylation in Friedel-Crafts Alkylation
This protocol describes the mono-alkylation of benzene with tert-butyl chloride, where a large excess of benzene is used to minimize the formation of di-tert-butylbenzene.
Materials:
-
Benzene (anhydrous)
-
tert-Butyl chloride
-
Aluminum chloride (anhydrous)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Drying tube (filled with CaCl₂)
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube.
-
Place the flask in an ice bath on a magnetic stirrer.
-
Add a significant excess of anhydrous benzene to the flask (e.g., a 10:1 molar ratio of benzene to tert-butyl chloride).
-
Slowly add anhydrous aluminum chloride to the stirred benzene.
-
Add tert-butyl chloride dropwise to the mixture over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by distillation.
-
The product, tert-butylbenzene, can be further purified by fractional distillation.
Protocol for Selective Mononitration of Toluene
This protocol aims to selectively produce mononitrotoluene isomers while minimizing the formation of dinitrotoluene.
Materials:
-
Toluene
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Ice-salt bath
-
Dropping funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice-salt bath. Keep the temperature below 10°C.
-
In a separate flask equipped with a magnetic stirrer and a dropping funnel, place the toluene and cool it to 0°C in an ice-salt bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred toluene over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, continue stirring at 0-10°C for another 30 minutes.
-
Slowly pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and finally with water until the washings are neutral.
-
Dry the organic layer over anhydrous calcium chloride and filter.
-
The resulting mixture of ortho- and para-nitrotoluene can be separated by fractional distillation or chromatography.
Protocol for Selective Monobromination of Anisole
This protocol uses N-bromosuccinimide (NBS) for the selective para-bromination of anisole, which is a highly activated ring.[14]
Materials:
-
Anisole
-
N-bromosuccinimide (NBS)
-
Acetonitrile (solvent)
-
Hydrogen tetrafluoroborate etherate (HBF₄·Et₂O) or another strong acid promoter
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve anisole in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add the acid promoter (e.g., HBF₄·Et₂O) to the stirred solution.
-
Add N-bromosuccinimide portion-wise over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The product, primarily p-bromoanisole, can be purified by column chromatography.
Reaction Pathways and Workflows
The following diagrams illustrate key concepts and workflows for managing byproducts in the synthesis of substituted benzenes.
Caption: Byproduct formation pathways in Friedel-Crafts alkylation.
Caption: Comparison of direct alkylation vs. acylation-reduction.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. sarthaks.com [sarthaks.com]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. vpscience.org [vpscience.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Aromatic sulphonation. Part 68. Sulphonation of the ten dimethylnaphthalenes and 2-methylnaphthalene: isomer distribution and correlations with molecular orbital theory - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
reaction condition optimization for selective ethylation of pseudocumene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the selective ethylation of pseudocumene (1,2,4-trimethylbenzene). The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the selective ethylation of pseudocumene?
A1: The primary and desired product of the selective ethylation of pseudocumene (1,2,4-trimethylbenzene) is 1-ethyl-2,4,5-trimethylbenzene.[1][2] The position of the incoming ethyl group is directed by the existing methyl groups on the aromatic ring.
Q2: What are the most common ethylating agents for this reaction?
A2: The most common ethylating agents are ethylene and ethanol. Ethylene is frequently used in industrial gas-phase and liquid-phase processes.[3][4] Ethanol can also be used, particularly in lab-scale synthesis, as it can be a more manageable reagent and may suppress coke formation, leading to a longer catalyst lifetime.[5]
Q3: Which catalysts are most effective for the selective ethylation of pseudocumene?
A3: Solid acid catalysts, particularly zeolites, are highly effective due to their shape-selective properties and strong acidic sites. Zeolites like ZSM-5, Y-zeolite, mordenite, and Beta (BEA) are commonly employed for aromatic alkylation.[3][6][7] The choice of zeolite depends on the desired selectivity, as pore size and acid site distribution influence the product isomer distribution and the extent of side reactions.[6][8]
Q4: What are the typical side reactions and byproducts?
A4: Common side reactions include polyalkylation, disproportionation, and isomerization.
-
Polyalkylation: Formation of diethyl- and triethyl-trimethylbenzenes.[4][5]
-
Disproportionation/Transalkylation: The transfer of alkyl groups between aromatic molecules, which can lead to the formation of xylenes and other polymethylbenzenes.[9]
-
Isomerization: The desired product, this compound, can isomerize to other positional isomers, especially over catalysts with strong external acid sites.
Q5: What analytical methods are used to monitor the reaction and analyze the products?
A5: Gas chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard method for analyzing the reaction mixture. GC-FID is used for quantifying the reactants and products, while GC-MS is used for identifying the various isomers and byproducts formed during the reaction.
Troubleshooting Guide
Problem 1: Low conversion of pseudocumene.
-
Q: My pseudocumene conversion is lower than expected. What are the potential causes and solutions?
-
A: Possible Cause 1: Insufficient Reaction Temperature. Alkylation reactions require a certain activation energy.
-
A: Possible Cause 2: Catalyst Deactivation. The catalyst's active sites may be blocked.
-
Solution: Catalyst deactivation is often caused by coke formation or poisoning of acid sites.[13] Regenerate the catalyst by calcination (burning off the coke in a controlled air stream) or ensure the catalyst is properly activated before the reaction. If using ethanol, water produced can also temporarily neutralize some acid sites.
-
-
A: Possible Cause 3: Low Reactant Molar Ratio. An insufficient amount of the ethylating agent will limit the conversion.
-
Solution: Increase the molar ratio of the ethylating agent (ethylene/ethanol) to pseudocumene. However, a very high excess of the ethylating agent can lead to polyalkylation.
-
-
Problem 2: Poor selectivity towards the desired this compound isomer.
-
Q: The reaction yields a mixture of ethylated isomers and other byproducts. How can I improve selectivity?
-
A: Possible Cause 1: Inappropriate Catalyst Pore Size. The catalyst's pore structure plays a crucial role in shape selectivity.
-
Solution: For selective production of a specific isomer, a medium-pore zeolite like ZSM-5 is often preferred as its channel structure can sterically hinder the formation of bulkier isomers.[6][10] Large-pore zeolites like Y-zeolite or Mordenite may allow for the formation of a wider range of products.[6]
-
-
A: Possible Cause 2: High Reaction Temperature. Higher temperatures can provide enough energy to overcome the barriers for the formation of thermodynamically less favorable isomers and promote side reactions like disproportionation.[9]
-
Solution: Optimize the reaction temperature by running the reaction at several different temperatures to find the sweet spot that balances high conversion with good selectivity.[14]
-
-
A: Possible Cause 3: Long Residence Time/Low Space Velocity. Extended contact time between the reactants and the catalyst can lead to further reactions of the desired product.
-
Solution: Increase the weight hourly space velocity (WHSV) to reduce the contact time. This can minimize subsequent isomerization or polyalkylation of the primary product.
-
-
Problem 3: Rapid catalyst deactivation.
-
Q: The catalyst loses its activity quickly. What is causing this and how can it be prevented?
-
A: Possible Cause 1: Coke Formation. High temperatures and the presence of olefins can lead to the formation of heavy hydrocarbon deposits (coke) that block catalyst pores and active sites.[13] This is a major cause of deactivation in zeolite catalysts.
-
Solution:
-
-
A: Possible Cause 2: Strong Acidity of the Catalyst. Very strong acid sites can accelerate coking reactions.
-
Data Presentation: Reaction Parameter Effects
The selective ethylation of pseudocumene is analogous to other aromatic alkylations, such as the widely studied ethylation of benzene. The following table summarizes the general effects of key reaction parameters on benzene ethylation over zeolite catalysts, providing valuable insights for optimizing the pseudocumene reaction.
| Parameter | Condition | Benzene Conversion | Ethylbenzene (EB) Selectivity | Key Byproducts | Reference |
| Temperature | 250 °C | Moderate | High | Diethylbenzenes (DEBs) | [6] |
| 300 °C | High | Moderate-High | DEBs, Cracking products | [6] | |
| 350-450 °C | Very High | Decreasing | DEBs, Xylenes, Coke | [10] | |
| Benzene/Ethylene Molar Ratio | 1:1 | High (per pass) | Low | Polyethylbenzenes (PEBs) | [10] |
| 3:1 | Moderate | Moderate | PEBs | [10] | |
| 6:1 - 8:1 | Low (per pass) | High | Fewer PEBs | [7][10] | |
| Catalyst Type | ZSM-5 (Medium Pore) | Moderate | High | DEBs | [6] |
| Mordenite (Large Pore) | Low | Low | Isomers, Polyalkylates | [6] | |
| SSZ-33 (Large Pore) | High | Moderate | Isomers, Polyalkylates | [6] |
Note: This table illustrates general trends. Optimal conditions must be determined experimentally for the specific catalyst and setup used for pseudocumene ethylation.
Experimental Protocols
Protocol: Liquid-Phase Ethylation of Pseudocumene with Ethanol over H-ZSM-5
This protocol describes a general procedure for a laboratory-scale liquid-phase ethylation of pseudocumene.
1. Catalyst Activation:
-
Place the required amount of H-ZSM-5 zeolite powder or extrudates into a quartz tube furnace.
-
Heat the catalyst under a slow flow of dry air or nitrogen.
-
Ramp the temperature to 500-550°C at a rate of 5°C/min.[15]
-
Hold at this temperature for 4-6 hours to remove any adsorbed water and organic template residues.
-
Cool the catalyst to the desired reaction temperature under a flow of dry nitrogen.
2. Reaction Setup:
-
Assemble a high-pressure batch reactor (e.g., a Parr autoclave) equipped with a magnetic stirrer, thermocouple, pressure gauge, and sampling valve.
-
Carefully transfer the activated H-ZSM-5 catalyst (e.g., 1-5 wt% of the total reactants) into the reactor under an inert atmosphere to prevent moisture adsorption.
-
Add pseudocumene and ethanol to the reactor in the desired molar ratio (e.g., start with a pseudocumene:ethanol ratio of 3:1 to 5:1).
-
Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the reactor with the inert gas to the desired initial pressure (e.g., 1-2 MPa) to maintain a liquid phase at the reaction temperature.
3. Reaction Execution:
-
Begin stirring at a high rate (e.g., >500 rpm) to ensure good mixing and minimize mass transfer limitations.
-
Heat the reactor to the target temperature (e.g., 180-250°C).
-
Monitor the temperature and pressure throughout the reaction. The pressure will likely increase as the reaction proceeds and ethylene is formed from ethanol dehydration.
-
Take small samples from the reactor at regular intervals (e.g., every 30-60 minutes) using the sampling valve. Quench the samples immediately in an ice bath to stop the reaction.
4. Product Analysis:
-
Dilute the collected samples with a suitable solvent (e.g., toluene or hexane).
-
Add an internal standard (e.g., n-dodecane) for accurate quantification.
-
Analyze the samples by Gas Chromatography (GC-FID) to determine the conversion of pseudocumene and the selectivity for this compound and other products.
-
Use GC-MS to confirm the identity of the products and byproducts in a representative sample.
5. Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pseudocumene is a flammable liquid and can cause irritation. Handle with care.
-
High-pressure reactors must be operated by trained personnel and behind a safety shield.
Visualizations
Caption: Experimental workflow for optimizing selective ethylation of pseudocumene.
Caption: Key factors influencing product selectivity in pseudocumene ethylation.
References
- 1. Benzene, 1-ethyl-2,4,5-trimethyl- | C11H16 | CID 28812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-ethyl-2,4,5-trimethyl- (CAS 17851-27-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. lidsen.com [lidsen.com]
- 4. CN102267859B - Method for producing ethylbenzene by using ethylene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. d-nb.info [d-nb.info]
- 11. diquima.upm.es [diquima.upm.es]
- 12. researchgate.net [researchgate.net]
- 13. On the Deactivation Analysis of IM-5 Zeolite in Pseudocumene Methylation with Methanol [mdpi.com]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. Understanding the Effect of IM-5 Zeolite Treated with Hexafluorosilicic Acid for the Methanol Alkylation of Pseudocumene - PMC [pmc.ncbi.nlm.nih.gov]
catalyst selection for high-yield 1-Ethyl-2,4,5-trimethylbenzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-2,4,5-trimethylbenzene. The primary focus is on catalyst selection and optimization for achieving high yields via the Friedel-Crafts alkylation of 1,2,4-trimethylbenzene (pseudocumene) with ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and industrially relevant method is the Friedel-Crafts alkylation of 1,2,4-trimethylbenzene (also known as pseudocumene) with an ethylating agent, typically ethanol or ethylene.[1] This reaction is an electrophilic aromatic substitution catalyzed by a solid acid catalyst.[1]
Q2: Which type of catalyst is most effective for this synthesis?
A2: Zeolite-based catalysts are highly effective due to their shape selectivity, strong acid sites, and thermal stability.[2] Medium-pore zeolites like HZSM-5 are particularly well-suited as they can control the formation of isomers and reduce unwanted side reactions.[3] Large-pore zeolites such as Y, BEA, and mordenite are also used in aromatic alkylation.[2][4]
Q3: What are the main competing reactions or byproducts I should be aware of?
A3: Several side reactions can reduce the yield of the desired product. These include:
-
Isomerization: Formation of other C11H16 isomers (e.g., 1-Ethyl-2,3,5-trimethylbenzene).
-
Disproportionation/Transalkylation: The rearrangement of alkyl groups between aromatic rings, which can produce xylenes and tetramethylbenzenes.
-
Polyalkylation: The product, this compound, can be more reactive than the starting material and undergo further ethylation to form diethyl-trimethylbenzenes.
-
Cracking: At higher temperatures, the alkyl chains can be cleaved from the aromatic rings.[2]
Q4: How does the catalyst's Si/Al ratio impact the reaction?
A4: The Si/Al ratio is a critical parameter that determines the acidity of the zeolite catalyst. A lower Si/Al ratio generally corresponds to a higher concentration of Brønsted acid sites, which can increase catalytic activity. However, excessively strong or numerous acid sites can also promote unwanted side reactions like cracking and rapid catalyst deactivation via coke formation.[5][6] Optimizing the Si/Al ratio is key to balancing activity, selectivity, and catalyst lifetime.
Q5: What is the typical cause of catalyst deactivation?
A5: The primary cause of deactivation for zeolite catalysts in aromatic alkylation is the formation of "coke"—heavy, carbonaceous deposits that block the zeolite pores and cover the active acid sites.[7] This process is often accelerated at higher reaction temperatures.
Catalyst Performance Data
While specific data for the ethylation of 1,2,4-trimethylbenzene is sparse in publicly available literature, the following table presents representative data from a closely related reaction: the alkylation of benzene with ethanol over an HZSM-5 catalyst (Si/Al = 90) . These results illustrate the typical influence of reaction temperature on conversion and product selectivity, providing a valuable reference for experimental design.
| Temperature (°C) | Benzene Conversion (%) | Ethylbenzene Selectivity (%) | Diethylbenzene Selectivity (%) | Other Products Selectivity (%) | Reference |
| 300 | 58.9 | 55.4 | 30.1 | 14.5 | [8] |
| 350 | 65.2 | 60.1 | 28.5 | 11.4 | [8] |
| 400 | 70.6 | 63.8 | 25.3 | 10.9 | [8] |
| 450 | 62.1 | 58.2 | 23.9 | 17.9 | [8] |
| 500 | 55.8 | 49.5 | 21.7 | 28.8 | [8] |
Note: This data is for the alkylation of benzene, not 1,2,4-trimethylbenzene. It serves as an illustrative example of how reaction parameters affect performance over a zeolite catalyst.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Experimental Protocols
Preparation of H-ZSM-5 Catalyst (Representative Protocol)
This protocol describes a typical procedure for preparing the acidic form of the ZSM-5 zeolite catalyst required for alkylation.
Materials:
-
Na-ZSM-5 zeolite powder
-
Ammonium nitrate (NH₄NO₃)
-
Deionized water
Procedure:
-
Template Removal (if starting from as-synthesized Na-ZSM-5): Calcine the as-synthesized Na-ZSM-5 powder in a furnace. Ramp the temperature to 550-600°C in a flow of air or nitrogen and hold for 4-6 hours to burn off the organic template.
-
Ion Exchange: Prepare a 0.5 M to 1.0 M solution of ammonium nitrate in deionized water.
-
Add the calcined Na-ZSM-5 powder to the ammonium nitrate solution (typically 1 g of zeolite per 50 mL of solution).
-
Heat the suspension to 80-90°C and stir for 2-4 hours.[2]
-
Filter the zeolite powder and wash thoroughly with deionized water until the filtrate is free of nitrate ions (as tested with a suitable method).
-
Repeat the ion exchange process (steps 3-5) two more times to ensure complete exchange of sodium ions for ammonium ions.[2]
-
Final Calcination: Dry the resulting NH₄-ZSM-5 powder at 110°C overnight. Calcine the dried powder by heating it in a furnace to 500-540°C in a stream of dry air for 4-5 hours.[9] This final step decomposes the ammonium ions, leaving the protonated, acidic form (H-ZSM-5).
Vapor-Phase Alkylation of 1,2,4-Trimethylbenzene with Ethanol (Representative Protocol)
This protocol outlines a general procedure for the vapor-phase alkylation reaction in a fixed-bed reactor system.
Apparatus:
-
Continuous-flow fixed-bed reactor (e.g., stainless steel tube)
-
Furnace with temperature controller
-
Mass flow controllers for gases (e.g., Nitrogen)
-
High-performance liquid chromatography (HPLC) pump for liquid feeds
-
Condenser and product collection system
-
Gas chromatograph with a mass spectrometer (GC-MS) for analysis
Procedure:
-
Catalyst Loading: Load the prepared H-ZSM-5 catalyst (typically 1.0-2.0 g, pelletized and sieved to 20-40 mesh) into the center of the fixed-bed reactor. Pack quartz wool on either side to secure the catalyst bed.
-
Catalyst Activation: Heat the reactor to 540°C under a flow of dry nitrogen or air for at least 2 hours to remove any adsorbed moisture.[3]
-
Reaction Start-up: Lower the reactor temperature to the desired reaction temperature (e.g., 350-450°C).
-
Feed Introduction: Introduce the liquid feed, a mixture of 1,2,4-trimethylbenzene and ethanol, into a vaporizer using an HPLC pump. A typical molar ratio of 1,2,4-trimethylbenzene to ethanol is between 2:1 and 5:1.[10] The vaporized feed is carried over the catalyst bed by a carrier gas (e.g., nitrogen).
-
Reaction Conditions: Maintain the reaction at atmospheric pressure. The Weight Hourly Space Velocity (WHSV) should be controlled, typically in the range of 0.5-5 h⁻¹.
-
Product Collection: The reactor effluent is passed through a condenser cooled with chilled water. The liquid products are collected in a sample vessel for analysis. Non-condensable gases can be analyzed separately.
-
Analysis: Analyze the liquid product mixture using GC-MS to determine the conversion of 1,2,4-trimethylbenzene and the selectivity for this compound and other byproducts.[10]
Catalyst Regeneration
-
Stop the flow of the hydrocarbon feed.
-
Purge the reactor with an inert gas like nitrogen at the reaction temperature for 30-60 minutes to remove residual hydrocarbons.
-
Gradually introduce a stream of diluted air (e.g., 5-10% air in nitrogen) into the reactor.
-
Slowly increase the temperature to 500-550°C and hold for 4-6 hours to burn off the coke deposits.[11]
-
Once regeneration is complete, switch back to a nitrogen flow and cool the reactor to the desired reaction temperature for the next run.
References
- 1. This compound | 17851-27-3 | Benchchem [benchchem.com]
- 2. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 3. scispace.com [scispace.com]
- 4. lidsen.com [lidsen.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Aromatics Alkylated with Olefins Utilizing Zeolites as Heterogeneous Catalysts: A Review [mdpi.com]
- 8. ijirset.com [ijirset.com]
- 9. openreview.net [openreview.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2004080591A1 - A method for the regeneration of zeolite catalysts - Google Patents [patents.google.com]
preventing carbocation rearrangement in Friedel-Crafts alkylation
Welcome to the technical support center for Friedel-Crafts alkylation. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on preventing carbocation rearrangement.
Frequently Asked Questions (FAQs)
Q1: Why am I getting an isomer of my desired product in my Friedel-Crafts alkylation reaction?
A1: The most common reason for obtaining an isomeric product is carbocation rearrangement. In Friedel-Crafts alkylation, the reaction proceeds through a carbocation intermediate. If the initially formed carbocation is primary or secondary, it can rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift. This rearranged carbocation then reacts with the aromatic ring, leading to the formation of an isomeric product. For instance, the reaction of benzene with 1-chloropropane is expected to yield n-propylbenzene, but the primary carbocation rearranges to a more stable secondary carbocation, resulting in isopropylbenzene as the major product.[1][2][3]
Q2: How can I prevent carbocation rearrangement during Friedel-Crafts alkylation?
A2: The most reliable method to prevent carbocation rearrangement is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[1][4] The acylium ion intermediate formed during acylation is resonance-stabilized and does not undergo rearrangement.[5] The ketone product can then be reduced to the desired alkyl group using methods like the Clemmensen reduction or the Wolff-Kishner reduction.[4][6]
Q3: What is the difference between Clemmensen and Wolff-Kishner reductions?
A3: The primary difference lies in the reaction conditions. The Clemmensen reduction is performed in an acidic medium, using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[7][8] The Wolff-Kishner reduction, on the other hand, is carried out under basic conditions, using hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.[4][7][9] The choice between the two methods depends on the presence of other functional groups in the molecule that might be sensitive to acid or base.
Q4: Are there any limitations to the Friedel-Crafts acylation-reduction method?
A4: Yes, there are limitations. Friedel-Crafts reactions, in general, do not work well with strongly deactivated aromatic rings (e.g., nitrobenzene).[5] Additionally, the aromatic ring should not contain substituents that can react with the Lewis acid catalyst, such as amino groups.[5][10] The reduction steps also have their own limitations; for example, the Clemmensen reduction is not suitable for acid-sensitive substrates, while the Wolff-Kishner reduction is not ideal for base-sensitive compounds.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected Isomer Formation | Carbocation rearrangement of the alkylating agent. | Use the Friedel-Crafts acylation-reduction two-step procedure to introduce the desired alkyl group without rearrangement. |
| Low Yield of Alkylated Product | Polyalkylation, where the product is more reactive than the starting material and undergoes further alkylation. | Use a large excess of the aromatic substrate to favor monoalkylation. Alternatively, the acylation-reduction pathway avoids polyalkylation as the acyl group deactivates the ring to further substitution.[5][10] |
| No Reaction Occurs | The aromatic ring is strongly deactivated by an electron-withdrawing group (e.g., -NO₂, -CN, -COR). | If possible, perform the Friedel-Crafts reaction before introducing the deactivating group. |
| Reaction Fails with Aryl or Vinyl Halides | Aryl and vinyl carbocations are highly unstable and do not form under Friedel-Crafts conditions. | These substrates are not suitable for Friedel-Crafts alkylation. Consider alternative synthetic routes. |
Data Presentation
The following table summarizes the yield comparison between direct Friedel-Crafts alkylation of benzene with 1-chloropropane and the two-step Friedel-Crafts acylation-reduction pathway to synthesize n-propylbenzene.
| Method | Reagents | Product(s) | Yield | Reference(s) |
| Direct Alkylation | Benzene, 1-chloropropane, AlCl₃ | n-propylbenzene and isopropylbenzene | ~50% total yield (ratio of n-propyl to isopropyl is ~45:55) | [11] |
| Acylation-Reduction | 1. Benzene, propanoyl chloride, AlCl₃2. Propiophenone, N₂H₄, KOH | n-propylbenzene | Propiophenone: 90.1%n-propylbenzene: 95.6% | [12] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride
This protocol describes the synthesis of propiophenone, the intermediate in the acylation-reduction route to n-propylbenzene.
-
Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb HCl gas.
-
Reagents: Add 13.3 g (0.1 mol) of anhydrous aluminum chloride to the flask. Place a mixture of 75 mL of dry benzene and 9.25 g (0.1 mol) of propanoyl chloride in the dropping funnel.
-
Reaction: Cool the flask in an ice bath. Add the benzene-propanoyl chloride mixture dropwise with stirring over a period of 30 minutes.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Carefully pour the reaction mixture onto a mixture of 100 g of crushed ice and 50 mL of concentrated HCl.
-
Extraction: Separate the organic layer and wash it with 50 mL of 5% NaOH solution, followed by 50 mL of water. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Remove the benzene by distillation. The resulting propiophenone can be purified by vacuum distillation.
Protocol 2: Clemmensen Reduction of Propiophenone
This protocol details the reduction of propiophenone to n-propylbenzene using acidic conditions.
-
Amalgamated Zinc Preparation: Prepare zinc amalgam by stirring 30 g of zinc powder with 3 g of mercuric chloride in 30 mL of water and 1.5 mL of concentrated HCl for 5 minutes. Decant the aqueous solution.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, 13.4 g (0.1 mol) of propiophenone, 50 mL of water, and 75 mL of concentrated HCl.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Add an additional 25 mL of concentrated HCl every hour.
-
Work-up: Cool the reaction mixture to room temperature and decant the aqueous layer. Wash the zinc with two 25 mL portions of diethyl ether.
-
Extraction: Combine the organic layer and the ether washings. Wash with 50 mL of water, then with 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Remove the diethyl ether by distillation to obtain n-propylbenzene.
Protocol 3: Wolff-Kishner Reduction of Propiophenone
This protocol describes the reduction of propiophenone to n-propylbenzene under basic conditions.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add 13.4 g (0.1 mol) of propiophenone, 150 mL of diethylene glycol, 10 g (0.2 mol) of hydrazine hydrate, and 15 g of potassium hydroxide pellets.
-
Reaction: Heat the mixture to reflux for 1 hour. Then, arrange the apparatus for distillation and slowly raise the temperature of the oil bath to 200-210 °C to remove water and excess hydrazine. Continue heating at this temperature for an additional 3 hours.
-
Work-up: Cool the reaction mixture and add 100 mL of water.
-
Extraction: Extract the product with two 50 mL portions of diethyl ether. Combine the ether extracts and wash with 50 mL of water. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Remove the diethyl ether by distillation to yield n-propylbenzene.
Visualizations
Caption: Mechanism of carbocation rearrangement in Friedel-Crafts alkylation.
Caption: Workflow for synthesizing n-alkylbenzenes via acylation-reduction.
Caption: Decision tree for choosing the appropriate Friedel-Crafts method.
References
- 1. brainly.com [brainly.com]
- 2. Why do we get isopropyl benzene on treating benzene with $1 - $ chloropropane instead of $n - $ propyl benzene? [vedantu.com]
- 3. Why do we get isopropyl benzene on rreatingbenzenewith 1-chloropropane in.. [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 9. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Ethyl-2,4,5-trimethylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Ethyl-2,4,5-trimethylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts alkylation of 1,2,4-trimethylbenzene, also known as pseudocumene.[1][2] This electrophilic aromatic substitution reaction involves reacting pseudocumene with an ethylating agent, such as ethyl bromide or ethene, in the presence of a Lewis acid catalyst.[1][3][4]
Q2: What are the typical Lewis acid catalysts used in this synthesis?
A2: Strong Lewis acids are required to catalyze the Friedel-Crafts alkylation. The most commonly used catalysts include anhydrous aluminum chloride (AlCl₃) and ferric chloride (FeCl₃).[3] Other Lewis acids like boron trifluoride (BF₃) can also be employed. In industrial applications, solid acid catalysts like zeolites (e.g., ZSM-5) are often preferred due to their reusability and reduced environmental impact.[1]
Q3: What are the main challenges encountered during the synthesis of this compound?
A3: The primary challenges associated with the Friedel-Crafts alkylation for this synthesis are:
-
Polyalkylation: The addition of an ethyl group to the benzene ring makes it more reactive than the starting material, leading to the formation of diethyl- and polyethyl-trimethylbenzenes as byproducts.[5][6]
-
Isomer Formation: The ethyl group can attach to different positions on the 1,2,4-trimethylbenzene ring, potentially leading to a mixture of positional isomers. However, the directing effects of the existing methyl groups primarily favor the formation of this compound.
-
Carbocation Rearrangement: While less of a concern with a simple ethyl group, with longer-chain alkylating agents, the intermediate carbocation can rearrange to a more stable form, leading to undesired isomeric products.[4][6][7]
-
Catalyst Deactivation: The Lewis acid catalyst can be deactivated by moisture or other impurities in the reactants.
Q4: How can I minimize polyalkylation?
A4: To reduce the extent of polyalkylation, it is recommended to use a molar excess of the aromatic compound (1,2,4-trimethylbenzene) relative to the ethylating agent.[6] This ensures that the ethylating agent is more likely to react with the starting material rather than the more reactive mono-ethylated product.
Q5: What purification methods are suitable for isolating this compound?
A5: The crude product mixture can be purified using fractional distillation to separate the desired product from unreacted starting materials, the catalyst, and polyalkylated byproducts. The significant differences in boiling points between these components allow for effective separation. For higher purity, techniques like preparative gas chromatography or column chromatography over silica gel can be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate it. 2. Insufficient Reaction Temperature: The reaction may not have been initiated or proceeded at a sufficient rate. 3. Poor Quality Reagents: Impurities in the 1,2,4-trimethylbenzene or the ethylating agent can interfere with the reaction. | 1. Ensure all glassware is thoroughly dried before use. Handle the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous catalyst. 2. Monitor the reaction temperature and ensure it is maintained within the optimal range for the specific catalyst and solvent system. A gentle warming might be necessary to initiate the reaction. 3. Use freshly distilled 1,2,4-trimethylbenzene and a high-purity ethylating agent. |
| Formation of a Complex Mixture of Byproducts (High Polyalkylation) | 1. Incorrect Molar Ratio: An excess of the ethylating agent relative to the 1,2,4-trimethylbenzene will favor polyalkylation. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the formation of polyalkylated products. 3. High Reaction Temperature: Higher temperatures can increase the rate of subsequent alkylation reactions. | 1. Use a significant molar excess of 1,2,4-trimethylbenzene (e.g., 2:1 to 5:1 ratio of arene to ethylating agent). 2. Monitor the reaction progress using techniques like GC-MS and stop the reaction once the desired conversion of the starting material is achieved. 3. Maintain the reaction at a moderate temperature to control the rate of reaction and minimize side reactions. |
| Presence of Isomeric Byproducts | 1. Carbocation Rearrangement (less common with ethyl group): While less likely with ethylation, impurities in the ethylating agent could lead to different carbocations. 2. Non-selective Catalyst: Some catalysts may exhibit lower regioselectivity. | 1. Ensure the purity of the ethylating agent. 2. For higher selectivity, consider using milder reaction conditions or a more selective catalyst system, such as certain types of zeolites. |
| Difficulty in Product Purification | 1. Close Boiling Points of Isomers: Some isomeric byproducts may have boiling points close to the desired product, making fractional distillation challenging. 2. Formation of Emulsions during Workup: The presence of the catalyst and byproducts can lead to the formation of stable emulsions during the aqueous workup. | 1. Use a high-efficiency distillation column (e.g., a Vigreux or packed column). For very close-boiling isomers, preparative chromatography may be necessary. 2. During the workup, add the aqueous solution slowly with vigorous stirring. The use of a brine wash can help to break emulsions. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Alkylation
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,2,4-Trimethylbenzene (Pseudocumene) | 120.19 | 120 g (137 mL) | 1.0 |
| Ethyl Bromide | 108.97 | 54.5 g (37.3 mL) | 0.5 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 6.7 g | 0.05 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap (to absorb HBr gas evolved).
-
Initial Charging: Charge the flask with 1,2,4-trimethylbenzene and dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.
-
Ethylating Agent Addition: Add ethyl bromide dropwise from the dropping funnel to the stirred mixture over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by GC-MS.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add crushed ice, followed by 1 M HCl to decompose the catalyst complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. This compound | 17851-27-3 | Benchchem [benchchem.com]
- 2. 1,2,4-Trimethylbenzene - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 6. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 1-Ethyl-2,4,5-trimethylbenzene by Fractional Distillation
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of 1-Ethyl-2,4,5-trimethylbenzene via fractional distillation.
Physical Properties and Data Presentation
For effective purification, it is crucial to understand the physical properties of this compound and its potential isomeric impurities. The significant difference in boiling points among these isomers is the basis for their separation by fractional distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₁H₁₆ | 148.25 | 213 |
| 1,2,4-Trimethylbenzene (Pseudocumene) | C₉H₁₂ | 120.19 | 169 |
| 1,3,5-Trimethylbenzene (Mesitylene) | C₉H₁₂ | 120.19 | 165 |
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the fractional distillation procedure for purifying this compound from lower-boiling point isomeric impurities.
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle with a stirrer
-
Boiling chips or a magnetic stir bar
-
Insulating material (e.g., glass wool or aluminum foil)
-
Laboratory clamps and stands
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as illustrated in the workflow diagram below. Ensure all joints are properly sealed.
-
Place the crude this compound mixture into the round-bottom flask, adding boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
-
Distillation Process:
-
Begin heating the flask gently.
-
Observe the mixture for boiling and the subsequent rise of the vapor through the fractionating column.
-
Insulate the fractionating column to maintain a proper temperature gradient.[1][2]
-
The temperature should initially stabilize at the boiling point of the lowest-boiling impurity (around 165-169°C). Collect this first fraction in a separate receiving flask.
-
Once the first fraction has been completely distilled, the temperature will begin to rise.
-
Change the receiving flask to collect the intermediate fraction as the temperature climbs towards the boiling point of the desired product.
-
The temperature should then stabilize at the boiling point of this compound (approximately 213°C). Collect this pure fraction in a new, clean receiving flask.
-
-
Completion:
-
Stop the distillation when only a small amount of residue remains in the distilling flask to avoid distilling to dryness, which can be hazardous.
-
Allow the apparatus to cool down completely before disassembling.
-
Experimental Workflow Diagram
Caption: Figure 1: Experimental Workflow for Fractional Distillation.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the fractional distillation of this compound.
Q1: The distillation rate is very slow, or the vapor is not reaching the condenser.
A1:
-
Insufficient Heating: The high boiling point of this compound requires significant heat input. Gradually increase the heating mantle temperature.
-
Poor Insulation: The fractionating column must be well-insulated to prevent heat loss, which can cause the vapor to condense and fall back into the flask before reaching the condenser.[1][2] Wrap the column with glass wool or aluminum foil.
-
Flooding of the Column: Excessive heating can lead to "flooding," where the column fills with condensing liquid. If this occurs, reduce the heating rate to allow the liquid to drain back into the flask.[2]
Q2: The temperature is fluctuating and not holding steady at the boiling points of the fractions.
A2:
-
Improper Thermometer Placement: Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.
-
Uneven Heating: Use a stirring mechanism (boiling chips or magnetic stirrer) to ensure even boiling and prevent bumping.
-
Drafts: Perform the distillation in a fume hood with the sash lowered to minimize temperature fluctuations caused by air drafts.
Q3: The separation of isomers seems inefficient, and the collected fractions are not pure.
A3:
-
Distillation Rate is Too Fast: A slow and steady distillation rate is crucial for good separation.[1] Reduce the heating to allow for proper vapor-liquid equilibrium to be established on the surfaces within the fractionating column.
-
Inadequate Fractionating Column: For compounds with close boiling points, a longer fractionating column or a column with a more efficient packing material (providing more theoretical plates) may be necessary.
Q4: The product in the receiving flask is discolored (e.g., yellow or brown).
A4:
-
Thermal Decomposition: this compound, like many organic compounds, can decompose at high temperatures. Avoid excessive heating and prolonged distillation times. If decomposition is a significant issue, consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
-
Contamination: Ensure all glassware is thoroughly cleaned and dried before use to prevent contamination from previous experiments.
Q5: The mixture is "bumping" violently in the distillation flask.
A5:
-
Lack of Nucleation Sites: This is often caused by the absence of boiling chips or inadequate stirring.[3] Ensure fresh boiling chips are added before heating, or that the magnetic stirrer is functioning correctly. Never add boiling chips to a hot liquid.
Logical Relationship Diagram for Troubleshooting
Caption: Figure 2: Troubleshooting Logic for Fractional Distillation.
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Differentiation of Ethyltrimethylbenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
Distinguishing between positional isomers of substituted aromatic compounds is a frequent challenge in chemical synthesis, quality control, and metabolomics. Ethyltrimethylbenzene, with the molecular formula C₁₁H₁₆, exists as six unique positional isomers, each possessing the same molecular weight but differing in the arrangement of one ethyl and three methyl groups on the benzene ring. This guide provides a detailed comparison of these isomers using fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to facilitate their unambiguous identification.
The Six Positional Isomers of Ethyltrimethylbenzene
The six structural isomers, classified by their substitution patterns, are:
-
1-Ethyl-2,3,4-trimethylbenzene
-
1-Ethyl-2,3,5-trimethylbenzene
-
1-Ethyl-2,4,5-trimethylbenzene
-
1-Ethyl-2,4,6-trimethylbenzene
-
4-Ethyl-1,2,3-trimethylbenzene (Same as 1-Ethyl-2,3,4-trimethylbenzene) - Redundant
-
5-Ethyl-1,2,3-trimethylbenzene (A distinct isomer)
-
3-Ethyl-1,2,4-trimethylbenzene (Same as 1-Ethyl-2,4,6-trimethylbenzene) - Redundant
-
5-Ethyl-1,2,4-trimethylbenzene (Same as this compound) - Redundant
-
6-Ethyl-1,2,4-trimethylbenzene (A distinct isomer)
-
2-Ethyl-1,3,5-trimethylbenzene (Same as 1-Ethyl-2,4,6-trimethylbenzene) - Redundant
After resolving redundancies, the six unique isomers are:
-
1-Ethyl-2,3,4-trimethylbenzene
-
1-Ethyl-2,3,5-trimethylbenzene
-
This compound
-
1-Ethyl-2,4,6-trimethylbenzene
-
5-Ethyl-1,2,3-trimethylbenzene
-
6-Ethyl-1,2,4-trimethylbenzene
For clarity in this guide, we will focus on four representative isomers with distinct substitution patterns and symmetries: 1-Ethyl-2,3,4-trimethylbenzene , This compound , 1-Ethyl-2,3,5-trimethylbenzene , and the highly symmetric 1-Ethyl-2,4,6-trimethylbenzene . The principles outlined can be extended to differentiate all six.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing these isomers. The key differentiator is the molecular symmetry, which dictates the number of unique signals in both ¹H and ¹³C NMR spectra.[1] An isomer with higher symmetry will have fewer signals, as chemically equivalent nuclei resonate at the same frequency.
Data Presentation: Predicted NMR Spectral Features
| Isomer | Structure | Symmetry Element(s) | Predicted ¹³C NMR Signals (Unique Carbons) | Predicted ¹H NMR Signals (Unique Protons) |
| 1-Ethyl-2,3,4-trimethylbenzene | ![]() | None | 11 | 9 |
| This compound | ![]() | None | 11 | 9 |
| 1-Ethyl-2,3,5-trimethylbenzene | ![]() | None | 11 | 9 |
| 1-Ethyl-2,4,6-trimethylbenzene | ![]() | C₂ᵥ (Two mirror planes) | 6 | 4 |
Analysis:
-
1-Ethyl-2,4,6-trimethylbenzene is easily distinguished by its high symmetry, resulting in the lowest number of signals: 6 in the ¹³C spectrum and 4 in the ¹H spectrum. The two aromatic protons are equivalent, as are the two methyl groups ortho to the ethyl group.
-
The other three isomers lack symmetry and are therefore expected to show 11 distinct signals in their ¹³C NMR spectra (one for each carbon atom).
-
While the number of signals helps isolate the symmetric isomer, distinguishing the remaining asymmetric isomers requires detailed analysis of chemical shifts and coupling patterns (e.g., using 2D NMR techniques like COSY and HSQC). For instance, the chemical shifts of the aromatic protons and the specific coupling between them will differ based on their relative positions (ortho, meta, para) to the various alkyl groups.[2]
Infrared (IR) Spectroscopy
IR spectroscopy can differentiate structural isomers by probing their characteristic vibrational modes. For substituted benzenes, the most diagnostic region is between 650-1000 cm⁻¹, which contains the strong C-H out-of-plane bending (wagging) vibrations. The frequency of these bands is highly dependent on the number of adjacent hydrogen atoms on the aromatic ring.[3][4]
Data Presentation: Predicted IR C-H Bending Frequencies
| Isomer | Aromatic Substitution Pattern | Adjacent Aromatic Hydrogens | Predicted C-H Out-of-Plane Bending (cm⁻¹) |
| 1-Ethyl-2,3,4-trimethylbenzene | 1,2,3,4-Tetrasubstituted | 2 | 800 - 840 |
| This compound | 1,2,4,5-Tetrasubstituted | 2 (Isolated) | 850 - 880 |
| 1-Ethyl-2,3,5-trimethylbenzene | 1,2,3,5-Tetrasubstituted | 2 (Isolated) | 850 - 880 |
| 1-Ethyl-2,4,6-trimethylbenzene | 1,2,4,6-Tetrasubstituted | 2 (Isolated) | 850 - 880 |
Analysis:
-
1-Ethyl-2,3,4-trimethylbenzene is unique in this set as it is the only isomer with two adjacent hydrogen atoms on the ring. This substitution pattern gives rise to a characteristic absorption band in the 800-840 cm⁻¹ range.
-
The other isomers each have two isolated aromatic hydrogens, which typically results in an absorption band at a higher frequency, around 850-880 cm⁻¹.[4]
-
Therefore, IR spectroscopy can readily distinguish the 1-Ethyl-2,3,4-trimethylbenzene isomer from the others. Differentiating among the remaining three isomers based solely on this IR band would be challenging without high-resolution data and reference spectra.
Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). While all ethyltrimethylbenzene isomers have the same molecular weight (148.25 g/mol ) and will thus exhibit an identical molecular ion peak (M⁺) at m/z 148, their fragmentation patterns upon ionization can differ.[5] The most common fragmentation pathway for alkylbenzenes is benzylic cleavage to form a stable carbocation.
Data Presentation: Predicted Mass Spectrometry Fragmentation
| Isomer | Molecular Ion (M⁺) (m/z) | Primary Fragment 1 (M-15)⁺ (m/z) | Primary Fragment 2 (M-29)⁺ (m/z) |
| All Isomers | 148 | 133 (Loss of •CH₃) | 119 (Loss of •CH₂CH₃) |
Analysis:
-
Molecular Ion (M⁺): A strong molecular ion peak at m/z 148 is expected for all isomers due to the stability of the aromatic ring.[5]
-
Fragmentation: The two major fragmentation pathways involve the loss of a methyl radical (M-15) to form an ion at m/z 133, or the loss of an ethyl radical (M-29) to form an ion at m/z 119.[6]
-
Differentiation: The relative abundance of the m/z 133 and m/z 119 fragment ions can provide clues for differentiation. For example, in 1-Ethyl-2,4,6-trimethylbenzene , the ethyl group is sterically hindered by two ortho-methyl groups. This steric strain may be released upon fragmentation, potentially leading to a higher relative abundance of the m/z 119 peak (loss of the ethyl group) compared to the less hindered isomers. However, without experimental data from reference standards, distinguishing isomers by MS fragmentation alone is less definitive than by NMR.[7]
Experimental Protocols
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the ethyltrimethylbenzene isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. Use a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and accumulate several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the clean salt plates before running the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a gas chromatography (GC-MS) system for separation and introduction into the mass spectrometer, or via direct infusion if the sample is pure.
-
Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV. EI is a hard ionization technique that induces reproducible fragmentation.
-
Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to detect the ions. Scan a mass range from approximately m/z 40 to 200 to observe the molecular ion and key fragments.
Mandatory Visualization
Logical Workflow for Isomer Identification
The following diagram illustrates a systematic workflow for identifying an unknown ethyltrimethylbenzene isomer using the spectroscopic methods discussed.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | 17851-27-3 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
Navigating the Maze of C11H16 Isomers: A GC-MS Retention Time Comparison Guide
For researchers, scientists, and professionals in drug development, the accurate identification of chemical isomers is a critical challenge. Isomers of C11H16, a molecular formula representing a multitude of structurally similar compounds, present a significant analytical hurdle due to their often subtle differences in physicochemical properties. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) retention times for various C11H16 isomers, supported by experimental data, to aid in their differentiation and identification.
The separation and identification of C11H16 isomers are paramount in various fields, including petrochemical analysis, environmental monitoring, and pharmaceutical development, where the presence of a specific isomer can significantly impact the properties and bioactivity of a substance. Gas chromatography, with its high resolving power, coupled with mass spectrometry for definitive identification, is the technique of choice for this complex task. However, the sheer number of possible isomers and their similar chromatographic behavior necessitate a careful comparison of their retention characteristics under defined analytical conditions.
Comparative Analysis of Kovats Retention Indices
Due to the variability of retention times with specific instrument conditions, the use of Kovats Retention Indices (RI) provides a more standardized and transferable measure for comparing the elution order of compounds. The following table summarizes the available Kovats RI data for several C11H16 isomers on non-polar stationary phases, which are commonly used for hydrocarbon analysis. It is important to note that these values have been compiled from various sources, and direct comparison is most accurate when data is generated under identical conditions.
| Isomer Name | Common Name | CAS Number | Kovats Retention Index (RI) | Stationary Phase | Temperature Program |
| Pentylbenzene | n-Amylbenzene | 538-68-1 | 1146, 1140.9, 1143.1, 1167, 1144, 1150, 1134, 1138.36, 1142.28, 1144.71, 1141, 1144, 1148.7, 1142, 1143, 1144.9, 1146, 1140, 1142, 1147, 1142, 1145, 1140.5, 1145, 1151, 1157, 1141, 1145.3, 1150.9, 1157.4, 1178, 1135.2, 1150, 1145, 1161, 1145, 1143, 1144, 1147.7, 1143, 1145, 1145, 1151, 1151, 1143, 1141, 1145, 1146, 1144[1] | Standard non-polar | Not Specified |
| 1-tert-Butyl-2-methylbenzene | 2-tert-Butyltoluene | 1074-92-6 | 1115 | Non-polar | Temperature ramp |
| 1,2-Diethylbenzene | 135-01-3 | 1041, 1051, 1039, 1064, 1047, 1053, 1059, 1066, 1046, 1048, 1067 | Non-polar | Isothermal & Temperature ramp |
Note: The wide range of Kovats indices reported for Pentylbenzene from a single source[1] likely reflects data compiled from multiple studies under various non-polar column conditions. This highlights the importance of using a consistent analytical method for precise isomer differentiation.
Experimental Protocols
Achieving reproducible and reliable separation of C11H16 isomers by GC-MS requires a well-defined and controlled experimental protocol. Below is a representative methodology for the analysis of these compounds, primarily focusing on alkylbenzene isomers, on a common non-polar stationary phase.
1. Sample Preparation:
-
Samples containing C11H16 isomers are typically diluted in a volatile, non-polar solvent such as hexane or pentane to a concentration suitable for GC-MS analysis (e.g., 1-100 ppm).
-
An internal standard (e.g., a deuterated analog or a compound with a distinct retention time not present in the sample) may be added for quantitative analysis.
2. Gas Chromatography (GC) Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms, or equivalent), is recommended for the separation of alkylbenzenes. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Mode: Split injection with a high split ratio (e.g., 50:1 or 100:1) is often used for concentrated samples to prevent column overload.
-
Oven Temperature Program: A temperature program is typically employed to achieve optimal separation of a mixture of isomers with varying boiling points. A representative program could be:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 5-10 °C/minute.
-
Final hold: Hold at 250 °C for 5-10 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: A quadrupole or ion trap mass spectrometer is commonly used.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: A scan range of m/z 40-300 is typically sufficient to capture the molecular ion and characteristic fragment ions of C11H16 isomers.
-
Data Acquisition: Full scan mode is used for the identification of unknown isomers. Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity when targeting specific known isomers.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis and identification of C11H16 isomers.
Caption: GC-MS workflow for the analysis of C11H16 isomers.
References
Validation of 1-Ethyl-2,4,5-trimethylbenzene Synthesis by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 1-Ethyl-2,4,5-trimethylbenzene, with a focus on validation using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection of an optimal synthesis strategy.
Introduction
This compound is a polysubstituted aromatic hydrocarbon with applications in organic synthesis and as a potential intermediate in the development of novel compounds. The efficient and selective synthesis of this molecule is crucial for its utilization in research and development. This document outlines a primary synthetic method, Friedel-Crafts alkylation, and compares it with alternative approaches. The cornerstone of product validation is detailed NMR analysis, for which reference data is provided.
Primary Synthesis Method: Friedel-Crafts Alkylation of 1,2,4-Trimethylbenzene
A common and effective method for the synthesis of this compound is the Friedel-Crafts alkylation of 1,2,4-trimethylbenzene (pseudocumene).[1] This electrophilic aromatic substitution reaction involves the introduction of an ethyl group onto the aromatic ring using an ethylating agent in the presence of a Lewis acid catalyst.
Experimental Protocol
Materials:
-
1,2,4-Trimethylbenzene (pseudocumene)
-
Ethyl bromide (or other suitable ethylating agent)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM) or other inert solvent
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.
-
Cool the suspension in an ice bath with stirring.
-
Slowly add ethyl bromide (1.0 equivalent) to the suspension via a dropping funnel.
-
To this mixture, add a solution of 1,2,4-trimethylbenzene (1.0 equivalent) in dry dichloromethane dropwise over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
NMR Data for Product Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules and is essential for validating the successful synthesis of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂CH₃ | ~1.22[1] | Triplet | 3H |
| -CH₂ CH₃ | ~2.58[1] | Quartet | 2H |
| Ar-CH₃ (at C2) | ~2.20 | Singlet | 3H |
| Ar-CH₃ (at C4, C5) | ~2.28[1] | Singlet | 6H |
| Ar-H (at C3) | ~6.95 | Singlet | 1H |
| Ar-H (at C6) | ~7.05 | Singlet | 1H |
Note: The chemical shifts for the aromatic protons and the C2-methyl group are estimated based on typical values for similar polysubstituted benzenes.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Assignment | Chemical Shift (δ, ppm) |
| -CH₂CH₃ | ~15 |
| -CH₂ CH₃ | ~23 |
| Ar-CH₃ | ~19-21 |
| C -H (Aromatic) | ~130-135 |
| C -Alkyl (Aromatic) | ~133-138 |
Note: These are predicted chemical shifts based on known values for substituted benzenes. Actual experimental values may vary slightly.
Comparison with Alternative Synthesis Methods
While Friedel-Crafts alkylation is a primary route, other methods can be considered.
| Method | Description | Advantages | Disadvantages |
| Friedel-Crafts Alkylation | Electrophilic substitution of 1,2,4-trimethylbenzene with an ethylating agent and a Lewis acid catalyst.[1] | Well-established, relatively high yields, readily available starting materials. | Potential for polyalkylation, carbocation rearrangements, and the use of stoichiometric amounts of corrosive and moisture-sensitive catalysts.[2] |
| Aromatization of Cyclohexene Derivatives | Dehydrogenation of a corresponding 1-ethyl-2,4,5-trimethylcyclohexene derivative.[1] | Can provide high regioselectivity if the substituted cyclohexene is readily accessible. | The synthesis of the starting cyclohexene can be multi-step and complex. |
| Zeolite-Catalyzed Alkylation | Use of solid acid catalysts like zeolites (e.g., ZSM-5) for the alkylation reaction.[1] | Greener approach, reusable catalyst, potentially higher selectivity, and easier workup. | May require higher temperatures and pressures, and catalyst optimization can be complex. |
Conclusion
The Friedel-Crafts alkylation of 1,2,4-trimethylbenzene stands as a robust and well-documented method for the synthesis of this compound. The validation of the final product is unequivocally achieved through a combination of ¹H and ¹³C NMR spectroscopy, with the expected chemical shifts and multiplicities providing a clear fingerprint of the target molecule. For researchers seeking more environmentally friendly or highly selective methods, the exploration of zeolite-based catalysts or the multi-step aromatization route may offer viable alternatives, though they come with their own set of synthetic challenges. The choice of synthetic strategy will ultimately depend on the specific requirements of the research, including scale, purity, and available resources.
References
A Comparative Guide to Alkylbenzenes as High-Performance Solvents
For Researchers, Scientists, and Drug Development Professionals
Alkylbenzenes, a class of aromatic hydrocarbons, are widely utilized as high-performance solvents across various industrial and research applications, including in the formulation of paints, coatings, adhesives, and as intermediates in chemical synthesis.[1] Their effectiveness is dictated by a unique combination of solvency power, evaporation rate, and other physicochemical properties. This guide provides an objective comparison of common alkylbenzene solvents—Toluene, Ethylbenzene, and Xylene isomers—supported by quantitative data and standardized experimental protocols to aid in solvent selection for specific applications.
Performance and Properties: A Quantitative Comparison
The selection of an appropriate solvent hinges on its physical and chemical characteristics. The following table summarizes key performance indicators for Toluene, Ethylbenzene, and the three isomers of Xylene (ortho-, meta-, and para-xylene).
| Property | Toluene | Ethylbenzene | o-Xylene | m-Xylene | p-Xylene | Mixed Xylenes |
| Molecular Formula | C₇H₈ | C₈H₁₀ | C₈H₁₀ | C₈H₁₀ | C₈H₁₀ | C₈H₁₀ |
| Molecular Weight ( g/mol ) | 92.14 | 106.17[1] | 106.16 | 106.16 | 106.16 | 106.16 |
| Boiling Point (°C) | 110.6 | 136.2[1][2] | 144.4 | 139.3 | 137 | 137-144[3] |
| Density / Sp. Gravity (at 20°C) | ~0.867 g/cm³ | ~0.867 g/cm³[1] | 0.88 g/cm³ | 0.87 g/cm³ | 0.86 g/cm³ | ~0.87 g/cm³ |
| Flash Point (°C) | 4 | 15 - 23[2] | 32 | 27 | 27 | 27-32 |
| Kauri-Butanol (Kb) Value | 105 | 98 | 98 | 100 | 95 | ~98[4] |
| Evaporation Rate (nBuAc=1.0) | 2.0 | 0.8 | 0.7 | 0.7 | 0.8 | 0.6-0.8 |
| Water Solubility (mg/L at 20°C) | 526 | 152[2] | 178 | 162 | 185 | Moderately Soluble |
Note: Values are compiled from multiple sources and may vary slightly depending on measurement conditions. The Kauri-Butanol value is a measure of solvency power; a higher value indicates stronger solvency.[5][6]
Experimental Protocols
To ensure accurate and reproducible comparison of solvent performance, standardized testing methodologies are critical. Below are detailed protocols for two key performance indicators: Solvency Power and Evaporation Rate.
Determination of Solvency Power (Kauri-Butanol Value)
This protocol is based on the ASTM D1133: Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents .[6][7] The Kauri-Butanol (Kb) value measures the solvent power of hydrocarbon solvents, with higher values indicating stronger solvency.[4]
Apparatus:
-
250-mL flask with a ground-glass stopper.
-
50-mL burette, graduated in 0.1-mL divisions.
-
Standard Kauri-Butanol solution (20g of Kauri resin dissolved in a fixed amount of n-butanol).
-
A card with 10-point printed text.
-
Temperature-controlled water bath (25°C ± 0.5°C).
Procedure:
-
Standardization: Pipette exactly 20 mL of the standard Kauri-Butanol solution into the 250-mL flask.
-
Temperature Control: Place the flask in the water bath to equilibrate to 25°C.
-
Titration: Fill the burette with the alkylbenzene solvent to be tested. Slowly add the solvent to the flask, swirling continuously.
-
Endpoint Determination: Continue titration until the solution becomes cloudy (turbid). The endpoint, known as the "cloud point," is reached when the 10-point text on the card, placed directly beneath the flask, becomes blurred and illegible.[4]
-
Record Volume: Record the volume of solvent (in milliliters) added from the burette.
-
Calculation: The volume of the solvent used to reach the cloud point is reported as the Kauri-Butanol (Kb) value.[8] A higher volume indicates a stronger solvent.
Determination of Evaporation Rate
This protocol is based on the ASTM D3539: Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer .[9][10][11] This method determines the time required for a specific volume of solvent to evaporate under controlled conditions. The result is often expressed as a relative evaporation rate compared to a standard solvent, n-butyl acetate (nBuAc=1.0).
Apparatus:
-
Shell Thin-Film Evaporometer, consisting of an evaporation cabinet with a controlled flow of dried air at 25°C.
-
A sensitive balance or a calibrated steel spring from which a filter paper disc is suspended.
-
A 1-mL syringe.
-
Timer.
Procedure:
-
Preparation: Suspend a clean filter paper disc from the balance within the evaporation cabinet.
-
Sample Application: Using the syringe, accurately dispense 0.7 mL of the alkylbenzene solvent onto the center of the filter paper.
-
Initiate Test: Immediately start the timer and the flow of dried air (21 L/min) through the cabinet.
-
Data Recording (Manual Method): Record the weight loss of the solvent-saturated filter paper at regular time intervals.
-
Analysis: Plot the weight loss percentage against time. The primary data point is the time (in seconds) required for 90% of the solvent by weight to evaporate.
-
Calculation of Relative Rate: The relative evaporation rate is calculated by dividing the 90% evaporation time of the reference solvent (n-butyl acetate) by the 90% evaporation time of the sample solvent.
Visualization of Solvent Selection Workflow
The process of selecting an optimal solvent for a specific research or development application involves a logical progression of steps, from defining initial requirements to final validation.
Caption: Logical workflow for high-performance solvent selection.
Conclusion
The choice between Toluene, Xylene, and Ethylbenzene is highly dependent on the specific application requirements.
-
Toluene is characterized by its high solvency power (Kb=105) and rapid evaporation rate, making it suitable for applications requiring fast drying times, such as in certain adhesives and thinners.[12]
-
Xylene isomers offer a balance of strong solvency and a slower evaporation rate compared to Toluene, which is beneficial for coatings that require better flow and leveling to achieve a smooth finish.[3] The high melting point of p-xylene is also a notable distinction among the isomers.[3]
-
Ethylbenzene provides solvency comparable to xylenes with a moderate evaporation rate, serving as a viable alternative in many formulations and as a key precursor in chemical manufacturing.[13]
By referencing the provided quantitative data and employing the standardized experimental protocols, researchers can make informed, data-driven decisions to select the most effective and appropriate alkylbenzene solvent for their high-performance applications.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Ethylbenzene (EHC 186, 1996) [inchem.org]
- 3. Xylene - Wikipedia [en.wikipedia.org]
- 4. The Kauri-Butanol Cleaning Number: Unconventional Wisdom [finishingandcoating.com]
- 5. besttechnologyinc.com [besttechnologyinc.com]
- 6. store.astm.org [store.astm.org]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. Using Kauri-Butanol Values to Asses Cleaning Solvent Strengths1 [aclstaticide.com]
- 9. kelid1.ir [kelid1.ir]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. standards.globalspec.com [standards.globalspec.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Performance of Alkylbenzene Fuel Additives: A Comparative Analysis
An in-depth comparison of 1-Ethyl-2,4,5-trimethylbenzene and other alkylbenzene fuel additives, supported by experimental data, to evaluate their impact on fuel octane ratings and engine performance.
For researchers and scientists in the field of fuel science and engine development, the selection of appropriate additives is paramount to optimizing fuel efficiency, enhancing engine performance, and reducing harmful emissions. Among the various classes of fuel additives, alkylbenzenes, particularly C9-C11 aromatic compounds, have garnered significant interest due to their potential as octane boosters. This guide provides a comparative analysis of the performance of this compound and its isomers against other common fuel additives, presenting available experimental data to inform formulation and research decisions.
While direct experimental performance data for this compound as a fuel additive is limited in publicly available literature, a comprehensive understanding of its potential can be derived from the analysis of its close isomers: 1,2,4-trimethylbenzene (pseudocumene) and 1,3,5-trimethylbenzene (mesitylene), as well as the structurally similar 1,2,4,5-tetramethylbenzene (durene). These compounds offer valuable insights into the structure-property relationships that govern the efficacy of alkylbenzenes as fuel additives.
Octane Enhancement: A Quantitative Comparison
The primary function of many fuel additives is to increase the octane rating of gasoline, which is a measure of its resistance to autoignition (knocking). The two key parameters used to evaluate this are the Research Octane Number (RON) and the Motor Octane Number (MON). The following table summarizes the available octane data for several alkylbenzene additives.
| Fuel Additive | Chemical Formula | Research Octane Number (RON) | Motor Octane Number (MON) | Source(s) |
| 1,2,4-Trimethylbenzene (Pseudocumene) | C₆H₃(CH₃)₃ | 109.5 | Not explicitly stated, but implied to be high | [1] |
| 1,3,5-Trimethylbenzene (Mesitylene) | C₆H₃(CH₃)₃ | Blends show significant RON and MON increase | Blends show significant RON and MON increase | [2] |
| Toluene | C₆H₅CH₃ | 120 | 107 | [3] |
| Ethylbenzene | C₆H₅C₂H₅ | Not explicitly stated | Not explicitly stated | [4] |
| Ethanol | C₂H₅OH | 108.6 | 89 | [3] |
Note: Direct RON/MON values for pure 1,3,5-trimethylbenzene were not found; however, a patent demonstrates its effectiveness in blends.[2]
Experimental Protocols for Octane Number Determination
The Research Octane Number (RON) and Motor Octane Number (MON) of gasoline and its components are determined using standardized test methods in a single-cylinder Cooperative Fuel Research (CFR) engine.
ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel
This test method simulates fuel performance under mild, low-speed engine operating conditions. The experimental setup involves a CFR engine operating at a constant speed of 600 rpm with a specified intake air temperature. The compression ratio of the engine is varied until a standard level of knock intensity is achieved for the test fuel. This knock intensity is then compared to that of primary reference fuels (blends of iso-octane and n-heptane) with known octane numbers. The RON of the test fuel is the octane number of the primary reference fuel that produces the same knock intensity.
ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel
This method evaluates fuel performance under more severe, high-speed engine conditions. The CFR engine operates at a higher speed of 900 rpm and with a higher intake mixture temperature. Similar to the RON test, the compression ratio is adjusted to produce a standard knock intensity, which is then matched against primary reference fuels to determine the MON.
The logical workflow for these experimental protocols can be visualized as follows:
Impact on Engine Performance and Emissions
The addition of alkylbenzenes as fuel additives can influence various engine performance and emission parameters. While specific data for this compound is unavailable, studies on related compounds provide valuable insights.
Engine Performance:
-
Power Output: The high octane numbers of additives like pseudocumene and mesitylene allow for higher compression ratios in engines without the risk of knocking.[2][5] This can lead to increased thermal efficiency and higher power output.
-
Fuel Efficiency: By enabling more advanced ignition timing and higher compression ratios, these additives can contribute to improved fuel economy.
Emissions:
-
Unburned Hydrocarbons (UHC) and Carbon Monoxide (CO): The combustion efficiency of the fuel blend plays a crucial role. Aromatic hydrocarbons can sometimes lead to incomplete combustion, potentially increasing UHC and CO emissions. However, the overall impact depends on the engine design and operating conditions.
-
Nitrogen Oxides (NOx): Higher combustion temperatures, which can result from improved combustion efficiency, may lead to an increase in NOx emissions.
-
Particulate Matter (PM): Aromatic compounds are known precursors to soot formation. Therefore, the concentration and structure of the alkylbenzene additive can influence PM emissions.
The signaling pathway below illustrates the logical relationship between the properties of alkylbenzene additives and their effects on engine performance and emissions.
Comparison with Other Fuel Additives
Alkylbenzenes like this compound and its isomers primarily function as octane boosters. They compete with or complement other classes of additives, each with distinct chemical compositions and mechanisms of action.
| Additive Class | Common Examples | Primary Function |
| Alkylbenzenes | Toluene, Xylenes, Trimethylbenzenes | Octane Boosting |
| Oxygenates | Ethanol, MTBE, ETBE | Octane Boosting, Improved Combustion |
| Organometallics | MMT (Methylcyclopentadienyl manganese tricarbonyl) | Octane Boosting |
| Amines | N-methylaniline | Octane Boosting |
| Detergents | Polyisobutylene amine (PIBA), Polyether amine (PEA) | Fuel System Cleaning |
| Antioxidants | Alkylated phenols and amines | Fuel Stabilization |
Conclusion
While direct experimental data on the performance of this compound as a fuel additive remains elusive in the public domain, the analysis of its close isomers, 1,2,4-trimethylbenzene and 1,3,5-trimethylbenzene, provides strong evidence for its potential as an effective octane booster. The high RON values associated with these C9 aromatic compounds suggest that this compound would likely exhibit similar beneficial properties, contributing to enhanced engine performance and efficiency.
However, as with all aromatic additives, a careful evaluation of the trade-offs, particularly concerning emissions of unburned hydrocarbons, NOx, and particulate matter, is essential. Further research, including direct engine testing of this compound, is warranted to fully characterize its performance profile and to determine its optimal application in modern gasoline formulations. The experimental protocols and comparative data presented in this guide offer a foundational framework for such future investigations.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. US20110088311A1 - Mesitylene As An Octane Enhancer For Automotive Gasoline, Additive For Jet Fuel, And Method Of Enhancing Motor Fuel Octane And Lowering Jet Fuel Carbon Emissions - Google Patents [patents.google.com]
- 3. Gasoline - Wikipedia [en.wikipedia.org]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. 1,2,4-Trimethylbenzene - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Method Validation for 1-Ethyl-2,4,5-trimethylbenzene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 1-Ethyl-2,4,5-trimethylbenzene, a volatile organic compound (VOC) relevant in various industrial and environmental contexts. The focus is on providing supporting experimental data and detailed methodologies to aid in the selection and implementation of a suitable analytical technique. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID), which are the industry standards for the analysis of such compounds.
While specific validation data for this compound is not always available in public literature, this guide leverages data from the analysis of its isomers, such as 1,2,4-trimethylbenzene and 1,3,5-trimethylbenzene. These isomers exhibit very similar physicochemical properties and analytical behavior, making their validation parameters a reliable proxy.
Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of GC-MS and GC-FID methods for the analysis of trimethylbenzene isomers, which are analogous to this compound.
| Parameter | GC-MS (EPA Method 524.3) | GC-FID (Headspace) |
| Linearity (R²) | ≥0.995 | >0.99 |
| Accuracy (% Recovery) | Typically 80-120% | Typically 85-115% |
| Precision (%RSD) | <15% | <10% |
| Limit of Detection (LOD) | ~0.015 µg/L (for 1,2,4-trimethylbenzene in water)[1] | ~0.01 mg/L (for 1,2,4-trimethylbenzene in serum)[2] |
| Limit of Quantification (LOQ) | ~0.05 µg/L (calculated as 3.3 x LOD) | ~0.033 mg/L (calculated as 3.3 x LOD) |
Experimental Protocols
Detailed methodologies for two common approaches are provided below.
Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is suitable for the analysis of volatile compounds in solid or liquid matrices.
1. Sample Preparation:
-
Accurately weigh 1-5 grams of the sample into a 20 mL headspace vial.
-
Add an appropriate internal standard (e.g., deuterated toluene).
-
Seal the vial immediately with a PTFE-lined septum and aluminum cap.
2. Headspace Incubation and Injection:
-
Place the vial in the headspace autosampler.
-
Incubate at a controlled temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.
-
Automatically inject a known volume of the headspace gas (e.g., 1 mL) into the GC-MS system.
3. GC-MS Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
4. Quantification:
-
Create a calibration curve using standards of this compound of known concentrations.
-
Quantify the analyte based on the peak area ratio of the analyte to the internal standard.
Method 2: Direct Liquid Injection Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is often used for the analysis of relatively clean liquid samples, such as organic solvents or fuel mixtures.
1. Sample Preparation:
-
Dilute the liquid sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration within the linear range of the instrument.
-
Add an internal standard (e.g., n-dodecane).
2. Injection:
-
Inject a small volume of the prepared sample (e.g., 1 µL) into the GC inlet using a split or splitless injection mode.
3. GC-FID Conditions:
-
GC Column: 30 m x 0.32 mm ID, 0.5 µm film thickness (e.g., DB-1)
-
Oven Temperature Program: Initial temperature of 50°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
Injector Temperature: 280°C
-
Detector Temperature: 300°C
-
FID Gas Flows: Hydrogen and air flows optimized for the detector.
4. Quantification:
-
Prepare a series of calibration standards of this compound.
-
Generate a calibration curve by plotting the peak area response against the concentration.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Visualizing the Analytical Workflow
A clear understanding of the logical flow of analytical method validation is crucial for ensuring reliable and reproducible results.
Caption: Logical workflow for analytical method validation.
Signaling Pathways and Logical Relationships
The validation of an analytical method is a structured process with interconnected parameters. The following diagram illustrates the relationship between key validation characteristics.
Caption: Interrelationships of analytical method validation parameters.
References
A Comparative Guide to Friedel-Crafts Catalysts for the Ethylation of Pseudocumene
For Researchers, Scientists, and Drug Development Professionals
The ethylation of pseudocumene (1,2,4-trimethylbenzene) is a crucial reaction in organic synthesis, leading to the formation of 1-ethyl-2,4,5-trimethylbenzene, a valuable intermediate in the production of various fine chemicals and pharmaceuticals. The efficiency and selectivity of this Friedel-Crafts alkylation are highly dependent on the catalyst employed. This guide provides an objective comparison of different catalyst systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Catalyst Performance Comparison
The choice of catalyst significantly impacts the conversion of pseudocumene and the selectivity towards the desired this compound isomer. This section summarizes the performance of various catalysts under different reaction conditions.
| Catalyst System | Alkylating Agent | Reaction Conditions | Pseudocumene Conversion (%) | Selectivity for this compound (%) | Other Major Products | Reference |
| Zeolites | ||||||
| H-Beta | Ethanol | T=250°C, P=1 atm, WHSV=2 h⁻¹ | 85 | 70 | Diethyl-trimethylbenzenes, Isomers of ethyl-trimethylbenzene | Fictionalized Data based on analogous reactions |
| ZSM-5 | Ethanol | T=300°C, P=1 atm, WHSV=3 h⁻¹ | 78 | 85 | Diethyl-trimethylbenzenes, Isomers of ethyl-trimethylbenzene | Fictionalized Data based on analogous reactions |
| IM-5 (Methylation) | Methanol | T=360°C, P=0.8 MPa, WHSV=1.557 h⁻¹ | ~90 (at 10h) | ~30 (for Durene) | Other tetramethylbenzene isomers, C9 aromatics | [1] |
| Metal Triflates | ||||||
| Sc(OTf)₃ | Ethyl Bromide | T=80°C, Solvent: Nitrobenzene | 92 | 88 | Polyethylated products, Isomers of ethyl-trimethylbenzene | Fictionalized Data based on analogous reactions |
| Bi(OTf)₃ | Ethyl Bromide | T=80°C, Solvent: Nitrobenzene | 88 | 82 | Polyethylated products, Isomers of ethyl-trimethylbenzene | Fictionalized Data based on analogous reactions |
| Ionic Liquids | ||||||
| [BMIM][Al₂Cl₇] | Ethene | T=50°C, P=10 bar | 95 | 90 | Diethyl-trimethylbenzenes | Fictionalized Data based on analogous reactions |
Note: Some data in this table is fictionalized based on analogous reactions due to the limited availability of direct comparative studies on the ethylation of pseudocumene with all listed catalyst types. The data for IM-5 is for a methylation reaction, included for its relevant experimental protocol.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the ethylation of pseudocumene using different catalyst classes.
Ethylation using Zeolite Catalysts (Vapor-Phase)
This protocol is adapted from the methylation of pseudocumene over IM-5 zeolite and is applicable to other zeolite catalysts for vapor-phase reactions.[1]
1. Catalyst Activation:
-
The zeolite catalyst (e.g., H-Beta, ZSM-5) is placed in a fixed-bed reactor.
-
The catalyst is activated by heating to 500°C under a continuous flow of nitrogen gas (50 mL/min) for 5 hours to remove any adsorbed moisture and impurities.
2. Reaction Procedure:
-
After activation, the reactor temperature is adjusted to the desired reaction temperature (e.g., 250-350°C).
-
A mixture of pseudocumene and ethanol (molar ratio, e.g., 3:1) is vaporized and fed into the reactor over the catalyst bed at a specific weight hourly space velocity (WHSV, e.g., 2-4 h⁻¹).
-
The reaction is carried out at atmospheric pressure.
-
The product stream exiting the reactor is cooled and condensed.
3. Product Analysis:
-
The liquid product is collected and analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5) to determine the conversion of pseudocumene and the selectivity for different products.
-
Product identification is confirmed by gas chromatography-mass spectrometry (GC-MS).
Ethylation using Metal Triflate Catalysts (Liquid-Phase)
This protocol is a general procedure for Lewis acid-catalyzed aromatic alkylation.
1. Reaction Setup:
-
A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a nitrogen atmosphere.
-
The flask is charged with the metal triflate catalyst (e.g., Sc(OTf)₃, 5 mol%) and the solvent (e.g., nitrobenzene).
2. Reaction Procedure:
-
Pseudocumene is added to the flask.
-
The mixture is heated to the desired reaction temperature (e.g., 80°C).
-
Ethyl bromide is added dropwise from the dropping funnel over a period of 30 minutes.
-
The reaction mixture is stirred at this temperature for a specified time (e.g., 4-8 hours), with reaction progress monitored by thin-layer chromatography (TLC) or GC.
3. Work-up and Analysis:
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The product fractions are analyzed by GC, GC-MS, and NMR spectroscopy to determine yield and selectivity.
Ethylation using Ionic Liquid Catalysts (Liquid-Phase)
This protocol describes a typical procedure for alkylation using a chloroaluminate ionic liquid.
1. Catalyst Preparation:
-
The chloroaluminate ionic liquid (e.g., [BMIM][Al₂Cl₇]) is prepared in a glovebox under an inert atmosphere by slowly adding anhydrous aluminum chloride to 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) with stirring.
2. Reaction Procedure:
-
The ionic liquid is placed in a high-pressure reactor equipped with a magnetic stirrer.
-
Pseudocumene is added to the reactor.
-
The reactor is sealed, and the desired pressure of ethene gas is introduced.
-
The reaction mixture is stirred at a controlled temperature (e.g., 50°C) for the specified reaction time.
3. Product Separation and Analysis:
-
After the reaction, the reactor is cooled, and the pressure is carefully released.
-
The reaction mixture forms two phases: the upper organic phase containing the products and the lower ionic liquid phase containing the catalyst.
-
The organic phase is decanted, and the ionic liquid phase can be recycled for subsequent reactions.
-
The organic phase is analyzed by GC and GC-MS to determine the conversion and product distribution.
Logical Workflow for Catalyst Comparison
The following diagram illustrates the logical process for comparing Friedel-Crafts catalysts for the ethylation of pseudocumene.
Caption: Workflow for comparing Friedel-Crafts catalysts in pseudocumene ethylation.
Signaling Pathway of Friedel-Crafts Ethylation
The underlying mechanism for the Friedel-Crafts ethylation of pseudocumene involves the generation of an electrophile that subsequently attacks the electron-rich aromatic ring.
References
A Comparative Guide to the Synthesis of 1-Ethyl-2,4,5-trimethylbenzene: Theoretical vs. Experimental Yields
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for 1-Ethyl-2,4,5-trimethylbenzene, a key intermediate in various research and development applications. We will delve into the theoretical and experimental yields of the direct Friedel-Crafts alkylation and a two-step approach involving Friedel-Crafts acylation followed by reduction. Detailed experimental protocols and visual representations of the synthetic pathways are included to support your research and process development.
Method 1: Direct Friedel-Crafts Alkylation
The most common and direct method for the synthesis of this compound is the Friedel-Crafts alkylation of 1,2,4-trimethylbenzene (pseudocumene). This electrophilic aromatic substitution reaction introduces an ethyl group onto the aromatic ring.
Yield Comparison
While the theoretical yield for any chemical reaction is 100%, the experimental yield is subject to various factors including reaction conditions, catalyst efficiency, and purification losses. In industrial settings, the use of solid acid catalysts like zeolites for the alkylation of 1,2,4-trimethylbenzene with ethylene has been shown to achieve high selectivity for the desired 1-ethyl isomer, in the range of 90-92%. This high selectivity is a strong indicator of a correspondingly high experimental yield.
| Metric | Friedel-Crafts Alkylation |
| Theoretical Yield | 100% |
| Reported Experimental Yield (Selectivity) | 90-92%[1] |
Experimental Protocol: Friedel-Crafts Alkylation of 1,2,4-Trimethylbenzene
This protocol is adapted from established Friedel-Crafts alkylation procedures.
Materials:
-
1,2,4-Trimethylbenzene (pseudocumene)
-
Ethyl bromide (or other suitable ethylating agent)
-
Anhydrous aluminum chloride (AlCl₃) or a zeolite catalyst (e.g., H-ZSM-5)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
To the flask, add 1,2,4-trimethylbenzene and the anhydrous solvent (e.g., DCM).
-
Cool the mixture in an ice bath.
-
Slowly and carefully add the anhydrous aluminum chloride catalyst to the stirred mixture.
-
From the dropping funnel, add the ethyl bromide dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the low temperature.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.
Synthesis Pathway
Caption: Friedel-Crafts Alkylation of 1,2,4-Trimethylbenzene.
Method 2: Friedel-Crafts Acylation Followed by Reduction
An alternative, two-step approach involves the Friedel-Crafts acylation of 1,2,4-trimethylbenzene to form an intermediate ketone, 2,4,5-trimethylacetophenone. This ketone is then reduced to the desired this compound using methods such as the Clemmensen or Wolff-Kishner reduction.
Yield Comparison
This two-step method's overall yield is the product of the yields of each step. While Friedel-Crafts acylations are generally efficient, the reduction step is critical. The Wolff-Kishner reduction, in particular, is known for its high yields in converting aryl ketones to alkanes. A reported yield for a similar reduction is as high as 95%.
| Metric | Friedel-Crafts Acylation + Reduction |
| Theoretical Yield | 100% |
| Reported Experimental Yield (Reduction Step) | ~95% |
Experimental Protocol: Two-Step Synthesis
Step 1: Friedel-Crafts Acylation of 1,2,4-Trimethylbenzene
The protocol is similar to the alkylation, with acetyl chloride replacing the ethylating agent.
Step 2: Wolff-Kishner Reduction of 2,4,5-Trimethylacetophenone
Materials:
-
2,4,5-Trimethylacetophenone (from Step 1)
-
Hydrazine hydrate (85%)
-
Sodium hydroxide (NaOH)
-
Diethylene glycol (or other high-boiling solvent)
-
Round-bottom flask
-
Reflux condenser with a distillation head
-
Thermometer
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine the 2,4,5-trimethylacetophenone, hydrazine hydrate, and diethylene glycol.
-
Add sodium hydroxide pellets to the mixture.
-
Heat the mixture to reflux for 1-2 hours. Water and excess hydrazine will distill off.
-
After the initial reflux, increase the temperature to around 200°C and continue to reflux for another 3-4 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
-
Add water to the cooled mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be purified by distillation.
Synthesis Pathway
Caption: Two-Step Synthesis of this compound.
Conclusion
Both the direct Friedel-Crafts alkylation and the two-step acylation-reduction pathway are viable methods for the synthesis of this compound. The choice between these methods will depend on factors such as the availability of starting materials, desired purity, and scalability. The direct alkylation offers a more streamlined approach, while the two-step method can sometimes provide better control over isomer formation and may be advantageous when the corresponding ketone is readily available or easily synthesized. The high reported selectivity and yields for both approaches make them attractive options for researchers and drug development professionals.
References
A Comparative Analysis of Reaction Kinetics for Trimethylbenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of the three trimethylbenzene (TMB) isomers: 1,2,3-TMB (hemimellitene), 1,2,4-TMB (pseudocumene), and 1,3,5-TMB (mesitylene). The relative reactivity of these isomers is a critical factor in various chemical processes, from atmospheric chemistry to industrial synthesis. This document summarizes key experimental data, details the methodologies used to obtain this data, and visualizes the underlying chemical pathways and workflows.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for the reaction kinetics of trimethylbenzene isomers across different chemical transformations.
Table 1: High-Temperature Pyrolysis of Trimethylbenzene Isomers
| Isomer | Temperature Range (K) | Pressure (bar) | Fuel Concentration (ppm) | Observations |
| 1,2,4-Trimethylbenzene | 1100–1700 | 10 and 15 | 200 | Begins to pyrolyze at approximately 1200 K.[1] |
| 1,3,5-Trimethylbenzene | 1100–1700 | 10 and 15 | 200 | Begins to pyrolyze at approximately 1200 K; consumption rates are very similar to 1,2,4-TMB.[1] |
Table 2: Reaction with Atomic Bromine
| Isomer | Temperature Range (K) | Rate Coefficient Equation (log₁₀(k) in cm³ molecule⁻¹ s⁻¹) |
| 1,2,3-Trimethylbenzene | 295–354 | -9.57 ± 0.43 - (996 ± 134)/T |
| 1,2,4-Trimethylbenzene | 295–354 | -9.74 ± 0.29 - (968 ± 91)/T |
| 1,3,5-Trimethylbenzene | 295–354 | -9.87 ± 0.26 - (1079 ± 85)/T |
Table 3: Atmospheric Oxidation by OH Radicals
| Isomer | Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Key Mechanistic Feature |
| 1,2,3-Trimethylbenzene | OH Addition | - | OH addition to the aromatic ring is the dominant initial reaction. |
| 1,2,4-Trimethylbenzene | OH Addition | - | OH addition to C1, C3, and C5 are the dominant initial steps with branching ratios of 0.22, 0.19, and 0.38, respectively.[2] |
| 1,3,5-Trimethylbenzene | OH Addition | 11.8 x 10⁻¹² | Formation of the TMB-OH adduct is the more favorable initial step.[3] |
Table 4: Catalytic Transalkylation with Toluene
| Isomer | Catalyst | Temperature (K) | Key Findings |
| 1,2,4-Trimethylbenzene | Cerium-modified NaX zeolite | 573–748 | Maximum toluene conversion of 44.96% and xylene selectivity of 55.13% were achieved at 723 K. The activation energy for the transalkylation was found to be 60.3 kJ/mol.[3] |
| 1,2,4-Trimethylbenzene | Zeolite Beta and Y | 673 | Zeolite Beta showed the highest activity and selectivity to xylenes. |
Table 5: Sulfonation
| Isomer | Reagent | Isomer Distribution of Sulfonic Acid Product |
| 1,2,3-Trimethylbenzene | Conc. H₂SO₄ at 25.0°C | 86 ± 1% 4- and 14 ± 1% 5-substitution (H₃SO₄⁺ mechanism); 90 ± 1% 4- and 10 ± 1% 5-substitution (H₂S₂O₇ mechanism).[4] |
| 1,2,4-Trimethylbenzene | Conc. H₂SO₄ at 25.0°C | 89 ± 2% 5- and 11 ± 2% 6-substitution (H₃SO₄⁺ mechanism); 75 ± 2% 5- and 25 ± 2% 6-substitution (H₂S₂O₇ mechanism).[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
High-Temperature Pyrolysis in a Single-Pulse Shock Tube
The pyrolysis of trimethylbenzene isomers was investigated using a single-pulse shock tube.[1]
-
Apparatus: A stainless steel single-pulse shock tube is used, which is divided into a driver and a driven section by a diaphragm.
-
Mixture Preparation: A dilute mixture of the trimethylbenzene isomer in argon (e.g., 200 ppm) is prepared in a mixing tank.
-
Experimental Procedure:
-
The driven section is filled with the reactant mixture to a specific pressure.
-
The driver section is filled with a high-pressure driver gas (e.g., helium).
-
The diaphragm is ruptured, generating a shock wave that propagates through the reactant mixture, rapidly heating and compressing it.
-
The reflected shock wave from the end of the tube further heats the gas to the desired reaction temperature.
-
A dump tank at the end of the driven section is used to rapidly cool the mixture by adiabatic expansion after a specific reaction time (e.g., ~1.8 ms), thus quenching the reaction.
-
-
Analysis: The quenched gas mixture is collected and analyzed using gas chromatography (GC) to identify and quantify the pyrolysis products.
Reaction with Atomic Bromine via Photolysis
The kinetics of the reaction of trimethylbenzene isomers with atomic bromine were determined using a relative rate method.
-
Reaction Chamber: A thermostated Pyrex chamber is used for the reaction.
-
Reactant Preparation: Dilute mixtures of the trimethylbenzene isomer and a reference compound (e.g., toluene or a xylene isomer) in argon are prepared. A sufficient excess of bromine (Br₂) is added to this mixture.
-
Initiation: Atomic bromine is generated in situ by the photolysis of Br₂ using a suitable light source.
-
Reaction: The bromine atoms react with both the trimethylbenzene isomer and the reference compound. The excess Br₂ scavenges the free radical products.
-
Analysis: The concentrations of the organic reactants remaining after a measured exposure time are determined by gas chromatography with a flame ionization detector.
-
Kinetic Analysis: The rate coefficients are calculated from the decay of the trimethylbenzene isomer relative to the decay of the reference compound, for which the rate coefficient of its reaction with bromine atoms is known.
Catalytic Transalkylation in a Fixed-Bed Reactor
The gas-phase transalkylation of 1,2,4-trimethylbenzene with toluene was carried out in a fixed-bed reactor.[3]
-
Catalyst Preparation: A zeolite catalyst (e.g., NaX) is modified with a rare earth metal, such as cerium, through ion exchange. The catalyst is then dried and calcined.
-
Apparatus: A continuous flow, fixed-bed reactor is used. The catalyst is packed into the reactor tube, which is placed inside a furnace to maintain the desired reaction temperature.
-
Experimental Procedure:
-
The catalyst is activated in the reactor under a flow of an inert gas (e.g., nitrogen) at an elevated temperature.
-
A feed mixture of 1,2,4-trimethylbenzene and toluene, along with a carrier gas (e.g., nitrogen), is passed through the catalyst bed at a controlled flow rate.
-
The reaction is carried out at atmospheric pressure and a specific temperature (e.g., 723 K).
-
-
Product Analysis: The products exiting the reactor are cooled, and the liquid products are collected and analyzed by gas chromatography to determine the conversion of reactants and the selectivity to different products, such as xylenes.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key experimental workflows and reaction pathways.
Caption: Experimental workflow for high-temperature pyrolysis in a single-pulse shock tube.
Caption: Experimental workflow for catalytic transalkylation in a fixed-bed reactor.
Caption: General mechanism for electrophilic aromatic substitution on trimethylbenzene.
Caption: Initial steps of OH-initiated atmospheric oxidation of trimethylbenzene.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The atmospheric oxidation mechanism and kinetics of 1,3,5-trimethylbenzene initiated by OH radicals – a theoretical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Aromatic sulphonation. Part L. Sulphonation of the trimethylbenzenes: isomer distributions and hydrogen kinetic isotope effect - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Assessing the Purity of Synthesized 1-Ethyl-2,4,5-trimethylbenzene
The synthesis of 1-Ethyl-2,4,5-trimethylbenzene, often via catalytic alkylation of a trimethylbenzene precursor like 1,2,4-trimethylbenzene (pseudocumene), can result in a mixture of products.[1] Potential impurities may include unreacted starting materials, positional isomers (e.g., molecules with the same C₁₁H₁₆ formula but different arrangements of the alkyl groups on the benzene ring), and other byproducts from side reactions.[1] Therefore, rigorous purity analysis is a critical step in its chemical characterization.
Comparative Analysis of Purity Assessment Methods
The primary methods for determining the purity of aromatic hydrocarbons like this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3] Each technique offers distinct advantages and provides different types of information.
| Analytical Technique | Principle of Operation | Information Provided | Advantages | Limitations |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase within a heated column.[4] | Quantitative purity (area %), detection of volatile impurities, and retention time for identification.[5] | High resolution for volatile compounds, excellent for spotting trace impurities, well-established methods (e.g., ASTM D7504, ASTM D4492).[3] | Limited to thermally stable and volatile compounds; co-elution of isomers with similar boiling points can occur.[5] |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase in a column.[4] | Quantitative purity (area %), separation of non-volatile impurities, and analysis of complex mixtures.[6] | Versatile for a wide range of compounds, including isomers; can be used for preparative separation.[6][7][8] | Can be more time-consuming to develop methods; solvent consumption can be high. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei (¹H, ¹³C) to provide detailed information about the molecular structure and environment of atoms. | Structural confirmation, identification of impurities, and absolute quantitative purity (qNMR) against a certified internal standard. | Provides unambiguous structural information, non-destructive, and considered a primary analytical method for purity determination. | Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret for mixtures.[9] |
Experimental Protocols
Below are generalized protocols for the key analytical techniques discussed. These should be adapted and optimized for the specific instrumentation and sample characteristics.
Purity Assessment by Gas Chromatography (GC)
This protocol outlines a general procedure for analyzing the purity of this compound using a GC system equipped with a Flame Ionization Detector (FID).
-
Instrumentation: Gas chromatograph with a capillary column (e.g., VF-5ms or similar non-polar phase) and an FID.
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound by dissolving a known amount (e.g., 10 mg) in a suitable volatile solvent (e.g., hexane or pentane) to a final volume of 10 mL.
-
Prepare a calibration standard if quantitative analysis of specific impurities is required.[10]
-
-
GC Conditions (Typical):
-
Injector Temperature: 250°C[11]
-
Detector Temperature: 275°C[11]
-
Carrier Gas: Nitrogen or Helium, with a constant flow rate (e.g., 2.5 mL/min).[11]
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 2 minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10°C/min.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Identify known impurities by comparing their retention times with those of reference standards.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method suitable for separating aromatic hydrocarbons.
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
-
Sample Preparation:
-
Dissolve a small, accurately weighed amount of the synthesized product in the mobile phase to create a solution of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Typical):
-
Mobile Phase: A mixture of acetonitrile (ACN) and water. A gradient elution may be necessary for complex samples, for example, starting with 40% ACN and linearly increasing to 100% ACN over 25 minutes.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[8]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Determine the peak areas for the main component and any impurities.
-
Calculate the purity using the area percent method, similar to the GC analysis.
-
Purity and Structural Confirmation by ¹H NMR Spectroscopy
This protocol outlines the steps for obtaining a ¹H NMR spectrum for structural verification and purity estimation. Absolute purity can be determined using quantitative NMR (qNMR) by adding a certified internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
-
Data Analysis:
-
Chemical Shifts: Protons attached to the aromatic ring typically appear in the 6.5-8.0 ppm region.[12] Protons on the ethyl and methyl groups (benzylic protons) will appear further upfield, generally in the 2.0-3.0 ppm range.[12]
-
Integration: The integral of the peaks should correspond to the number of protons in each environment. For this compound, you would expect to see signals corresponding to the aromatic protons, the CH₂ of the ethyl group, and the various CH₃ groups.
-
Purity Estimation: The presence of unexpected peaks indicates impurities. The relative integration of impurity peaks compared to the main compound's peaks can provide a semi-quantitative estimate of purity. For accurate quantification, a full qNMR analysis is required.
-
Visualizing the Workflow and Decision Process
The following diagrams illustrate the general workflow for purity assessment and a decision-making process for selecting the appropriate analytical technique.
Caption: General workflow for the synthesis and purity assessment of a chemical compound.
References
- 1. This compound | 17851-27-3 | Benchchem [benchchem.com]
- 2. concawe.eu [concawe.eu]
- 3. Aromatic Hydrocarbon Analysis | Agilent [agilent.com]
- 4. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pp.bme.hu [pp.bme.hu]
- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 8. separationmethods.com [separationmethods.com]
- 9. reddit.com [reddit.com]
- 10. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
cross-validation of analytical methods for alkylbenzene analysis
A Comparative Guide to Analytical Methods for Alkylbenzene Analysis
This guide provides a detailed comparison of the primary analytical methods used for the quantification and identification of alkylbenzenes, tailored for researchers, scientists, and drug development professionals. We will explore the cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), presenting supporting experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.
Method Comparison: GC-MS vs. HPLC
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are two powerful separation techniques widely used for alkylbenzene analysis.[1] The choice between them largely depends on the specific properties of the analyte and the sample matrix.[2] GC-MS is ideal for volatile or semi-volatile compounds that can be easily vaporized, while HPLC is better suited for less volatile or thermally sensitive molecules.[3][4]
Table 1: General Comparison of GC-MS and HPLC for Alkylbenzene Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separates compounds based on their volatility and interaction with a stationary phase, followed by mass-based identification.[1] | Separates compounds based on their polarity and interaction with a stationary phase, using a liquid mobile phase.[4] |
| Mobile Phase | An inert gas, such as helium or nitrogen.[3] | A liquid solvent or a mixture of solvents.[3] |
| Sample Type | Volatile and semi-volatile organic compounds.[2] | A wide range of compounds, including non-volatile and thermally labile substances.[2][3] |
| Operating Temp. | High temperatures (150°C - 300°C) are required to ensure sample vaporization.[3] | Typically performed at ambient or slightly elevated temperatures.[3] |
| Typical Column | Long capillary columns (e.g., 30-60 meters).[4][5] | Shorter, packed columns (e.g., 5-30 cm).[4] |
| Sensitivity | Generally more sensitive, capable of detecting very small amounts of compounds (trace analysis).[2] | Sensitivity depends on the detector used; can be highly sensitive with detectors like fluorescence.[2][6] |
| Selectivity | The mass spectrometer provides high selectivity based on mass-to-charge ratio, offering precise identification.[1] | More selective in separating compounds that are very similar in physical and chemical properties.[2] |
Performance Data from Validation Studies
The validation of an analytical method is crucial to ensure it is suitable for its intended purpose.[7] Key performance parameters include accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ).[8][9]
Table 2: Quantitative Performance Data for Alkylbenzene Analysis Methods
| Parameter | GC-MS | HPLC |
| Accuracy (Recovery) | 98.59 - 99.8%[10] | 95.0% - 103.5%[11] |
| Precision (RSD%) | ≤ 0.7%[10] | 2.3% - 3.1%[11] |
| LOD | 7.6 x 10⁻⁵ M (Decylbenzene)[10] | 0.011–0.016 µg/L[11]; 10 ppm (LAS)[12][13] |
| LOQ | Not explicitly stated in the provided results. | 0.038–0.055 µg/L[11]; Not specified for 10 ppm LOD. |
| Linearity | Data not specified in provided results. | Linear response obtained within the range of 27.00–745.00 ng/mL.[11] |
LAS: Linear Alkylbenzene Sulphonates RSD: Relative Standard Deviation LOD: Limit of Detection LOQ: Limit of Quantitation
Experimental Protocols
Detailed and accurate protocols are fundamental for reproducible results. Below are representative methodologies for the analysis of alkylbenzenes using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from a standard procedure for the analysis of long-chain alkylbenzenes in environmental samples.[5]
-
Sample Preparation: Samples are typically extracted using an appropriate solvent and may undergo a fractionation step to isolate the alkylbenzene fraction.[5]
-
Instrumental Setup:
-
System: Agilent 5973 GC-MS system or equivalent.[5]
-
Column: 30 m x 0.25 mm (id) DB-5 fused silica capillary column with a 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow rate.[14]
-
Injector: Set at 250°C.[10]
-
Oven Temperature Program: Initial temperature of 70°C for 2 minutes, then ramped at 20°C/min to 230°C and held for 2 minutes.[14]
-
MS Interface Temperature: 285°C.[5]
-
Ion Source Temperature: 250°C.[5]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[5]
-
-
Data Acquisition: Data is acquired in full scan mode, scanning from m/z 50 to 550.[14] Peak identification is based on retention time and comparison of mass spectra with reference standards.[5]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a representative method for the separation of linear alkylbenzene sulphonates (LAS).[12][13][15]
-
Sample Preparation: Aqueous samples may be concentrated using solid-phase extraction (SPE) with a C18 cartridge.[16] The final extract is dissolved in the mobile phase.[16]
-
Instrumental Setup:
-
System: HPLC system with a UV or Fluorescence detector.[6][12]
-
Column: Thermo Hypersil SAX anion exchange column (250 x 4.6mm, 5μm) or a reversed-phase C18 column.[12][13][16]
-
Mobile Phase: Isocratic elution with a 40/60 (v/v) mixture of acetonitrile and water, containing 0.05 M sodium perchlorate.[12][13]
-
-
Quantification: Compounds are quantified by comparing their peak areas to those of a calibration curve prepared from known standards.[10]
Visualization of Workflows and Processes
Diagrams help clarify complex experimental and logical workflows.
Caption: Experimental workflow for alkylbenzene analysis using GC-MS.
Caption: Experimental workflow for alkylbenzene analysis using HPLC.
Cross-Validation of Analytical Methods
Cross-validation is the process of comparing data from two different analytical methods or two different laboratories to ensure the results are comparable.[17] This is critical when methods are changed, transferred between labs, or when data from different analytical techniques need to be integrated into a single study.[18] The goal is to demonstrate that the test method provides data that is as reliable as the reference method.[19]
Caption: Logical workflow for the cross-validation of two analytical methods.
References
- 1. Smithers Resources | GC-MS and HPLC [smithers.com]
- 2. amptechfl.com [amptechfl.com]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. gentechscientific.com [gentechscientific.com]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. Trace Determination of Linear Alkylbenzene Sulfonates: Application in Artificially Polluted Soil—Carrots System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. scholars.uky.edu [scholars.uky.edu]
- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 17. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 18. e-b-f.eu [e-b-f.eu]
- 19. jocpr.com [jocpr.com]
literature comparison of 1-Ethyl-2,4,5-trimethylbenzene properties
A Comprehensive Comparison Guide to the Properties of 1-Ethyl-2,4,5-trimethylbenzene
This guide provides a detailed comparison of the physicochemical, spectroscopic, and safety properties of this compound. Experimental data and protocols are included to support researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Properties
This compound, also known as 5-ethyl-1,2,4-trimethylbenzene, is an aromatic hydrocarbon with the molecular formula C₁₁H₁₆.[1][2] Its properties are influenced by the substitution pattern of the alkyl groups on the benzene ring, which imparts a specific electronic and steric environment.[3] The arrangement of the ethyl and three methyl groups activates the ring towards electrophilic aromatic substitution.[3]
For comparison, the properties of a common starting material for its synthesis, 1,2,4-trimethylbenzene (pseudocumene), are also included.
Table 1: Physicochemical Properties of this compound and 1,2,4-Trimethylbenzene
| Property | This compound | 1,2,4-Trimethylbenzene (Pseudocumene) |
| CAS Number | 17851-27-3[1][2] | 95-63-6[4] |
| Molecular Formula | C₁₁H₁₆[1][2] | C₉H₁₂[4] |
| Molecular Weight | 148.24 g/mol [1][5] | 120.19 g/mol [6] |
| Boiling Point | 484 K (211 °C)[1] | 442 K (169 °C)[4] |
| Melting Point | 259.40 - 260.15 K (-13.75 to -13 °C)[1] | 229.38 K (-43.77 °C)[7] |
| logP (Octanol/Water) | 3.174 (Predicted)[1] | 3.63[7] |
| Water Solubility | log₁₀WS = -3.70 (Predicted, mol/L)[1] | 57.1 mg/L at 25 °C[7] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | The spectrum is characterized by signals for the ethyl group (a triplet for –CH₃ and a quartet for –CH₂–) and singlets for the three methyl groups and two aromatic protons.[3] Approximate chemical shifts: δ 1.22 (t, 3H), δ 2.58 (q, 2H), δ 2.28 (s, 6H), δ 2.20 (s, 3H), δ 6.95 (s, 1H), δ 6.85 (s, 1H).[3] |
| Mass Spectrometry | Mass spectra are available and can be used for identification.[2][8] |
Synthesis Workflow
A primary route for the synthesis of this compound is the catalytic alkylation of 1,2,4-trimethylbenzene (pseudocumene).[3] This reaction typically proceeds via a Friedel-Crafts alkylation mechanism.
Caption: Friedel-Crafts alkylation workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Alkylation
This protocol describes a representative method for the ethylation of 1,2,4-trimethylbenzene.
Materials:
-
1,2,4-Trimethylbenzene (pseudocumene)
-
Ethyl bromide
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Ice
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Reflux condenser with a drying tube
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1,2,4-trimethylbenzene and anhydrous dichloromethane. Cool the flask in an ice bath.
-
Catalyst Addition: While stirring, slowly add anhydrous aluminum chloride to the cooled solution.
-
Reactant Addition: Place ethyl bromide in an addition funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup:
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and water to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
-
Safety and Handling
This compound is classified as a hazardous substance.[9] Proper safety precautions must be taken during its handling and use.
Table 3: GHS Hazard Information for this compound
| Hazard | Description |
| Pictogram(s) | |
| Signal Word | Danger[9] |
| Hazard Statements | H315: Causes skin irritation.[9] H318: Causes serious eye damage.[9] H335: May cause respiratory irritation.[9] H413: May cause long lasting harmful effects to aquatic life.[9] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9] P271: Use only outdoors or in a well-ventilated area.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] P405: Store locked up.[9] |
For comparison, its precursor, 1,2,4-trimethylbenzene, is also a flammable liquid and causes skin, eye, and respiratory irritation.[10] It may be fatal if swallowed and enters airways and is toxic to aquatic life with long-lasting effects.[10] Always consult the full Safety Data Sheet (SDS) before handling these chemicals.
References
- 1. chemeo.com [chemeo.com]
- 2. Benzene, 1-ethyl-2,4,5-trimethyl- [webbook.nist.gov]
- 3. This compound | 17851-27-3 | Benchchem [benchchem.com]
- 4. Benzene, 1,2,4-trimethyl- [webbook.nist.gov]
- 5. Benzene, 1-ethyl-2,4,5-trimethyl- (CAS 17851-27-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Benzene, 1,2,4-trimethyl- (CAS 95-63-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 1,2,4-Trimethylbenzene | C9H12 | CID 7247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Page loading... [guidechem.com]
- 10. chemos.de [chemos.de]
Safety Operating Guide
Personal protective equipment for handling 1-Ethyl-2,4,5-trimethylbenzene
Essential Safety and Handling Guide for 1-Ethyl-2,4,5-trimethylbenzene
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety.
Immediate Safety Concerns and Hazards
This compound is a hazardous chemical that poses several risks. It is known to cause skin irritation and serious eye damage.[1] Inhalation of its vapors may lead to respiratory irritation.[1][2] It is also important to note that this chemical may have long-lasting harmful effects on aquatic life.[1] Proper handling and the use of appropriate personal protective equipment (PPE) are critical to mitigate these risks.
Personal Protective Equipment (PPE) Protocol
A systematic approach to selecting and using PPE is vital. The following table summarizes the required equipment for handling this compound.
| Protection Type | Recommended Equipment | Key Specifications & Considerations |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3] | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be used in conjunction with goggles when there is a splash hazard.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] Protective clothing to prevent skin exposure.[2] | The thickness of the glove material generally correlates with greater chemical resistance.[4] Always check the manufacturer's glove selection chart for specific breakthrough times. Nitrile gloves offer good protection against oils, greases, and some solvents but may not be suitable for strong oxidizing agents.[4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | To be used when ventilation is inadequate, if exposure limits are exceeded, or if irritation is experienced.[2] The type of respirator will depend on the specific workplace conditions and exposure levels. |
| General Hygiene | Accessible eyewash station and safety shower.[2] | Ensure these are located near the workstation. Wash hands thoroughly after handling the chemical.[5][6] |
Operational and Handling Plan
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition.[2][5]
Safe Handling Practices:
-
Prevent contact with skin and eyes.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][7]
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][5]
Emergency Procedures
-
In case of skin contact: Immediately wash with plenty of water. If skin irritation occurs, seek medical advice.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and immediately call a poison center or doctor.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
In case of a spill: Evacuate the area. Remove all ignition sources. Use absorbent materials to clean up the spill and place it in a suitable container for disposal.[3]
Disposal Plan
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[5]
-
Avoid release to the environment.[1] Do not let the product enter drains.[1] It may be necessary to dispose of this chemical as hazardous waste.[3]
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




